3-Hydroxyhexadecanoic acid
Description
3-Hydroxyhexadecanoic acid has been reported in Drosophila melanogaster, Hypericum perforatum, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWALJHXHCJYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946831 | |
| Record name | 3-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-34-7, 20595-04-4 | |
| Record name | 3-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC179484 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxyhexadecanoic Acid: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a saturated hydroxy fatty acid that plays a significant role in various biological processes and holds potential as a building block in the synthesis of bioactive molecules. Its presence is noted in the structure of lipid A, a key component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, and its derivatives are implicated in bacterial communication through quorum sensing. Furthermore, the accumulation of this fatty acid is a hallmark of certain metabolic disorders, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This technical guide provides a comprehensive overview of the chemical properties of this compound and detailed methodologies for its synthesis.
Chemical Properties
This compound is a C16 saturated fatty acid with a hydroxyl group located at the third carbon position. This structural feature imparts specific chemical and physical properties that are crucial for its biological functions and synthetic applications. A summary of its key chemical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Hydroxypalmitic acid, β-Hydroxypalmitic acid | [2][3] |
| Molecular Formula | C₁₆H₃₂O₃ | [1][2][4] |
| Molecular Weight | 272.42 g/mol | [1][2][4] |
| Physical State | White, waxy solid | [3] |
| Melting Point | 78-79 °C | [5][6] |
| Boiling Point (Predicted) | 405.0 ± 28.0 °C | [5][6] |
| Solubility | Soluble in organic solvents such as ethanol (B145695), chloroform, and ethyl acetate. Limited solubility in water. | [3][5][7] |
| pKa (Predicted) | 4.38 ± 0.10 | [6] |
| CAS Number | 2398-34-7 (for the racemic mixture) | [2][3] |
Synthesis of this compound
The synthesis of this compound can be approached through several methods, depending on the desired outcome (racemic mixture or a specific enantiomer). Key synthetic strategies include the Reformatsky reaction for racemic synthesis, and asymmetric methods like Sharpless dihydroxylation and enzyme-catalyzed resolutions for enantiomerically pure forms.
Racemic Synthesis via Reformatsky Reaction
The Reformatsky reaction is a classic method for the preparation of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids. The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.
Experimental Protocol: Synthesis of (±)-3-Hydroxyhexadecanoic Acid
This protocol is adapted from the general principles of the Reformatsky reaction.
Materials:
-
Tetradecanal (B130844) (Myristaldehyde)
-
Ethyl bromoacetate (B1195939)
-
Activated zinc dust
-
Anhydrous toluene (B28343)
-
Iodine (catalytic amount)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethanol
-
Potassium hydroxide (B78521)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a stream of nitrogen until the iodine vapor is visible, then allow it to cool to room temperature.
-
Reaction Setup: Add anhydrous toluene to the flask. A solution of tetradecanal (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous toluene is prepared and added to the dropping funnel.
-
Initiation and Reaction: A small portion of the aldehyde/ester solution is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.
-
Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid with vigorous stirring until the zinc is dissolved. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Purification of the Ester: The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxyhexadecanoate.
-
Hydrolysis to the Acid: The crude ester is dissolved in ethanol, and a solution of potassium hydroxide (2.0 equivalents) in water is added. The mixture is refluxed for 2-4 hours.
-
Isolation of the Acid: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid to a pH of approximately 2. The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ligroine or a mixture of hexane (B92381) and ethyl acetate, affords the purified product. A reported yield for a similar reaction is around 32%.[4]
Enantioselective Synthesis
For applications in drug development and biological studies, obtaining enantiomerically pure this compound is often necessary. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
1. Sharpless Asymmetric Dihydroxylation
This method allows for the stereoselective synthesis of diols from alkenes, which can then be converted to the desired hydroxy acid. For (R)-3-hydroxyhexadecanoic acid, a suitable terminal alkene precursor is required.
Experimental Protocol Outline: Synthesis of (R)-3-Hydroxyhexadecanoic Acid
This is a generalized protocol based on the principles of Sharpless asymmetric dihydroxylation.
Materials:
-
1-Hexadecene
-
AD-mix-β (contains (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
Water
-
Sodium sulfite (B76179)
-
Sodium periodate (B1199274)
-
Ruthenium(III) chloride (catalytic amount)
-
Acetonitrile
-
Carbon tetrachloride
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydroxylation: To a vigorously stirred mixture of AD-mix-β in tert-butanol and water at 0 °C, add 1-hexadecene. The reaction is stirred at 0 °C until the alkene is consumed (monitored by TLC). The reaction is then quenched by the addition of sodium sulfite and stirred for 1 hour.
-
Work-up and Isolation of Diol: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (R)-1,2-hexadecanediol. Purification is achieved by column chromatography on silica gel.
-
Oxidative Cleavage: The purified diol is dissolved in a mixture of acetonitrile, carbon tetrachloride, and water. Sodium periodate and a catalytic amount of ruthenium(III) chloride are added. The mixture is stirred at room temperature until the diol is consumed.
-
Isolation of the Acid: The reaction is quenched with isopropanol, and the mixture is partitioned between water and diethyl ether. The aqueous layer is acidified with hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield (R)-3-hydroxyhexadecanoic acid. Further purification can be achieved by recrystallization.
2. Lipase-Catalyzed Kinetic Resolution
This enzymatic method is effective for separating a racemic mixture of this compound or its ester. Lipases selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.
Experimental Protocol Outline: Lipase-Catalyzed Resolution
This is a generalized protocol for enzymatic resolution.
Materials:
-
(±)-Ethyl 3-hydroxyhexadecanoate
-
Immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Acylating agent (e.g., vinyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acylation: In a flask, dissolve (±)-ethyl 3-hydroxyhexadecanoate in the chosen anhydrous organic solvent. Add the immobilized lipase and the acylating agent (e.g., vinyl acetate). The suspension is stirred at a controlled temperature (e.g., 30-40 °C).
-
Monitoring the Reaction: The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high ee for both components.
-
Separation: The lipase is removed by filtration. The filtrate is concentrated, and the resulting mixture of the unreacted (S)-ethyl 3-hydroxyhexadecanoate and the acylated (R)-ethyl 3-acetoxyhexadecanoate is separated by column chromatography on silica gel.
-
Hydrolysis: The separated enantiomers of the ester can be hydrolyzed to their corresponding acids using standard procedures (as described in the Reformatsky section) to obtain enantiomerically pure (R)- and (S)-3-hydroxyhexadecanoic acid.
Biological Significance and Signaling Pathways
This compound and its derivatives are involved in several critical biological pathways. Understanding these pathways is essential for researchers in drug development and microbiology.
Lipid A Biosynthesis
In Gram-negative bacteria, 3-hydroxy fatty acids are essential building blocks for the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). The biosynthesis of lipid A, also known as the Raetz pathway, begins with the acylation of UDP-N-acetylglucosamine.
The initial steps involve the enzymes LpxA, LpxC, and LpxD, which sequentially add two (R)-3-hydroxyacyl chains to the UDP-GlcNAc precursor.[2][3] This part of the pathway is crucial for the formation of the lipid A backbone.
Quorum Sensing in Ralstonia solanacearum
In the plant pathogen Ralstonia solanacearum, a derivative of this compound, (R)-methyl 3-hydroxypalmitate (B1262271) (3-OH PAME), acts as a quorum-sensing signal molecule.[8] This molecule is synthesized by the methyltransferase PhcB and is sensed by the histidine kinase PhcS.[4] At high cell densities, the accumulation of 3-OH PAME leads to the activation of the transcriptional regulator PhcA, which in turn controls the expression of a wide range of virulence factors.[5][9]
LCHAD Deficiency and Fatty Acid β-Oxidation
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) is a crucial enzyme in the mitochondrial β-oxidation of long-chain fatty acids. In individuals with LCHAD deficiency, this enzyme is defective, leading to an inability to properly metabolize long-chain fatty acids. This results in the accumulation of long-chain 3-hydroxyacyl-CoAs and their corresponding free fatty acids, including this compound, in tissues and body fluids.[1][10] This accumulation can lead to severe clinical manifestations, including cardiomyopathy, hypoglycemia, and neuropathy.
Conclusion
This compound is a molecule of significant interest due to its fundamental roles in bacterial physiology and its association with human metabolic diseases. The synthetic methodologies outlined in this guide provide a foundation for researchers to produce this compound for further investigation. A thorough understanding of its chemical properties and its involvement in biological pathways is critical for the development of novel therapeutics targeting bacterial infections and for managing metabolic disorders. The continued exploration of the synthesis and biological functions of this compound and its derivatives will undoubtedly open new avenues in chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. q-bio.org [q-bio.org]
- 8. Biocomputational Assessment of Natural Compounds as a Potent Inhibitor to Quorum Sensors in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex | Annual Reviews [annualreviews.org]
- 10. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Ubiquitous Presence of 3-Hydroxypalmitic Acid in the Bacterial World: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitic acid (3-OH C16:0) is a saturated 3-hydroxy fatty acid that plays a pivotal, multifaceted role in bacterial physiology and host-pathogen interactions. While it can be found in various biological systems, it is particularly significant in the domain of bacteriology. This technical guide delves into the natural occurrence of 3-hydroxypalmitic acid across diverse bacterial taxa, its structural importance, its function as a signaling molecule, and the methodologies employed for its detection and quantification.
I. Natural Occurrence and Structural Significance
The most prominent role of 3-hydroxypalmitic acid in bacteria is as a fundamental constituent of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1] Lipid A is a potent immunostimulant and is largely responsible for the endotoxic activity of LPS.[1] The fatty acid composition of lipid A, including the presence and chain length of 3-hydroxy fatty acids, varies between bacterial species and can be influenced by environmental conditions. This variability can impact the host's immune recognition and the bacterium's ability to evade host defenses.
3-Hydroxypalmitic acid is often found as one of the primary acyl chains attached to the glucosamine (B1671600) disaccharide backbone of lipid A. It can be either amide-linked or ester-linked. For instance, in Burkholderia pseudomallei, 3-hydroxypalmitic acid is the amide-linked fatty acid in two forms of ornithine-containing lipids.[2] In Francisella tularensis, lipid A is tetra-acylated, with 3-hydroxyoctadecanoic acid and 3-hydroxyhexadecanoic acid being major components.[3][4][5] Similarly, it is a known component of the lipid A of other significant pathogens like Chlamydia trachomatis.[6][7]
Beyond its role in lipid A, 3-hydroxypalmitic acid and other 3-hydroxy fatty acids have been identified in other complex lipids in some bacteria, including certain glycolipids and lipopeptides in Mycobacterium species.[8]
Quantitative Distribution of 3-Hydroxypalmitic Acid in Bacteria
The following table summarizes the presence of 3-hydroxypalmitic acid in various bacterial species as a component of their cellular fatty acids or lipid A. The data is compiled from fatty acid profiling studies. It is important to note that the relative abundance can vary depending on the strain, growth conditions, and analytical methods used.
| Bacterial Species | Presence of 3-Hydroxypalmitic Acid | Notes | Reference(s) |
| Burkholderia pseudomallei | + | Present as a major 3-hydroxy fatty acid in lipid A and ornithine-containing lipids. | [2][9][10][11] |
| Burkholderia cenocepacia | + | Part of the lipid A structure. | [10] |
| Burkholderia mallei | + | Found in the lipid A moiety. | [10] |
| Francisella tularensis | + | A major fatty acid component of lipid A. | [3][4][5][12][13] |
| Pseudomonas aeruginosa | + | A component of lipid A, though its presence can be modulated by deacylases. | [14][15][16][17] |
| Chlamydia trachomatis | + | Long-chain 3-hydroxyacyl-ACPs are precursors for lipo-oligosaccharide synthesis. | [6][7] |
| Mycobacterium spp. | + | Detected in several clinically important mycobacteria. | [8][18] |
II. Role as a Signaling Molecule
In addition to its structural role, a derivative of 3-hydroxypalmitic acid acts as a crucial signaling molecule in the plant pathogen Ralstonia solanacearum. Specifically, 3-hydroxypalmitic acid methyl ester (3-OH PAME) functions as a volatile, long-distance intercellular signal that autoregulates the expression of virulence genes.
This signaling pathway is intricate and involves a complex regulatory network. The production of 3-OH PAME is dependent on the PhcB protein, which is believed to be an S-adenosylmethionine-dependent methyltransferase. This molecule then influences a two-component system, PhcS/PhcR, which in turn modulates the expression of PhcA, a global virulence regulator. At low concentrations of 3-OH PAME, it is proposed that PhcS phosphorylates PhcR, leading to the inhibition of phcA expression. As the bacterial population density increases, the concentration of 3-OH PAME surpasses a threshold, which is thought to reduce the phosphorylation of PhcR by PhcS. This de-repression leads to increased phcA expression and the subsequent activation of a suite of virulence factors, including exopolysaccharide (EPS) production and extracellular enzymes.
III. Experimental Protocols
The analysis of 3-hydroxypalmitic acid from bacterial sources typically involves three main stages: extraction of total lipids, derivatization of fatty acids to their more volatile methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS).
A. Lipid Extraction and Fatty Acid Release
1. Whole-Cell Hydrolysis (Saponification) This is a common method for releasing all fatty acids (both free and ester/amide-bound) from bacterial cells.
-
Harvest bacterial cells by centrifugation.
-
Add a saponification reagent (e.g., 45g NaOH in 150ml methanol (B129727) and 150ml distilled water).[19]
-
Seal the tubes and heat in a boiling water bath for 30 minutes, with intermittent vortexing.[19] This step hydrolyzes lipids, releasing the fatty acids as sodium salts.
2. Acid Hydrolysis This method is more effective at releasing amide-linked fatty acids but can degrade cyclopropane (B1198618) fatty acids.[20]
-
After saponification and cooling, acidify the mixture to pH <2.0 with concentrated HCl. This protonates the fatty acid salts.
B. Derivatization to Fatty Acid Methyl Esters (FAMEs)
1. Methylation
-
Add a methylation reagent (e.g., 325ml 6.0N HCl in 275ml methanol).[19]
-
Seal the tubes and heat at 80°C for 10 minutes.[19] This reaction converts the free fatty acids to their corresponding methyl esters.
2. Extraction of FAMEs
-
After cooling, add an organic solvent mixture (e.g., 200ml hexane (B92381) and 200ml methyl tert-butyl ether) to extract the FAMEs.[19]
-
Gently mix the phases and then separate them by centrifugation. The upper organic phase contains the FAMEs.
3. Sample Cleanup
-
Wash the organic phase with a dilute base solution (e.g., 10.8g NaOH in 900ml distilled water) to remove any remaining acidic components.[19]
-
Transfer the final organic phase to a clean vial for GC-MS analysis.
C. GC-MS Analysis
-
Gas Chromatography (GC): The FAMEs are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program involves an initial hold followed by a gradual ramp in temperature to elute fatty acids of increasing chain length.[19]
-
Mass Spectrometry (MS): As the FAMEs elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the specific fatty acid methyl ester. For 3-hydroxy fatty acid methyl esters, characteristic fragment ions are used for identification.
IV. Conclusion
3-Hydroxypalmitic acid is a molecule of significant interest in bacteriology. Its role as a key structural component of the highly immunogenic lipid A in Gram-negative bacteria makes it a crucial factor in host-pathogen interactions and a potential target for novel antimicrobial strategies. Furthermore, its function as a signaling molecule in certain bacteria highlights the diverse ways in which fatty acids can regulate complex biological processes, including virulence. The well-established methodologies for its extraction and analysis provide robust tools for researchers to further explore its distribution and function across the bacterial kingdom. A deeper understanding of the biosynthesis and role of 3-hydroxypalmitic acid will undoubtedly open new avenues for the development of diagnostics, therapeutics, and a more profound comprehension of bacterial physiology and pathogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular lipid and fatty acid compositions of Burkholderia pseudomallei strains isolated from human and environment in Viet Nam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel modification of lipid A of Francisella tularensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Therapeutic Targets in Chlamydial Fatty Acid and Phospholipid Synthesis [frontiersin.org]
- 7. Therapeutic Targets in Chlamydial Fatty Acid and Phospholipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipopolysaccharides from Different Burkholderia Species with Different Lipid A Structures Induce Toll-Like Receptor 4 Activation and React with Melioidosis Patient Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Biological Diversity of Lipopolysaccharides from Burkholderia pseudomallei and Burkholderia thailandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis of clinical Burkholderia pseudomallei isolates demonstrates conservation of unique lipid A structure and TLR4-dependent innate immune activation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Evidence Suggesting That Francisella tularensis O-Antigen Capsule Contains a Lipid A-Like Molecule That Is Structurally Distinct from the More Abundant Free Lipid A | PLOS One [journals.plos.org]
- 13. Evidence Suggesting That Francisella tularensis O-Antigen Capsule Contains a Lipid A-Like Molecule That Is Structurally Distinct from the More Abundant Free Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudomonas aeruginosa Lipid A Structural Variants Induce Altered Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unique Lipid A Modifications in Pseudomonas aeruginosa Isolated from the Airways of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Pseudomonas aeruginosa Lipid A Deacylase: Selection for Expression and Loss within the Cystic Fibrosis Airway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic study of the 3-hydroxy fatty acid composition of mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gcms.cz [gcms.cz]
- 20. Comparison of the effects of acid and base hydrolyses on hydroxy and cyclopropane fatty acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 3-Hydroxyhexadecanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhexadecanoic acid is a crucial intermediate in bacterial fatty acid biosynthesis and a key monomer in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics. This technical guide provides an in-depth exploration of the biosynthesis of this compound, with a particular focus on the enzymatic processes within the Type II Fatty Acid Synthesis (FASII) pathway prevalent in bacteria such as Pseudomonas aeruginosa. This document details the core enzymatic reactions, presents available quantitative data, outlines experimental protocols for its study, and provides visual representations of the key pathways and workflows.
Introduction
This compound, also known as 3-hydroxypalmitic acid, is a 16-carbon chain 3-hydroxy fatty acid.[1][2] It serves as a fundamental building block in various cellular processes. In Gram-negative bacteria, it is a critical component of the lipid A moiety of lipopolysaccharides, which forms the outer leaflet of the outer membrane and is essential for bacterial viability. Furthermore, 3-hydroxyalkanoates, including the 16-carbon variant, are the monomeric units of PHAs, which are synthesized by numerous bacteria as intracellular carbon and energy storage compounds.[3][4] The enzymatic machinery responsible for the synthesis of this compound is a key component of the FASII pathway, which is distinct from the Type I pathway found in mammals, making it an attractive target for the development of novel antimicrobial agents.[5]
The Core Biosynthesis Pathway
The synthesis of this compound is an integral part of the fatty acid elongation cycle in the bacterial FASII system. This process involves a series of enzymatic reactions that iteratively add two-carbon units to a growing acyl chain, which is tethered to an Acyl Carrier Protein (ACP).
The central reaction in the formation of this compound is the reduction of its corresponding 3-oxoacyl-ACP precursor, 3-oxohexadecanoyl-ACP. This reaction is catalyzed by the NADPH-dependent enzyme 3-oxoacyl-[acyl-carrier-protein] reductase , commonly known as FabG .[3][6]
The overall reaction is as follows:
3-Oxohexadecanoyl-ACP + NADPH + H⁺ -> (3R)-Hydroxyhexadecanoyl-ACP + NADP⁺
The fabG gene, which codes for the FabG enzyme, is often located within a conserved fab gene cluster in bacteria, alongside other genes of the FASII pathway, such as acpP (encoding ACP) and fabD (encoding malonyl-CoA:ACP transacylase).[7][8] The essentiality of the fabG gene has been demonstrated in Pseudomonas aeruginosa, highlighting its critical role in bacterial fatty acid biosynthesis.[9]
Quantitative Data
Quantitative understanding of the biosynthesis of this compound is crucial for metabolic engineering and drug development. Below are tables summarizing available kinetic data for the key enzyme FabG and in vivo concentrations of 3-hydroxy fatty acids.
Table 1: Kinetic Parameters of 3-Oxoacyl-ACP Reductase (FabG)
| Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Conditions | Reference |
| Pseudomonas aeruginosa | Acetoacetyl-CoA | 1.0 ± 0.2 mM | - | (12 ± 3) x 10³ | 0.8 mM NADPH | [9] |
| Pseudomonas aeruginosa | NADPH | 0.29 ± 0.03 mM | - | - | 4 mM Acetoacetyl-CoA | [9] |
| Escherichia coli (Wildtype) | Acetoacetyl-CoA | 120 ± 10 µM | 110 ± 10 s-1 | 9.2 x 10⁵ | 0.1 M Sodium Phosphate, pH 7.4 | |
| Escherichia coli (Wildtype) | NADPH | 24 ± 2 µM | - | - | 0.1 M Sodium Phosphate, pH 7.4 |
Note: Data for the natural C16 substrate (3-oxohexadecanoyl-ACP) is limited; values are often reported for shorter-chain or artificial substrates like acetoacetyl-CoA.
Table 2: In Vivo Concentrations of 3-Hydroxy Fatty Acids in Pseudomonas aeruginosa
| Fatty Acid | Culture Condition | Concentration/Proportion | Reference |
| 3-OH-C10:0 | Biofilm (2, 4, 6 days) | ~15 mol% of total fatty acids | [3] |
| Total 3-Hydroxy FAs | Planktonic (2 days) | ~15.2 mol% of total fatty acids | [3] |
| 3-Hydroxydecanoic acid | Engineered P. aeruginosa | 18 g/L (as HAA precursor) | [2][7] |
| 3-Hydroxyhexanoic acid & 3-Hydroxyoctanoic acid | Recombinant P. putida | 2.32 g/L | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Protocol for In Vitro Synthesis of 3-Hydroxyhexadecanoyl-ACP
This protocol describes the reconstitution of the initial steps of the FASII elongation cycle to produce (3R)-hydroxyhexadecanoyl-ACP from myristoyl-CoA (C14:0).
Materials:
-
Purified enzymes: FabD (malonyl-CoA:ACP transacylase), FabH (β-ketoacyl-ACP synthase III), FabG (3-oxoacyl-ACP reductase)
-
Purified Acyl Carrier Protein (ACP)
-
Myristoyl-CoA
-
Malonyl-CoA
-
NADPH
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM β-mercaptoethanol
-
Quenching solution: 10% acetic acid
-
Analysis by conformation-sensitive urea-PAGE
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following components in the specified order at room temperature:
-
Reaction Buffer to a final volume of 50 µL.
-
Holo-ACP to a final concentration of 50 µM.
-
Malonyl-CoA to a final concentration of 100 µM.
-
Myristoyl-CoA to a final concentration of 50 µM.
-
NADPH to a final concentration of 200 µM.
-
FabD to a final concentration of 1 µM.
-
FabH to a final concentration of 1 µM.
-
-
Initiate the reaction: Add FabG to a final concentration of 1 µM to start the reaction.
-
Incubate: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quench the reaction: Stop the reaction by adding 5 µL of 10% acetic acid.
-
Analyze the products: Analyze the formation of 3-hydroxyhexadecanoyl-ACP by conformation-sensitive urea-PAGE. The product will migrate differently than the acyl-ACP substrates.
Protocol for Spectrophotometric Assay of FabG Activity
This assay measures the activity of FabG by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified FabG enzyme
-
Acetoacetyl-CoA (as a model substrate)
-
NADPH
-
Assay Buffer: 100 mM sodium phosphate, pH 7.4
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture: In a quartz cuvette, prepare a 300 µL reaction mixture containing:
-
Assay Buffer
-
Acetoacetyl-CoA to a final concentration of 0.5 mM.
-
NADPH to a final concentration of 0.2 mM.
-
-
Equilibrate: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 25°C.
-
Initiate the reaction: Add a known amount of purified FabG (e.g., 10 µg) to the cuvette and mix quickly.
-
Measure absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance every 10-15 seconds for 3-5 minutes.
-
Calculate activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
Protocol for GC-MS Quantification of this compound from Bacterial Culture
This protocol outlines the steps for extracting and quantifying this compound from a bacterial cell pellet.
Materials:
-
Bacterial cell pellet
-
Methanolysis reagent: 3% (v/v) sulfuric acid in methanol
-
Internal standard (e.g., benzoic acid or a deuterated 3-hydroxy fatty acid)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Harvest and lyophilize cells: Harvest bacterial cells from a known volume of culture by centrifugation. Wash the pellet with distilled water and then lyophilize to determine the cell dry weight.
-
Methanolysis: To a known amount of lyophilized cells (e.g., 10 mg), add 2 mL of methanolysis reagent and 2 mL of chloroform containing the internal standard.
-
Derivatization: Heat the mixture at 100°C for 4 hours in a sealed vial to convert the 3-hydroxy fatty acids to their methyl esters.
-
Extraction: After cooling, add 1 mL of water and vortex thoroughly. Centrifuge to separate the phases and carefully collect the lower chloroform phase containing the fatty acid methyl esters.
-
GC-MS analysis: Inject an aliquot of the chloroform extract into the GC-MS.
-
GC conditions: Use a temperature program that effectively separates the fatty acid methyl esters, for example, an initial temperature of 50°C held for 3 minutes, followed by a ramp of 10°C/min to 250°C.
-
MS conditions: Operate the mass spectrometer in electron impact (EI) mode and collect data in full scan or selected ion monitoring (SIM) mode to identify and quantify the methyl ester of this compound based on its characteristic mass spectrum and retention time relative to the internal standard.
-
Regulatory Mechanisms
The biosynthesis of fatty acids, including this compound, is a tightly regulated process to ensure a balanced supply of these essential molecules. In bacteria, this regulation occurs primarily at the transcriptional level.
In Escherichia coli, the fab operon, which includes fabG, is under the control of the transcriptional regulator FadR .[11] FadR acts as a repressor of the fatty acid degradation (fad) genes and an activator of some fab genes. The binding of long-chain acyl-CoA molecules to FadR alleviates its repression of the fad genes, allowing for the breakdown of fatty acids when they are abundant.
In Pseudomonas aeruginosa, the regulation of the fab operon is less well understood and appears to be distinct from that of E. coli. While a FadR homolog exists, its role in regulating the fab genes is not as clear.[12][13] Other regulatory factors and mechanisms, potentially including other transcription factors and small regulatory RNAs, are likely involved in controlling the expression of the fatty acid biosynthesis pathway in Pseudomonas.[12]
Conclusion
The biosynthesis of this compound via the FASII pathway is a fundamental process in many bacteria with significant implications for bacterial physiology, pathogenesis, and biotechnology. The key enzyme, 3-oxoacyl-ACP reductase (FabG), represents a validated target for the development of novel antibiotics. A thorough understanding of this pathway, including its kinetics, regulation, and the methods used for its investigation, is essential for researchers and professionals in the fields of microbiology, biochemistry, and drug development. Further research is needed to fully elucidate the substrate specificity of FabG for long-chain acyl-ACPs and to unravel the complex regulatory networks governing fatty acid biosynthesis in important pathogens like Pseudomonas aeruginosa.
References
- 1. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
- 2. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishlarvae.org [fishlarvae.org]
- 4. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 5. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Pseudomonas aeruginosa Fatty Acid Biosynthetic Gene Cluster: Purification of Acyl Carrier Protein (ACP) and Malonyl-Coenzyme A:ACP Transacylase (FabD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of an Allosteric Inhibitor Binding Site in 3-Oxo-acyl-ACP Reductase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid metabolism regulator protein FadR - Wikipedia [en.wikipedia.org]
- 12. Transcription factors FabR and FadR regulate both aerobic and anaerobic pathways for unsaturated fatty acid biosynthesis in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
The Pivotal Role of 3-Hydroxyhexadecanoic Acid in Microbial Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhexadecanoic acid (3-OH-C16:0), a 16-carbon 3-hydroxy fatty acid, is a crucial molecule in the microbial world, primarily recognized as a fundamental component of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria. Beyond its structural role, emerging evidence highlights its involvement, particularly in its methylated form, in sophisticated intercellular signaling pathways that regulate virulence and other collective behaviors. This technical guide provides an in-depth exploration of the biological functions of 3-OH-C16:0 in microbial signaling, with a focus on established pathways, quantitative data, and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals in microbiology, drug discovery, and biotechnology.
Introduction: 3-Hydroxy Fatty Acids in Microbial Communication
Microorganisms employ a diverse arsenal (B13267) of small molecules to communicate and coordinate their behavior in a population-density-dependent manner, a process known as quorum sensing. Among these signaling molecules, fatty acids and their derivatives have gained increasing attention. 3-Hydroxy fatty acids (3-OH-FAs) are a class of molecules integral to the structure and function of Gram-negative bacterial outer membranes. While their primary role has been considered structural, as components of lipid A, specific 3-OH-FAs have been identified as potent signaling molecules that can modulate gene expression, virulence, and biofilm formation. This guide focuses specifically on the biological significance of this compound (3-OH-C16:0) in these signaling networks.
The Signaling Role of this compound Methyl Ester in Ralstonia solanacearum
The most well-characterized signaling function of a 3-OH-C16:0 derivative is that of its methyl ester, 3-hydroxypalmitic acid methyl ester (3-OH-PAME), in the plant pathogen Ralstonia solanacearum. In this bacterium, 3-OH-PAME acts as a novel autoregulator, controlling the expression of a wide array of virulence factors.
The PhcB/PhcSR Regulatory Cascade
The signaling pathway initiated by 3-OH-PAME involves a complex regulatory network centered around the Phc system. The key components of this system are:
-
PhcB: An S-adenosylmethionine-dependent methyltransferase responsible for the synthesis of 3-OH-PAME from a fatty acid precursor.[1][2]
-
PhcA: A global LysR-type transcriptional regulator that controls the expression of virulence genes.[3]
At low cell densities, the concentration of extracellular 3-OH-PAME is low. In this state, the sensor kinase PhcS is active and phosphorylates the response regulator PhcR. Phosphorylated PhcR, in turn, inhibits the expression of the master virulence regulator, PhcA. As the bacterial population grows, the concentration of 3-OH-PAME increases. Upon reaching a threshold concentration, 3-OH-PAME is thought to interact with PhcS, inhibiting its kinase activity. This leads to a decrease in the phosphorylation of PhcR, thereby relieving the repression of PhcA. The now active PhcA can then induce the expression of a suite of virulence factors, including exopolysaccharide (EPS), endoglucanase, and pectin (B1162225) methyl esterase.[3][4]
Quantitative Data on 3-OH-PAME Signaling
The signaling activity of 3-OH-PAME is potent and occurs at very low concentrations. The following table summarizes key quantitative findings from studies on R. solanacearum.
| Parameter | Value | Organism/System | Reference |
| Effective Concentration of 3-OH-PAME | ≤ 1 nM | Ralstonia solanacearum (phcB mutant) | [1][2] |
| Fold-increase in Virulence Factor Production | > 20-fold | Ralstonia solanacearum (phcB mutant) | [1][2] |
| Fold-reduction in phcA expression (in the absence of 3-OH-PAME) | 5-fold | Ralstonia solanacearum (nonpolar phcB mutant) | [3][4] |
| Fold-reduction in Virulence Factor Production (in the absence of 3-OH-PAME) | 10 to 100-fold | Ralstonia solanacearum (nonpolar phcB mutant) | [3][4] |
Broader Roles of 3-Hydroxy Fatty Acids in Microbial Interactions
While the signaling role of 3-OH-C16:0 is most clearly defined in its methylated form in R. solanacearum, other 3-hydroxy fatty acids have been implicated in a variety of microbial processes, suggesting potential broader roles for 3-OH-C16:0 as well.
-
Immune Modulation: Free medium-chain 3-hydroxy fatty acids, such as (R)-3-hydroxydecanoic acid, can trigger immune responses in plants.[5] This suggests that host organisms may have evolved to recognize these bacterial components as signals of microbial presence.
-
Biofilm Formation: Fatty acids, including palmitic acid (C16:0), can influence biofilm formation in various bacteria.[6][7][8] While direct evidence for 3-OH-C16:0 is limited, the structural similarity suggests a potential role in modulating the physical properties of the cell membrane and influencing surface attachment.
-
Virulence in Other Pathogens: In Burkholderia species, which are known to have 3-OH-C16:0 in their lipid A, quorum sensing and virulence are intricately linked.[9] While specific signaling roles for free 3-OH-C16:0 have not been fully elucidated in these organisms, the presence of this fatty acid in a key virulence-associated structure (LPS) points to its importance in host-pathogen interactions.
Experimental Protocols
Studying the biological role of 3-OH-C16:0 requires robust methods for its extraction, quantification, and for assessing its biological activity.
Extraction and Purification of this compound
A common approach for extracting 3-hydroxy fatty acids from microbial cultures involves lipid extraction followed by hydrolysis to release the fatty acids from larger lipid structures like LPS.
Detailed Steps:
-
Cell Harvesting: Bacterial cultures are centrifuged to pellet the cells. The supernatant can also be processed to analyze extracellular lipids.
-
Lipid Extraction: Total lipids are extracted from the cell pellet using a solvent system such as chloroform (B151607):methanol:water (Bligh-Dyer method).[10]
-
Hydrolysis: The lipid extract is subjected to acid or base hydrolysis to cleave the fatty acid chains from the lipid A backbone. Acid hydrolysis (e.g., with 1 M HCl) is commonly used.[10]
-
Solvent Partitioning: The hydrolyzed sample is then partitioned with an organic solvent like ethyl acetate or chloroform to extract the free fatty acids.[11]
-
Purification: Further purification can be achieved using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the 3-hydroxy fatty acid fraction.[12]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of 3-hydroxy fatty acids.
Protocol Outline:
-
Derivatization: The carboxyl and hydroxyl groups of the fatty acids are derivatized to increase their volatility for GC analysis. A common method is to first form methyl esters followed by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., with heptafluorobutyric anhydride (B1165640) - HFBA).[11][13][14]
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the different fatty acid derivatives.
-
MS Detection and Quantification: The mass spectrometer is used for detection and quantification. By using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), high specificity and sensitivity can be achieved. Quantification is typically performed using a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-OH-C16:0).[11][14]
Bioassays for Signaling Activity
To assess the biological activity of 3-OH-C16:0 or its derivatives, reporter gene assays are commonly employed.
Example: eps Promoter-Reporter Assay in R. solanacearum
-
Construct a Reporter Strain: A reporter strain of R. solanacearum is constructed by fusing the promoter of a target gene (e.g., the eps promoter, which controls exopolysaccharide production) to a reporter gene such as lacZ (encoding β-galactosidase) or gfp (encoding green fluorescent protein). A phcB mutant background is used to eliminate endogenous production of 3-OH-PAME.
-
Expose the Reporter Strain: The reporter strain is grown in a suitable medium and exposed to different concentrations of purified or synthetic 3-OH-PAME.
-
Measure Reporter Activity: The activity of the reporter gene is measured. For a lacZ reporter, this can be done by measuring β-galactosidase activity using a colorimetric substrate like ONPG. For a gfp reporter, fluorescence is measured.
-
Data Analysis: The reporter gene activity is plotted against the concentration of the signaling molecule to determine the dose-response curve and the effective concentration.
Implications for Drug Development
The discovery of fatty acid-based signaling systems in pathogenic bacteria opens up new avenues for the development of novel anti-infective therapies. Targeting these pathways offers an alternative to traditional antibiotics, with the potential for lower selective pressure for resistance. Potential strategies include:
-
Inhibition of Biosynthesis: Developing inhibitors of enzymes like PhcB that are responsible for the synthesis of the signaling molecule.
-
Receptor Antagonism: Designing molecules that bind to the receptor (e.g., PhcS) but do not trigger the downstream signaling cascade, thereby acting as competitive inhibitors.
-
Signal Degradation: Engineering enzymes that can degrade the signaling molecule, a strategy known as quorum quenching.
Conclusion and Future Directions
This compound and its derivatives are emerging as important players in microbial communication, extending their role beyond being simple structural components of the bacterial cell envelope. The detailed elucidation of the 3-OH-PAME signaling pathway in Ralstonia solanacearum provides a valuable model for understanding this class of signaling molecules. Future research should focus on:
-
Identifying the signaling roles of free 3-OH-C16:0 and other 3-hydroxy fatty acids in a broader range of bacteria, particularly in opportunistic pathogens like Burkholderia species.
-
Elucidating the specific receptors and downstream signaling components in other microbial systems.
-
Investigating the role of these molecules in inter-species and host-microbe interactions.
A deeper understanding of these signaling pathways will undoubtedly provide novel targets for the development of innovative strategies to combat bacterial infections and manipulate microbial consortia in various biotechnological applications.
References
- 1. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of polymicrobial biofilm formation by saw palmetto oil, lauric acid and myristic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Reducing virulence of the human pathogen Burkholderia by altering the substrate specificity of the quorum-quenching acylase PvdQ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive assay, based on hydroxy fatty acids from lipopolysaccharide lipid A, for Gram-negative bacteria in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Hydroxyhexadecanoic Acid in Bacterial Lipopolysaccharide: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipopolysaccharide (LPS), the primary component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its toxicity and immunostimulatory properties are primarily attributed to its lipid A moiety. A critical and often conserved feature of lipid A is the presence of (R)-3-hydroxy fatty acids, which are essential for its biological activity. This technical guide provides an in-depth exploration of 3-hydroxyhexadecanoic acid (3-OH-C16:0), a specific long-chain 3-hydroxy fatty acid found in the lipid A of various bacterial species. We will detail its structural role within the LPS molecule, its significance in activating the Toll-like Receptor 4 (TLR4) signaling pathway, quantitative data on its presence, and detailed protocols for its analysis. This document serves as a comprehensive resource for professionals engaged in infectious disease research, immunology, and the development of novel therapeutics targeting bacterial endotoxins.
The Architecture of Lipopolysaccharide (LPS)
LPS is a complex amphipathic molecule essential for the structural integrity of the Gram-negative bacterial outer membrane.[1][2] It is composed of three distinct domains:
-
O-Antigen: A repetitive glycan polymer that is the outermost part of the molecule. This region is highly variable among different bacterial serotypes and is a primary target for the host adaptive immune response.[2]
-
Core Oligosaccharide: A non-repeating oligosaccharide chain that links the O-antigen to Lipid A. It is generally divided into an outer and an inner core. The inner core often contains unique sugars like 3-deoxy-D-manno-oct-2-ulosonic acid (KDO).[2]
-
Lipid A: The hydrophobic anchor of the LPS molecule, embedded in the outer membrane.[3] It is the principal endotoxic component, responsible for triggering the host's innate immune response.[3][4][5]
The general structure of LPS is visualized below.
This compound in the Lipid A Moiety
Lipid A possesses a conserved structure, typically consisting of a bisphosphorylated diglucosamine backbone. Covalently attached to this backbone are several acyl (fatty acid) chains. The number and length of these chains can vary between bacterial species, which influences the molecule's biological activity.[4]
A defining feature of lipid A is the presence of 3-hydroxy fatty acids. These are attached directly to the glucosamine (B1671600) units (ester or amide linkages) and can be further acylated by secondary, non-hydroxylated fatty acids. This compound (3-OH-C16:0), also known as 3-hydroxypalmitic acid, is one such long-chain fatty acid.[6] Its structure includes a 16-carbon backbone with a hydroxyl group at the C-3 position. This hydroxyl group is critical, as it often serves as the attachment point for a secondary acyl chain, creating a more complex, hexa-acylated lipid A structure that is a potent activator of the human immune system.[3]
The structure of Lipid A, highlighting the position of a 3-hydroxy fatty acid, is detailed below.
Immunostimulatory Activity: The TLR4 Signaling Pathway
The biological effects of LPS are mediated through its recognition by the Toll-like Receptor 4 (TLR4) in complex with its co-receptor, myeloid differentiation factor 2 (MD-2). The process is initiated by LPS-binding protein (LBP) in the serum, which extracts LPS monomers and transfers them to CD14 on the surface of immune cells like macrophages. CD14 then presents the LPS to the TLR4-MD-2 complex.[3][7]
The acyl chains of Lipid A, including 3-OH-C16:0, insert into a hydrophobic pocket within MD-2. This binding event induces a conformational change in the TLR4-MD-2 complex, triggering its dimerization.[8][9] This dimerization initiates a downstream signaling cascade. Two primary pathways are activated:
-
MyD88-Dependent Pathway: This pathway leads to the early activation of the transcription factor NF-κB, resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9]
-
TRIF-Dependent Pathway: This pathway is activated following endocytosis of the TLR4 complex and leads to the activation of the transcription factor IRF3, which drives the production of type I interferons (IFN-α/β).
The hexa-acylated and bis-phosphorylated form of lipid A, often containing 3-hydroxy fatty acids, is the most potent activator of human TLR4. Variations, such as fewer acyl chains or the absence of phosphate groups, can significantly reduce or even antagonize this response.
Quantitative Data
The precise fatty acid composition of lipid A varies significantly across different Gram-negative species. This variation is a key factor in determining the endotoxic potency of the LPS. While 3-hydroxytetradecanoic acid (3-OH-C14:0) is the most common 3-hydroxy fatty acid, 3-OH-C16:0 is also found in several species.
Table 1: Reported Presence of this compound in Bacterial Lipid A Note: Data on the precise molar ratio of 3-OH-C16:0 is often limited and can vary based on bacterial growth conditions. The table below provides a summary of its reported presence.
| Bacterial Species | Lipid A Acylation Pattern | Reported Presence of 3-OH-C16:0 | Notes |
| Escherichia coli | Typically Hexa-acylated | Minor component or absent | Predominantly contains C12, C14, and 3-OH-C14:0 fatty acids.[3] |
| Pseudomonas aeruginosa | Varies (Penta- to Hepta-acylated) | Can be present | Often modifies its lipid A in response to environmental cues. |
| Rhizobium species | Complex and variable | Often present | Lipid A structure can include very long-chain fatty acids. |
| Legionella pneumophila | Atypical | Often present | Characterized by the presence of long-chain fatty acids. |
Table 2: Biological Activity of LPS Variants This table provides a conceptual overview of how acylation patterns, including the presence of specific fatty acids, affect TLR4 activation.
| Lipid A Structure | Typical Agonist/Antagonist Activity (Human TLR4) | Relative Potency |
| Hexa-acylated (e.g., E. coli) | Strong Agonist | ++++ |
| Penta-acylated (e.g., P. aeruginosa) | Weak Agonist | ++ |
| Tetra-acylated (Lipid IVa) | Antagonist | - |
| LPS with longer acyl chains (≥ C16) | Generally lower potency | + / ++ |
Key Experimental Protocols
Accurate characterization of 3-OH-C16:0 within LPS requires specific and sensitive analytical techniques. Below are detailed methodologies for key experiments.
Protocol: LPS Extraction (Hot Phenol-Water Method)
This protocol is a standard method for extracting LPS from Gram-negative bacteria.
Materials:
-
Bacterial cell pellet (from culture)
-
Deionized water, Pyrogen-free
-
90% Phenol (B47542) solution
-
Diethyl ether
-
Acetone, cold
-
Tris buffer
-
DNase, RNase, Proteinase K
-
Dialysis tubing (12-14 kDa MWCO)
-
Centrifuge and appropriate tubes
Procedure:
-
Wash the bacterial cell pellet with pyrogen-free water and resuspend in water at a concentration of 5-10% (w/v).
-
Preheat the cell suspension and an equal volume of 90% phenol to 68°C in a water bath.
-
Mix the two solutions vigorously and maintain at 68°C for 30 minutes with constant stirring.
-
Cool the mixture in an ice bath to 10°C and centrifuge at 4,000 x g for 45 minutes at 4°C.
-
Two phases will form. Carefully collect the upper aqueous phase, which contains the LPS.
-
To remove residual phenol, dialyze the aqueous phase extensively against deionized water for 48-72 hours at 4°C, with frequent water changes.
-
Treat the dialyzed solution with DNase, RNase, and Proteinase K to remove nucleic acid and protein contaminants.
-
Re-extract with hot phenol as described above to further purify the LPS.
-
Following dialysis, lyophilize the final aqueous phase to obtain purified LPS as a white powder.
Protocol: Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization of fatty acids from purified LPS for analysis.
Materials:
-
Lyophilized LPS
-
Anhydrous Methanolic-HCl (e.g., 2M)
-
Hexane (B92381), GC-grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Methanolysis: Place 1-2 mg of lyophilized LPS in a screw-cap glass tube. Add 1 mL of anhydrous methanolic-HCl. Seal the tube and heat at 85°C for 16 hours to release the fatty acid methyl esters (FAMEs).
-
Extraction: Cool the tube. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute. Centrifuge briefly to separate phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a new tube. Repeat the hexane extraction.
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
Silylation: To derivatize the hydroxyl groups, add 50 µL of BSTFA and 50 µL of pyridine (B92270) to the dried extract. Seal and heat at 60°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. Use a temperature program that allows for the separation of C12 to C18 fatty acid derivatives.
-
Identify the trimethylsilyl (B98337) (TMS) derivative of this compound methyl ester by its characteristic mass spectrum and retention time compared to a known standard.
Experimental Workflow Visualization
The overall process from bacterial culture to data analysis is outlined below.
Conclusion and Implications for Drug Development
This compound is a significant, albeit not universally dominant, component of the lipid A moiety of LPS. Its presence, length, and the acylation at its 3-hydroxy position are critical determinants of the endotoxic activity of LPS from various Gram-negative bacteria. Understanding the precise structure-activity relationships of lipid A, including the role of specific fatty acids like 3-OH-C16:0, is paramount for the development of novel therapeutics.
For drug development professionals, this knowledge can be leveraged in several ways:
-
Vaccine Development: Synthetic lipid A analogs with modified acyl chains can be designed as vaccine adjuvants that retain immunostimulatory properties while having attenuated toxicity.
-
Sepsis Therapeutics: The development of molecules that antagonize the binding of potent lipid A species to the TLR4-MD-2 complex is a key strategy for treating septic shock.
-
Antibiotic Development: Targeting the biosynthetic pathways of lipid A, including the enzymes responsible for synthesizing and incorporating 3-hydroxy fatty acids, represents a promising approach for novel antibiotics.
A thorough characterization of the lipid A structure from pathogenic bacteria remains a critical step in understanding host-pathogen interactions and designing next-generation immunomodulatory drugs and anti-infectives.
References
- 1. oatext.com [oatext.com]
- 2. Lipopolysaccharide - Wikipedia [en.wikipedia.org]
- 3. Lipid A - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C16H32O3 | CID 301590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Inhibitory Actions of Neuroactive Steroid [3α,5α]-3-Hydroxypregnan-20-One on Toll-like Receptor 4-Dependent Neuroimmune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Hydroxyhexadecanoic Acid in the Architecture and Function of Bacterial Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyhexadecanoic acid, a 16-carbon chain 3-hydroxy fatty acid, is a fundamental constituent of the outer membrane of many Gram-negative bacteria. As an integral component of the lipid A moiety of lipopolysaccharide (LPS), it is paramount for the structural integrity and barrier function of the bacterial cell envelope. Beyond its structural role, this fatty acid is a critical determinant in the complex interplay between bacteria and their hosts, significantly influencing the innate immune response. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in bacterial cell membranes, detailing its impact on membrane biophysics, its role in pathogenesis, and its interactions with host immune systems. Furthermore, this document outlines key experimental protocols for the characterization of this important biomolecule and presents quantitative data and molecular relationship diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The cell membrane of Gram-negative bacteria is a sophisticated and vital barrier, with the outer membrane serving as a formidable shield against environmental insults and antimicrobial agents. A unique feature of this outer membrane is the presence of lipopolysaccharide (LPS) in its outer leaflet. The anchor of LPS in the membrane is a glycolipid known as lipid A, which is responsible for many of the pathophysiological effects associated with Gram-negative infections. The structure of lipid A is remarkably diverse across different bacterial species, yet it consistently features a conserved backbone of a glucosamine (B1671600) disaccharide acylated with multiple fatty acids. Among these, 3-hydroxy fatty acids are a characteristic and essential component. This guide focuses specifically on this compound (3-OH C16:0), a common 3-hydroxy fatty acid found in the lipid A of numerous Gram-negative bacteria. Understanding the precise functions of this molecule is crucial for the development of novel antimicrobial strategies that target the bacterial envelope and for modulating the host immune response to infection.
The Structural Role of this compound in the Bacterial Outer Membrane
This compound is a primary acyl chain of lipid A, contributing significantly to the unique architecture and stability of the Gram-negative outer membrane. In the canonical structure of Escherichia coli lipid A, two glucosamine units are linked in a β(1→6) configuration and are substituted with phosphate (B84403) groups and multiple fatty acid chains. The amino and hydroxyl groups of these glucosamine residues are commonly acylated with 3-hydroxy fatty acids, with 3-hydroxytetradecanoic acid (3-OH C14:0) being the most common in E. coli. However, the presence and position of this compound can vary between bacterial species.
The 3-hydroxy group of these fatty acids provides a site for the attachment of secondary, non-hydroxylated acyl chains, leading to a hexa-acylated lipid A structure in many pathogenic Gram-negative bacteria. This intricate arrangement of acyl chains is critical for the tight packing of LPS molecules in the outer leaflet of the outer membrane, which in turn restricts the permeability of hydrophobic substances and contributes to the resistance of Gram-negative bacteria to many antibiotics.[1]
Contribution to Membrane Fluidity and Permeability
The composition of fatty acids in the bacterial membrane is a key determinant of its fluidity and permeability. While specific quantitative data on the direct effect of this compound on bacterial membrane fluidity is limited, general principles of lipid biophysics suggest its significant contribution. The saturated nature of the hexadecanoic acid chain promotes a more ordered, gel-like state, which would decrease membrane fluidity. This reduced fluidity is essential for the barrier function of the outer membrane.
The hydroxyl group at the 3-position introduces a polar moiety into the hydrophobic acyl chain. This feature can influence the packing of lipid A molecules and their interaction with neighboring lipids and membrane proteins. Molecular dynamics simulations of other hydroxylated fatty acids in model membranes suggest that they can lead to a more compact and less hydrated membrane surface.[2] This could further enhance the barrier function of the outer membrane, reducing its permeability to noxious compounds. The length of the acyl chain (C16) also plays a role in the overall thickness and stability of the membrane.
Role in Pathogenesis and Immune Recognition
The lipid A component of LPS is a potent activator of the host's innate immune system, a process mediated primarily by the Toll-like receptor 4 (TLR4) in complex with MD-2. The precise structure of lipid A, including the number, length, and type of its acyl chains, is a critical determinant of its ability to trigger an immune response.
Hexa-acylated lipid A, often containing 3-hydroxy fatty acids like this compound, is a strong agonist for human TLR4, leading to the production of pro-inflammatory cytokines.[3][4] The 3-hydroxyacyl chains are crucial for the binding of lipid A to the hydrophobic pocket of the MD-2 co-receptor, which is a prerequisite for TLR4 dimerization and the initiation of downstream signaling cascades.[2][4] Variations in the acylation pattern of lipid A can modulate this interaction, with some bacterial species producing under-acylated lipid A variants that are less potent TLR4 agonists or even antagonists, potentially as a mechanism of immune evasion.[5]
Quantitative Data on this compound
Quantitative analysis of 3-hydroxy fatty acids is often used as a chemical marker for the presence of Gram-negative bacteria and their endotoxins in various environmental and clinical samples.[3] Gas chromatography-mass spectrometry (GC-MS) is a common method for the quantification of these fatty acids after their release from lipid A by hydrolysis.
| Bacterial Species | Sample Type | Concentration of 3-OH C16:0 | Reference |
| Pseudomonas aeruginosa | Culture Supernatant | Variable, dependent on strain and growth conditions | [6] |
| Environmental Aerosols | Fine Particulates (PM2.5) | Predominant 3-OH FA along with C10 | [3] |
| Environmental Aerosols | Coarse Particulates (PM2.5-10) | Predominant 3-OH FA along with C10 | [3] |
Note: Specific concentrations in bacterial membranes are highly variable and depend on the bacterial species, strain, and growth conditions. The data presented here are indicative of its presence and relative abundance.
Experimental Protocols
Extraction and Analysis of Lipid A and its Constituent Fatty Acids
A common method for the analysis of lipid A involves its extraction from bacterial cells, followed by hydrolysis to release the constituent fatty acids, which are then derivatized and analyzed by GC-MS.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy Fatty Acids
-
Lipid Extraction: Perform a total lipid extraction from a bacterial pellet using a modified Bligh-Dyer method.
-
Acid Methanolysis: Hydrolyze the lipid extract and methylate the fatty acids by heating in acidic methanol (B129727) (e.g., 2.5% methanolic HCl) at 85°C for 2.5 hours.
-
Extraction of FAMEs: Extract the resulting fatty acid methyl esters (FAMEs) with hexane.
-
Derivatization of Hydroxy Groups: Silylate the free hydroxyl groups of the hydroxy FAMEs using a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Analysis: Analyze the trimethylsilyl (B98337) (TMS)-derivatized FAMEs by GC-MS. Use a non-polar capillary column (e.g., HP-5MS).
-
Quantification: Identify the this compound methyl ester TMS derivative based on its retention time and mass spectrum. Quantify using an internal standard (e.g., 3-hydroxytetradecanoic acid-d27).
Biophysical Analysis of Bacterial Membranes
Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be employed to study the overall order and fluidity of bacterial membranes. Changes in the vibrational frequencies of the CH2 stretching bands of fatty acyl chains can provide insights into the packing and conformational order of the lipid bilayer.
Protocol: FTIR Spectroscopy of Bacterial Membranes
-
Cell Preparation: Grow bacterial cells to the desired growth phase and harvest by centrifugation. Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).
-
Sample Preparation: Resuspend the cell pellet in the same buffer to a high density.
-
FTIR Measurement: Acquire FTIR spectra of the cell suspension using an attenuated total reflectance (ATR) accessory.
-
Data Analysis: Analyze the CH2 symmetric and asymmetric stretching vibration bands (around 2850 and 2920 cm⁻¹, respectively). A shift to lower wavenumbers indicates a more ordered (less fluid) membrane.[7][8]
Conclusion and Future Directions
This compound is a cornerstone of the Gram-negative outer membrane, playing a vital role in its structural integrity and its interaction with the host immune system. Its presence and specific acylation pattern within lipid A are critical for bacterial survival and pathogenesis. While its structural importance is well-established, a deeper understanding of its specific contributions to the biophysical properties of the bacterial membrane, such as fluidity and permeability, requires further investigation. Advanced techniques like solid-state NMR and molecular dynamics simulations focused on bacterial membrane models containing this compound will be instrumental in elucidating these details. Furthermore, exploring the diversity of 3-hydroxy fatty acids across different bacterial species and their precise roles in modulating host-pathogen interactions will open new avenues for the development of targeted antimicrobial therapies and immunomodulatory agents. For drug development professionals, understanding the intricacies of the bacterial outer membrane, with key molecules like this compound at its core, is essential for designing novel therapeutics that can overcome the formidable barrier of Gram-negative bacteria.
References
- 1. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic lipid A mimetic modulates human TLR4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial lipid biophysics and membrane organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
3-Hydroxyhexadecanoic Acid and its Role in Bacterial Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Hydroxyhexadecanoic acid (3-OH-C16:0), a 16-carbon 3-hydroxy fatty acid, is a molecule of significant interest in the study of bacterial physiology and inter-kingdom communication. While direct evidence establishing 3-OH-C16:0 as a primary quorum sensing (QS) signal molecule is not extensively documented, its close structural analog, 3-hydroxypalmitic acid methyl ester (3-OH-PAME), functions as a key QS signal in the plant pathogen Ralstonia solanacearum. Furthermore, 3-hydroxy fatty acids (3-OH-FAs) are integral components of lipopolysaccharides (LPS) in Gram-negative bacteria and are recognized as microbe-associated molecular patterns (MAMPs) by host organisms. This guide provides an in-depth technical overview of the role of 3-OH-C16:0 and related molecules in bacterial signaling, with a primary focus on the well-characterized system in Ralstonia solanacearum. It includes detailed experimental protocols, quantitative data, and pathway visualizations to support further research and drug development efforts targeting these signaling pathways.
3-Hydroxy Fatty Acids in Bacterial Communication
Long-chain fatty acids and their derivatives are increasingly recognized as important signaling molecules in bacteria, regulating a variety of processes including virulence and biofilm formation.[1] 3-hydroxy fatty acids are of particular importance due to their roles as biosynthetic precursors and as signaling molecules themselves.
This compound (3-OH-C16:0)
This compound, also known as 3-hydroxypalmitic acid, is a saturated fatty acid with a hydroxyl group at the beta-position. While it has been identified in various organisms, including bacteria, plants, and animals, its specific role as a dedicated quorum sensing signal is not as clearly defined as other signaling molecules like acyl-homoserine lactones (AHLs).
3-Hydroxypalmitic Acid Methyl Ester (3-OH-PAME) in Ralstonia solanacearum
The most relevant and well-documented example of a C16-family 3-hydroxy fatty acid acting as a quorum sensing signal is 3-hydroxypalmitic acid methyl ester (3-OH-PAME) in the phytopathogen Ralstonia solanacearum.[2] This molecule regulates the expression of virulence factors in a cell-density dependent manner.
The phc Quorum Sensing System in Ralstonia solanacearum
The phc (for ph enotype c onversion) QS system in R. solanacearum is a key regulator of its pathogenicity.
Signaling Pathway
The phc QS circuit is centered around the production and sensing of 3-OH-PAME.
Pathway Description:
-
Synthesis: The precursor for 3-OH-PAME is believed to be 3-hydroxypalmitoyl-acyl carrier protein (3-OH-C16:0-ACP), an intermediate in fatty acid biosynthesis. The methyltransferase, PhcB, synthesizes 3-OH-PAME from this precursor.
-
Signal Accumulation: At low cell densities, 3-OH-PAME diffuses out of the cell and is present at low concentrations. As the bacterial population grows, the extracellular concentration of 3-OH-PAME increases.
-
Sensing and Transduction: At low concentrations of 3-OH-PAME, the sensor kinase PhcS autophosphorylates and subsequently transfers the phosphate (B84403) group to the response regulator PhcR. Phosphorylated PhcR is inactive. At high cell densities, 3-OH-PAME is thought to interact with PhcS, inhibiting its kinase activity. This allows the phosphatase activity of the PhcQ/PhcR system to dominate, leading to the dephosphorylation of PhcR.
-
Gene Regulation: Dephosphorylated PhcR activates the transcriptional regulator PhcA. PhcA, in turn, upregulates the expression of a large number of virulence genes, including those responsible for the production of exopolysaccharide (EPS), which is crucial for causing wilt disease in plants.[2]
Key Genes and Proteins
| Gene | Protein Product | Function |
| phcA | PhcA | LysR-type transcriptional regulator; activates virulence gene expression. |
| phcB | PhcB | Methyltransferase; synthesizes 3-OH-PAME. |
| phcS | PhcS | Sensor kinase; detects the presence of 3-OH-PAME. |
| phcR | PhcR | Response regulator; its phosphorylation state controls PhcA activity. |
| phcQ | PhcQ | Inner membrane protein that modulates PhcR dephosphorylation. |
Experimental Protocols
This section outlines the methodologies for key experiments related to the study of 3-OH-PAME and the phc quorum sensing system.
Extraction and Quantification of 3-OH-PAME
Objective: To extract and quantify 3-OH-PAME from bacterial culture supernatants.
Methodology:
-
Culture Growth: Grow R. solanacearum in a suitable liquid medium to the desired cell density.
-
Supernatant Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.
-
Liquid-Liquid Extraction:
-
Acidify the supernatant to a pH of approximately 3.0 with HCl.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
-
Derivatization (for GC-MS analysis): The extracted fatty acids can be derivatized to their methyl esters (if not already in that form) or other volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analysis:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a sensitive method for the direct detection and quantification of 3-OH-PAME.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of fatty acids and can be used for the identification and quantification of 3-OH-PAME, often after derivatization.
-
Virulence Gene Expression Analysis
Objective: To measure the effect of 3-OH-PAME on the expression of virulence genes.
Methodology:
-
Bacterial Strains: Use wild-type R. solanacearum and a phcB mutant (unable to produce 3-OH-PAME).
-
Treatment: Grow the phcB mutant in the presence and absence of exogenously added, chemically synthesized 3-OH-PAME at various concentrations.
-
RNA Extraction: Harvest bacterial cells at the mid-logarithmic or early stationary phase and extract total RNA using a commercial kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for target virulence genes (e.g., epsA, egl) and a housekeeping gene for normalization (e.g., 16S rRNA).
-
-
Data Analysis: Calculate the relative fold change in gene expression in the treated samples compared to the untreated control.
Quantitative Data
| Parameter | Value/Observation | Reference |
| Effective Concentration of 3-OH-PAME | The concentration required for the induction of virulence factors is in the nanomolar to low micromolar range. | [2] |
| Impact on Gene Expression | Addition of 3-OH-PAME to a phcB mutant restores the expression of PhcA-regulated genes. | [2] |
Broader Implications and Future Directions
The study of 3-hydroxy fatty acid-mediated signaling has significant implications for the development of novel anti-infective strategies.
Drug Development Targets
The enzymes involved in the biosynthesis and sensing of 3-OH-PAME, such as PhcB and PhcS, represent potential targets for the development of quorum quenching inhibitors. Such inhibitors could disrupt bacterial communication and attenuate virulence without exerting selective pressure for the development of antibiotic resistance.
Role in Host-Pathogen Interactions
3-hydroxy fatty acids are also recognized by the host's innate immune system. For instance, in plants, medium-chain 3-hydroxy fatty acids can trigger immune responses.[3] This dual role as a bacterial signal and a host immune elicitor highlights the complexity of chemical communication at the host-pathogen interface.
Conclusion
While this compound itself is not yet firmly established as a widespread quorum sensing signal, the well-characterized role of its close analog, 3-OH-PAME, in Ralstonia solanacearum provides a compelling model for this class of molecules in bacterial communication. The intricate phc signaling pathway, which controls the expression of key virulence factors, offers multiple targets for the development of anti-virulence therapies. Further research is needed to explore the prevalence and diversity of 3-hydroxy fatty acid-based signaling systems in other bacteria and to fully elucidate their roles in host-pathogen interactions. The experimental frameworks provided in this guide offer a starting point for researchers to investigate these important signaling molecules and their potential as therapeutic targets.
References
- 1. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of bacteria degrading 3-hydroxy palmitic acid methyl ester (3OH-PAME), a quorum sensing molecule of Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of 3-Hydroxyhexadecanoic Acid in Eukaryotic Physiology: A Landscape of Current Knowledge and Research Gaps
For Immediate Release
Shanghai, China – December 11, 2025 – 3-Hydroxyhexadecanoic acid (3-HHA), a long-chain 3-hydroxy fatty acid, is a recognized intermediate in eukaryotic fatty acid metabolism. However, a comprehensive understanding of its specific physiological roles beyond this metabolic function remains largely elusive. This technical overview synthesizes the current, albeit limited, state of knowledge regarding the physiological effects of 3-HHA in eukaryotes, highlighting its established metabolic context, its pathological implications in a specific genetic disorder, and the significant research gaps that present both a challenge and an opportunity for the scientific and drug development communities.
Metabolic Context: An Intermediate in Fatty Acid Biosynthesis
In eukaryotes, from yeast to humans, this compound, also known as 3-hydroxypalmitic acid, is an established intermediate in the fatty acid biosynthesis pathway.[1] It is formed from 3-oxohexadecanoic acid and is subsequently converted to trans-hexadec-2-enoic acid through the action of fatty acid synthase.[1] This places 3-HHA as a fundamental building block in the production of longer fatty acid chains, which are essential for a myriad of cellular functions, including energy storage and membrane structure.[2][3]
Pathophysiological Significance: The Case of LCHAD Deficiency
The most significant insights into the physiological impact of 3-HHA in a eukaryotic context come from the study of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This rare, autosomal recessive genetic disorder prevents the proper metabolism of long-chain fatty acids for energy.[4][5]
In individuals with LCHAD deficiency, 3-HHA and other long-chain 3-hydroxy fatty acids accumulate in tissues.[6] This accumulation is directly linked to the severe pathophysiology of the disease, which includes:
-
Hypoketotic hypoglycemia (low blood sugar without the compensatory production of ketones)[7][8]
-
Cardiomyopathy (weakening of the heart muscle)[4]
-
Hepatopathy (liver disease)[5]
-
Rhabdomyolysis (breakdown of muscle tissue)[4]
-
Retinopathy (damage to the retina)[5]
While the precise molecular mechanisms of toxicity are still under investigation, some evidence points towards the induction of oxidative stress in the brain as a potential consequence of 3-hydroxy fatty acid accumulation.[9] The severe clinical presentation of LCHAD deficiency underscores the critical importance of maintaining low physiological concentrations of 3-HHA and highlights its potential for cellular toxicity when homeostasis is disrupted.
The Search for a Signaling Role in Eukaryotes: An Unanswered Question
Despite its clear role as a metabolic intermediate and its implication in pathology, a direct, physiological signaling role for 3-HHA in eukaryotes under normal conditions has not been established. Extensive searches for its interaction with key signaling hubs such as G-protein coupled receptors (GPCRs) and nuclear receptors, or its direct influence on gene expression, apoptosis, or immune cell function in a non-pathological context, have not yielded specific evidence.[10][11][12][13]
This stands in contrast to its methyl ester derivative, 3-hydroxypalmitic acid methyl ester (3-OH PAME), which has a well-defined signaling function in the prokaryotic world. In the plant pathogenic bacterium Ralstonia solanacearum, 3-OH PAME acts as a quorum-sensing molecule, an intercellular signal that regulates the expression of virulence genes.[1][14][15][16] This discovery in a prokaryote raises the intriguing but as yet unanswered question of whether 3-HHA or its derivatives could have analogous signaling roles in eukaryotes that have yet to be discovered.
Quantitative Data and Experimental Protocols: A Notable Void
Reflecting the nascent stage of research into the specific physiological effects of 3-HHA, there is a significant lack of quantitative data in the existing literature. Key metrics such as concentration-dependent effects, receptor binding affinities, or IC50/EC50 values in eukaryotic systems are not available. Consequently, it is not possible to present a structured table of quantitative data at this time.
Similarly, while methods for the chemical synthesis and detection (e.g., via mass spectrometry) of 3-HHA are established, detailed experimental protocols for investigating its specific physiological effects on eukaryotic cells or organisms are not well-documented in publicly available resources.[17][18]
Future Directions and Conclusion
The current body of scientific literature positions this compound at a crossroads of metabolic necessity and pathological potential in eukaryotes. While its role as a metabolic intermediate is clear, its broader physiological functions, particularly in cell signaling, remain a significant knowledge gap. The toxic effects observed in LCHAD deficiency strongly suggest that eukaryotic cells are sensitive to the concentration of this molecule, hinting at tightly regulated and potentially undiscovered physiological roles.
Future research should be directed towards:
-
Investigating potential interactions between 3-HHA and eukaryotic receptors, both membrane-bound and nuclear.
-
Elucidating its effects on gene expression and specific signaling pathways in various eukaryotic cell types, including immune cells.
-
Determining the precise mechanisms of its cytotoxicity at elevated concentrations.
The well-defined signaling role of its methyl ester in bacteria provides a tantalizing clue that 3-HHA may be more than just a metabolic bystander in eukaryotes. Uncovering these potential functions will be a key step in fully understanding the complex landscape of fatty acid-mediated regulation in health and disease, and may open new avenues for therapeutic intervention in metabolic disorders. For now, the physiological effects of this compound in eukaryotes remain an enigmatic and compelling area for future scientific exploration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3R-Hydroxypalmitic acid | C16H32O3 | CID 15569776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Orphanet: Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency [orpha.net]
- 9. This compound, 2398-34-7 [thegoodscentscompany.com]
- 10. Role of nuclear receptors in the regulation of gene expression by dietary fatty acids (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G Protein-Coupled Receptors: A Century of Research and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
- 14. Uncovering Potential Interspecies Signaling Factors in Plant-Derived Mixed Microbial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-hydroxy Palmitic Acid methyl ester | CAS 51883-36-4 | Cayman Chemical | Biomol.com [biomol.com]
- 17. This compound | C16H32O3 | CID 301590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. DL-β-Hydroxypalmitic acid ≥98% | 2398-34-7 [sigmaaldrich.com]
3-Hydroxypalmitic Acid: A Key Intermediate in Fatty Acid Metabolism and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxypalmitic acid is a crucial intermediate in the mitochondrial beta-oxidation of palmitic acid, the most common saturated fatty acid in the human body. Its metabolism is integral to cellular energy homeostasis. Dysregulation of 3-hydroxypalmitic acid levels is a hallmark of several inherited metabolic disorders, making it a significant biomarker and a potential therapeutic target. This technical guide provides a comprehensive overview of the role of 3-hydroxypalmitic acid in fatty acid metabolism, its association with disease, and detailed methodologies for its analysis.
The Role of 3-Hydroxypalmitic Acid in Mitochondrial Beta-Oxidation
Mitochondrial beta-oxidation is a cyclical catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH, which subsequently enter the citric acid cycle and the electron transport chain to generate ATP. 3-Hydroxypalmitoyl-CoA is formed in the third step of the beta-oxidation of palmitoyl-CoA.
The four core reactions of the beta-oxidation spiral for saturated fatty acids are:
-
Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond.
-
Hydration by enoyl-CoA hydratase, forming a hydroxyl group on the beta-carbon.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group.
-
Thiolytic cleavage by thiolase, releasing acetyl-CoA and a shortened acyl-CoA.
3-Hydroxypalmitic acid is the free acid form of the intermediate 3-hydroxypalmitoyl-CoA. Under normal physiological conditions, the concentration of free 3-hydroxy fatty acids in plasma is very low.
Pathophysiological Significance of 3-Hydroxypalmitic Acid
The accumulation of 3-hydroxypalmitic acid and other 3-hydroxy fatty acids is a key pathological feature of inherited disorders of mitochondrial fatty acid beta-oxidation, particularly Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency.[1][2]
-
LCHAD Deficiency: This autosomal recessive disorder is caused by mutations in the HADHA gene, leading to an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme.[3]
-
MTP Deficiency: This disorder results from mutations in either the HADHA or HADHB gene, affecting all three enzymatic activities of the mitochondrial trifunctional protein complex.[2]
In these conditions, the impaired dehydrogenation of long-chain 3-hydroxyacyl-CoAs leads to their accumulation and subsequent hydrolysis to the corresponding free 3-hydroxy fatty acids, including 3-hydroxypalmitic acid.[4] These accumulating metabolites are considered to be cytotoxic and are implicated in the clinical manifestations of these disorders, which include hypoketotic hypoglycemia, cardiomyopathy, myopathy, and neuropathy.[2][4]
Quantitative Data on 3-Hydroxypalmitic Acid and Related Metabolites
The following tables summarize the available quantitative data on 3-hydroxypalmitic acid and related metabolites in various biological samples under normal and pathological conditions.
Table 1: Plasma Fatty Acid Concentrations in Healthy Adults
| Fatty Acid | Mean Concentration (mmol/L) | Concentration Range (mmol/L) |
| Palmitic Acid | Not specified | 0.3 - 4.1 |
Source: Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults.[5][6]
Table 2: Fold Increase of 3-Hydroxy Fatty Acids in Fibroblast Culture Media from LCHAD/MTP Deficient Patients (after incubation with palmitate)
| 3-Hydroxy Fatty Acid | Fold Increase Compared to Controls |
| 3-OH-Hexadecanoic Acid (3-Hydroxypalmitic acid) | 14-fold |
| 3-OH-Tetradecanoic Acid | 11-fold |
| 3-OH-Dodecanoic Acid | 5-fold |
Source: Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid.[7]
Table 3: Urinary Excretion of 3-Hydroxydicarboxylic Acids in LCHAD Deficiency
| Metabolite | Observation |
| C6-C14 3-Hydroxydicarboxylic Acids | Large amounts excreted in the urine of a patient with LCHAD deficiency.[8] |
| Ratios of 3OHDC6 and 3OHDC12 to 3OHDC10 | Increased ratios are indicative of LCHAD deficiency.[9] |
Experimental Protocols
Accurate quantification of 3-hydroxypalmitic acid is crucial for the diagnosis and monitoring of fatty acid oxidation disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used analytical techniques.
Protocol 1: GC-MS Analysis of 3-Hydroxy Fatty Acids in Plasma
This protocol is based on a stable isotope dilution GC-MS method.[10][11]
1. Sample Preparation: a. To 500 µL of serum or plasma, add 10 µL of a 500 µM mixture of stable isotope-labeled internal standards for 3-hydroxy fatty acids of different chain lengths. b. For the analysis of total 3-hydroxy fatty acids, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-hydroxy fatty acids, omit this step. c. Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed samples). d. Extract the fatty acids twice with 3 mL of ethyl acetate. e. Evaporate the solvent under a stream of nitrogen at 37°C.
2. Derivatization: a. Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane (BSTFA + TMCS) to the dried extract. b. Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a suitable capillary column, such as an HP-5MS. c. Employ a temperature gradient program, for example: initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, and finally at 15°C/min to 290°C, holding for 6 minutes.[10] d. Perform analysis in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each native and labeled 3-hydroxy fatty acid.
Protocol 2: LC-MS/MS Analysis of 3-Hydroxy Fatty Acids
This protocol provides a general framework for the direct analysis of underivatized 3-hydroxy fatty acids.[12]
1. Sample Preparation: a. Perform protein precipitation by adding a suitable organic solvent (e.g., methanol (B129727) containing 0.2% formic acid) to the plasma sample. b. Add an appropriate internal standard. c. Vortex the mixture and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant for analysis.
2. LC-MS/MS Analysis: a. Use a high-resolution mass spectrometer coupled with a liquid chromatography system. b. Employ a suitable reversed-phase column for separation. c. Use a gradient elution with a mobile phase consisting of, for example, acetonitrile/water with a formic acid modifier. d. Operate the mass spectrometer in negative electrospray ionization (ESI) mode. e. For quantification, use Multiple Reaction Monitoring (MRM) or parallel reaction monitoring, selecting appropriate precursor and product ions for 3-hydroxypalmitic acid and the internal standard.
Visualizations
Signaling Pathways and Workflows
Caption: Mitochondrial beta-oxidation of palmitic acid and the impact of LCHAD/MTP deficiency.
Caption: Experimental workflow for the GC-MS analysis of 3-hydroxy fatty acids.
Conclusion
3-Hydroxypalmitic acid is a pivotal intermediate in fatty acid metabolism, and its quantification is of paramount importance for the diagnosis and management of LCHAD and MTP deficiencies. The analytical methods outlined in this guide provide robust and sensitive means for its measurement in biological samples. Further research into the precise roles of accumulating 3-hydroxy fatty acids in the pathophysiology of these disorders is crucial for the development of novel therapeutic strategies. The provided diagrams and protocols serve as a valuable resource for researchers and clinicians working in the field of inborn errors of metabolism and drug development.
References
- 1. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. informnetwork.org [informnetwork.org]
- 3. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder [mdpi.com]
- 5. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 7. Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxydicarboxylic aciduria due to long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency associated with sudden neonatal death: protective effect of medium-chain triglyceride treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lipidmaps.org [lipidmaps.org]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stereoisomers of 3-Hydroxyhexadecanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanoic acid (3-OH-C16:0), a member of the medium to long-chain 3-hydroxy fatty acids, exists as two stereoisomers: (R)-3-hydroxyhexadecanoic acid and (S)-3-hydroxyhexadecanoic acid. The stereochemistry at the C-3 position plays a pivotal role in their biological significance and function. This technical guide provides an in-depth exploration of these stereoisomers, covering their distinct roles in biological systems, their impact on key signaling pathways, and detailed experimental protocols for their synthesis, separation, and analysis.
Physicochemical Properties
The (R) and (S) enantiomers of this compound share identical physical and chemical properties, such as molecular weight, melting point, and solubility, but differ in their optical rotation. Their distinct three-dimensional arrangements, however, lead to significantly different interactions with chiral biological molecules like enzymes and receptors, resulting in distinct biological activities.
| Property | Value |
| Molecular Formula | C₁₆H₃₂O₃ |
| Molecular Weight | 272.42 g/mol |
| Appearance | White, waxy solid |
| Solubility | Soluble in organic solvents, limited solubility in water[1] |
| Stereoisomers | (R)-3-hydroxyhexadecanoic acid, (S)-3-hydroxyhexadecanoic acid |
Significance of Stereoisomers
The biological importance of this compound is intrinsically linked to its stereochemistry. The (R)-enantiomer is the predominantly occurring form in nature with well-defined biological roles, while the significance of the (S)-enantiomer is less understood and is an area of ongoing research.
(R)-3-Hydroxyhexadecanoic Acid: A Key Bacterial and Endogenous Molecule
The (R)-enantiomer of this compound is a crucial component of lipid A , the bioactive center of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. The specific structure of lipid A, including the stereochemistry of its fatty acid constituents, is a primary determinant of its ability to activate the host's innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.
Furthermore, (R)-3-hydroxyalkanoic acids are intermediates in fatty acid biosynthesis in humans.
In the context of bacterial communication , (R)-3-hydroxyhexadecanoic acid serves as a precursor to the quorum-sensing signal molecule, (R)-methyl 3-hydroxypalmitate (B1262271) (3-OH PAME), in the plant pathogen Ralstonia solanacearum.[2] This signaling molecule regulates the expression of virulence factors in a cell-density-dependent manner.
(S)-3-Hydroxyhexadecanoic Acid: An Enantiomer with Emerging Interest
While less prevalent in nature, the (S)-enantiomer of this compound is gaining attention in research. Its biological activities are not as well-characterized as those of its (R)-counterpart. However, the distinct stereochemistry suggests that it may interact differently with biological targets, potentially leading to unique or even opposing effects. Comparative studies on the biological activities of both enantiomers are crucial for a complete understanding of the roles of 3-hydroxy fatty acids in health and disease.
Signaling Pathways
The stereoisomers of this compound are implicated in several key signaling pathways, primarily through their incorporation into larger molecules like lipid A or by acting as signaling molecules themselves.
Toll-like Receptor 4 (TLR4) Signaling
As a key component of lipid A, (R)-3-hydroxyhexadecanoic acid plays a critical role in the activation of the TLR4 signaling cascade. The binding of LPS to the TLR4-MD2 complex on the surface of immune cells initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. The precise structure of lipid A, including the number, length, and stereochemistry of its acyl chains, significantly influences the strength of TLR4 activation.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Hydroxy fatty acids have been identified as potential agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[3][4][5] The activation of PPARs by fatty acids and their derivatives can influence the expression of genes involved in fatty acid oxidation and inflammation. The stereochemistry of this compound may influence its binding affinity and activation potential for different PPAR isoforms (α, β/δ, and γ).
Experimental Protocols
Enantioselective Synthesis of (R)- and (S)-3-Hydroxyhexadecanoic Acid
A common strategy for the enantioselective synthesis of 3-hydroxy fatty acids involves the asymmetric reduction of a β-keto ester precursor.
1. Synthesis of Ethyl 3-oxohexadecanoate:
-
React ethyl acetoacetate (B1235776) with a strong base (e.g., sodium ethoxide) to form the enolate.
-
Alkylate the enolate with 1-bromotridecane.
-
Subsequent hydrolysis and decarboxylation yield 3-oxohexadecanoic acid, which is then esterified to ethyl 3-oxohexadecanoate.
2. Asymmetric Reduction:
-
For (S)-3-hydroxyhexadecanoate: Employ a chiral reducing agent such as a combination of a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) and a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst).
-
For (R)-3-hydroxyhexadecanoate: Use the corresponding (S)-CBS catalyst.
3. Hydrolysis:
-
Hydrolyze the resulting ethyl (R)- or (S)-3-hydroxyhexadecanoate using a base (e.g., sodium hydroxide) followed by acidification to obtain the desired (R)- or (S)-3-hydroxyhexadecanoic acid.
Chiral Separation of this compound Enantiomers by HPLC
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.
Workflow for Chiral HPLC Separation:
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) |
| Mobile Phase | A mixture of hexane (B92381) and a polar organic solvent (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). The exact ratio needs to be optimized for baseline separation. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV detection at a low wavelength (e.g., 210 nm) or coupled to a mass spectrometer (LC-MS) for higher sensitivity and specificity. |
Quantitative Analysis by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive methods for the quantification of 3-hydroxy fatty acids. For stereoisomer analysis, derivatization with a chiral reagent or separation on a chiral column prior to MS analysis is necessary.
General GC-MS Protocol for 3-Hydroxy Fatty Acid Analysis:
-
Lipid Extraction: Extract lipids from the biological sample using a modified Bligh and Dyer method.
-
Hydrolysis: Saponify the lipid extract to release free fatty acids.
-
Derivatization: Convert the fatty acids to their methyl ester, trimethylsilyl (B98337) (TMS) ether derivatives for improved volatility and chromatographic properties.
-
GC-MS Analysis: Analyze the derivatized sample on a GC-MS system. The mass spectrum of the this compound derivative will show characteristic fragmentation patterns that can be used for identification and quantification.
Characteristic Mass Spectrometry Fragments:
The mass spectra of derivatized 3-hydroxy fatty acids exhibit specific fragmentation patterns that aid in their identification. For example, the TMS derivative of methyl 3-hydroxyhexadecanoate often shows a prominent ion resulting from cleavage between C3 and C4.
Conclusion
The stereoisomers of this compound, (R) and (S), possess distinct and significant biological roles. The (R)-enantiomer is a well-established component of bacterial lipid A and a key player in quorum sensing, with a direct impact on innate immunity through TLR4 activation. The biological significance of the (S)-enantiomer is an emerging area of research with the potential to reveal novel biological functions and therapeutic targets. A thorough understanding of the stereospecific synthesis, separation, and biological activities of these molecules is crucial for advancing research in lipid biochemistry, immunology, and drug development. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in these fields.
References
- 1. CAS 2398-34-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 3-Hydroxyhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-Hydroxyhexadecanoic acid, a molecule of significant interest in various scientific and pharmaceutical fields. This document collates available quantitative and qualitative data on its solubility in a range of common laboratory solvents. Furthermore, it outlines detailed experimental protocols for determining both the solubility and stability of this long-chain hydroxy fatty acid, including methodologies for forced degradation studies under various stress conditions. This guide is intended to be a valuable resource for researchers and professionals working with this compound, aiding in formulation development, analytical method development, and the overall understanding of its physicochemical properties.
Introduction
This compound, also known as β-hydroxypalmitic acid, is a saturated hydroxy fatty acid with a 16-carbon backbone. Its structure, featuring both a hydroxyl and a carboxylic acid functional group, imparts unique physicochemical properties that are critical to its biological roles and potential therapeutic applications. A thorough understanding of its solubility and stability is paramount for any research or development activities, from initial in vitro studies to the formulation of final drug products. This guide aims to provide a centralized resource of this vital information.
Solubility of this compound
The solubility of this compound is influenced by the polarity of the solvent, with its long hydrocarbon chain contributing to its lipophilic nature and the hydroxyl and carboxyl groups providing hydrophilic characteristics.
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) |
| Dimethylformamide (DMF) | 20 | 73.4 | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 | 73.4 | Not Specified |
| Ethanol | 2.5 | 9.18 | Not Specified |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 | 1.21 | Not Specified |
Qualitative Solubility Information
-
Slightly Soluble: Chloroform, Ethyl Acetate, Methanol.[1]
-
Limited Solubility: Water.[2] Due to its long hydrophobic carbon chain, this compound is expected to have very low solubility in aqueous solutions at neutral pH.
Stability of this compound
The stability of this compound is a critical parameter for its handling, storage, and application. As a solid, it is relatively stable, but its stability in solution can be affected by factors such as pH, temperature, and light.
Storage and Shelf-Life
-
Solid Form: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, with a shelf life of up to 3 years in this state.[3]
-
In Solvent: When dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months.[4]
Degradation Pathways
-
Hydrolysis: The ester linkage in potential derivatives of this compound can be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The hydrocarbon chain can be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents.
-
Thermal Degradation: At high temperatures, long-chain fatty acids can undergo thermal decomposition. Studies on other saturated fatty acids have shown that significant degradation occurs at temperatures above 140°C over extended periods.[5]
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid, purity >98%)
-
Solvent of interest (e.g., ethanol, DMSO, water)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC-MS) to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or Molarity based on the measured concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Protocol for Stability Indicating Method Development and Forced Degradation Studies
This protocol describes the development of a stability-indicating HPLC method and its application in forced degradation studies to understand the stability profile of this compound.
Objective: To develop a validated HPLC method that can separate this compound from its potential degradation products and to assess its stability under various stress conditions.
Part 1: HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A gradient elution is often necessary for stability-indicating methods.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724) or Methanol.
-
-
Gradient Program: Develop a gradient program that allows for the elution of this compound and provides sufficient resolution to separate it from any degradation products.
-
Detection: Use a UV detector at a low wavelength (e.g., 205-210 nm) as fatty acids have weak chromophores. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.
-
Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good peak shape, resolution, and a reasonable run time.
Part 2: Forced Degradation Studies
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and subject them to the following stress conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or its solution at 80°C for 48 hours.
-
Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Part 3: Analysis and Validation
-
Analysis of Stressed Samples: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main peak in the stressed samples to ensure it is not co-eluting with any degradation products.
-
Method Validation: Validate the stability-indicating method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies on this compound.
Signaling Pathways and Logical Relationships
While this guide focuses on the physicochemical properties of this compound, it is important to acknowledge its biological context. For instance, in drug development, understanding how solubility and stability impact bioavailability and subsequent interaction with biological targets is crucial.
Logical Relationship between Physicochemical Properties and Biological Activity
Caption: Relationship between physicochemical properties and biological outcomes.
Conclusion
This technical guide has consolidated the available information on the solubility and stability of this compound and provided detailed experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmaceutical sciences. A thorough understanding and empirical determination of these fundamental properties are essential for the successful research and development of this compound-based products. Further studies are encouraged to expand the quantitative solubility and stability data in a wider range of solvents and conditions.
References
- 1. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]
- 2. shodex.com [shodex.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Hydroxyhexadecanoic Acid Standards: Commercial Sources, Purity Assessment, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available 3-Hydroxyhexadecanoic acid standards, methodologies for their purity assessment, and an illustrative example of its role in a bacterial signaling pathway. This compound, a 16-carbon chain 3-hydroxy fatty acid, is a critical component of bacterial lipids, particularly the lipid A moiety of lipopolysaccharides (endotoxins), and serves as an important biomarker and research tool in studies related to bacterial pathogenesis, innate immunity, and metabolic diseases.
Commercial Sources and Purity of this compound Standards
The availability of high-purity this compound standards is essential for accurate and reproducible research. Several commercial suppliers offer this compound in various forms, including the racemic mixture (DL-3-Hydroxyhexadecanoic acid) and its individual enantiomers ((R)-3-Hydroxyhexadecanoic acid and (S)-3-Hydroxyhexadecanoic acid). The stated purity of these standards is typically high, often exceeding 98%. Below is a summary of prominent commercial suppliers and their specifications.
| Supplier | Product Name(s) | CAS Number | Stated Purity | Analytical Data Provided |
| MedchemExpress | This compound; 3-Hydroxypalmitic acid | 2398-34-7 (Racemic) | 99.89%[1] | COA, HNMR, RP-HPLC, MS[1] |
| Larodan | (3RS)-3-Hydroxyhexadecanoic acid; 3(R)-Hydroxyhexadecanoic acid | 2398-34-7 (Racemic)[2]; 20595-04-4 ((R)-form)[3] | >98%[2][3] | Certificate of Analysis, MSDS[2][3] |
| Sigma-Aldrich | DL-β-Hydroxypalmitic acid | 2398-34-7 (Racemic) | ≥98%[4] | Assay data available[4] |
| BroadPharm | 3-Hydroxy-hexadecanoic Acid | 2398-34-7 (Racemic) | Inquire for purity | NMR data available[5] |
| BLD Pharm | (S)-3-Hydroxyhexadecanoic acid | 83780-74-9 ((S)-form) | Inquire for purity | - |
| CymitQuimica | This compound | 2398-34-7 (Racemic) | 96%, 97% | - |
Note: COA (Certificate of Analysis), HNMR (Proton Nuclear Magnetic Resonance), RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography), MS (Mass Spectrometry), MSDS (Material Safety Data Sheet). Purity and available documentation may vary by batch and specific product.
Experimental Protocols for Purity Assessment
Ensuring the purity of this compound standards is crucial for experimental validity. While suppliers provide a certificate of analysis, independent verification may be necessary. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantitative analysis and purity determination of hydroxy fatty acids.
Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological matrices and can be applied to assess the purity of commercial standards[6]. The method involves derivatization to increase the volatility of the analyte for GC analysis.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid)
-
Ethyl acetate
-
Nitrogen gas (for drying)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the this compound standard and dissolve it in a known volume of a suitable organic solvent.
-
If using an internal standard, add a known amount to the sample.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37°C[6].
-
To the dried sample, add 100 µL of BSTFA with 1% TMCS[6].
-
Seal the reaction vial and heat at 80°C for 1 hour to ensure complete derivatization of the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively[6].
-
Cool the sample to room temperature before injection into the GC-MS.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system[6].
-
GC Column: Use a capillary column suitable for fatty acid analysis, such as a HP-5MS column[6].
-
Oven Temperature Program:
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify any potential impurities or in selected ion monitoring (SIM) mode for quantitative analysis, focusing on characteristic ions of the derivatized this compound.
4. Data Analysis:
-
The purity of the standard can be determined by calculating the peak area of the derivatized this compound as a percentage of the total peak area of all components in the chromatogram.
-
The identity of the main peak can be confirmed by its mass spectrum, which will show characteristic fragmentation patterns for the TMS-derivatized 3-hydroxy fatty acid.
Biological Context: A Signaling Molecule in Ralstonia solanacearum
Beyond its structural role, derivatives of this compound can act as signaling molecules. A well-characterized example is the regulation of virulence factors in the plant pathogen Ralstonia solanacearum. In this bacterium, a derivative, 3-hydroxypalmitic acid methyl ester (3-OH PAME), functions as a quorum-sensing signal.
The core of this signaling system is a two-component regulatory system comprised of the sensor kinase PhcS and the response regulator PhcR . At low cell densities, and consequently low concentrations of 3-OH PAME, PhcS is active and phosphorylates PhcR. The phosphorylated PhcR then acts to repress the expression of PhcA , a global transcriptional regulator that controls the production of virulence factors such as exopolysaccharide I and endoglucanase.
As the bacterial population grows, the concentration of 3-OH PAME increases. Upon reaching a threshold concentration, 3-OH PAME is thought to interact with and inhibit the kinase activity of PhcS. This leads to a decrease in the phosphorylation of PhcR. Unphosphorylated PhcR is inactive, thereby relieving the repression of phcA transcription. The subsequent increase in PhcA levels activates the expression of virulence genes, allowing the bacteria to mount a coordinated attack on the host plant.
This technical guide provides a foundational understanding of this compound standards for research applications. By summarizing commercial availability, detailing robust analytical methods for purity verification, and providing a relevant biological context, this guide aims to support the scientific community in conducting high-quality and impactful research.
References
- 1. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Hydroxyhexadecanoic Acid: CAS Number, Synonyms, and Biological Significance
Prepared for: Researchers, Scientists, and Drug Development Professionals
Date: December 11, 2025
This technical guide provides a comprehensive overview of 3-hydroxyhexadecanoic acid, a saturated fatty acid with significant roles in bacterial signaling and human metabolic disorders. This document details its chemical identifiers, biological functions, relevant quantitative data, and detailed experimental protocols for its analysis.
Chemical Identification
This compound is a 16-carbon saturated fatty acid with a hydroxyl group at the third carbon position. It exists as two enantiomers, (R)- and (S)-3-hydroxyhexadecanoic acid, as well as a racemic mixture.
Table 1: CAS Numbers and IUPAC Names for this compound and its Enantiomers
| Compound Name | CAS Number | IUPAC Name |
| This compound (racemate) | 2398-34-7 | (±)-3-hydroxyhexadecanoic acid |
| (R)-3-Hydroxyhexadecanoic acid | 20595-04-4 | (3R)-3-hydroxyhexadecanoic acid |
| (S)-3-Hydroxyhexadecanoic acid | Not Available | (3S)-3-hydroxyhexadecanoic acid |
A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material sourcing.
Table 2: Synonyms for this compound
| Synonym |
| 3-Hydroxypalmitic acid |
| beta-Hydroxyhexadecanoic acid |
| β-Hydroxypalmitic acid |
| DL-3-Hydroxyhexadecanoic acid |
| (3RS)-3-Hydroxyhexadecanoic acid |
| C16:0 3-OH |
| Hexadecanoic acid, 3-hydroxy- |
Biological Significance and Quantitative Data
This compound and its derivatives play crucial roles in both prokaryotic and eukaryotic systems. In bacteria, its methyl ester is a key signaling molecule, while in humans, its accumulation is a hallmark of a specific metabolic disorder.
Role in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an inherited metabolic disorder that prevents the body from converting certain fats into energy. This leads to an accumulation of long-chain 3-hydroxy fatty acids, including this compound, in tissues and bodily fluids. The measurement of these fatty acids is a key diagnostic marker for the disease.[1]
In a study involving cultured skin fibroblasts, cells from patients with LCHAD or mitochondrial trifunctional protein (MTFP) deficiency showed a significant accumulation of 3-hydroxy fatty acids when incubated with palmitate.[1]
Table 3: Accumulation of this compound in LCHAD/MTFP Deficient Fibroblasts
| Analyte | Fold Increase in Deficient Fibroblasts vs. Controls |
| This compound | 14-fold |
| 3-Hydroxytetradecanoic acid | 11-fold |
| 3-Hydroxydodecanoic acid | 5-fold |
Data from a study where fibroblasts were cultured for 24 hours with 100 µmol/L palmitate.[1]
Role in Bacterial Quorum Sensing
In the plant pathogenic bacterium Ralstonia solanacearum, the methyl ester of this compound, 3-hydroxypalmitic acid methyl ester (3-OH PAME), functions as a quorum-sensing signal molecule.[2][3] This signaling pathway regulates the expression of virulence factors in a cell-density-dependent manner.[4][5] The synthesis and perception of 3-OH PAME are controlled by the phc regulatory system.[6][7][8]
Signaling and Metabolic Pathways
The phc Quorum-Sensing Pathway in Ralstonia solanacearum
The phc quorum-sensing system in Ralstonia solanacearum is a key regulator of its pathogenicity. The signaling molecule, 3-OH PAME, is synthesized from this compound, a common intermediate in fatty acid metabolism.
Caption: The phc quorum-sensing pathway in Ralstonia solanacearum.
Fatty Acid Biosynthesis Pathway
(R)-3-Hydroxyhexadecanoic acid is an intermediate in the de novo synthesis of fatty acids. The following diagram illustrates the iterative elongation cycle for fatty acid synthesis, highlighting the formation of a 16-carbon chain (palmitate).
Caption: Fatty acid biosynthesis elongation cycle.
Experimental Protocols
The following protocol is a representative method for the quantitative analysis of 3-hydroxy fatty acids in biological samples, such as plasma or fibroblast culture media, using gas chromatography-mass spectrometry (GC-MS).[9][10][11]
Quantification of this compound by GC-MS
Objective: To extract, derivatize, and quantify this compound from biological samples.
Materials:
-
Sample (e.g., 500 µL plasma or 4 mL fibroblast culture medium)
-
Internal Standard: Stable isotope-labeled this compound (e.g., [¹³C₄]-3-hydroxyhexadecanoic acid)
-
Ethyl acetate (B1210297)
-
6 M Hydrochloric acid (HCl)
-
10 M Sodium hydroxide (B78521) (NaOH) (for total fatty acid analysis)
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Glass tubes (16x125 mm)
-
Nitrogen gas supply
-
Heating block (80°C)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Pipette the sample into a glass tube.
-
Add a known amount of the stable isotope-labeled internal standard.
-
For total fatty acid analysis (free and esterified), add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze esters. For free fatty acid analysis, skip this step.
-
Acidify the sample by adding 125 µL of 6 M HCl (for unhydrolyzed samples) or 2 mL (for hydrolyzed samples).
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the acidified sample.
-
Vortex thoroughly for 1 minute to mix.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.
-
-
Derivatization:
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
Example GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.
-
-
Example MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the characteristic ions for the TMS derivative of this compound and its internal standard. For example, monitor m/z 233 for the unlabeled analyte and m/z 235 for a labeled internal standard.[9]
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of unlabeled this compound and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by comparing their peak area ratios to the standard curve.
-
Conclusion
This compound is a multifaceted molecule with significant implications in both microbial pathogenesis and human health. Its role as a quorum-sensing signal in Ralstonia solanacearum offers potential targets for anti-virulence strategies. Concurrently, its accumulation serves as a critical biomarker for the diagnosis and management of LCHAD deficiency. The analytical methods detailed in this guide provide a framework for the accurate quantification of this important fatty acid, facilitating further research into its biological roles and clinical significance.
References
- 1. Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hierarchical autoinduction in Ralstonia solanacearum: control of acyl-homoserine lactone production by a novel autoregulatory system responsive to 3-hydroxypalmitic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hierarchical autoinduction in Ralstonia solanacearum: control of acyl-homoserine lactone production by a novel autoregulatory system responsive to 3-hydroxypalmitic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A two-component system in Ralstonia (Pseudomonas) solanacearum modulates production of PhcA-regulated virulence factors in response to 3-hydroxypalmitic acid methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PhcA and PhcR Regulate Ralsolamycin Biosynthesis Oppositely in Ralstonia solanacearum [frontiersin.org]
- 8. PhcA and PhcR Regulate Ralsolamycin Biosynthesis Oppositely in Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxyhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid, is a 16-carbon chain 3-hydroxy fatty acid. Its analysis in biological matrices is crucial for the diagnosis and monitoring of certain inherited metabolic disorders, particularly Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. In this condition, the mitochondrial beta-oxidation of long-chain fatty acids is impaired, leading to the accumulation of 3-hydroxy fatty acids, including this compound.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of this compound in various biological samples.[3] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.
Application: Diagnosis of LCHAD Deficiency
The primary clinical application for the quantitative analysis of this compound is in the diagnosis and management of LCHAD deficiency. Patients with this disorder exhibit significantly elevated levels of long-chain 3-hydroxy fatty acids in plasma and other tissues. Therefore, the accurate measurement of this compound can serve as a key biomarker for this condition.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the GC-MS analysis of this compound in human plasma/serum.
Table 1: Reference Concentrations of this compound in Healthy Individuals
| Analyte | Matrix | Concentration Range (µmol/L) | Median Concentration (µmol/L) |
| This compound | Serum/Plasma | 0.0 - 0.5 | 0.2 |
Data sourced from a study of 43 healthy subjects.[1]
Table 2: Performance Characteristics of the GC-MS Assay for 3-Hydroxy Fatty Acids
| Parameter | Value |
| Linearity Range | 0.2 to 50 µmol/L |
| Coefficient of Variation (CV) | 5-15% |
This data is for a stable isotope dilution GC-MS assay for 3-hydroxy fatty acids with carbon chain lengths from C6 to C16.[1]
Experimental Protocols
Two primary derivatization methods are commonly employed for the GC-MS analysis of this compound: silylation to form trimethylsilyl (B98337) (TMS) derivatives and esterification to form fatty acid methyl esters (FAMEs).
Protocol 1: Analysis of this compound as its Trimethylsilyl (TMS) Derivative
This protocol is adapted for the analysis of 3-hydroxy fatty acids in serum or plasma.
1. Sample Preparation (Hydrolysis and Extraction)
-
To 500 µL of serum or plasma, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₂]-3-hydroxyhexadecanoic acid).
-
For the analysis of total 3-hydroxy fatty acids (free and esterified), perform alkaline hydrolysis by adding 500 µL of 10 M NaOH and incubating for 30 minutes.
-
Acidify the sample with 6 M HCl.
-
Extract the 3-hydroxy fatty acids twice with 3 mL of ethyl acetate.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 37°C.
2. Derivatization (Silylation)
-
To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[4]
-
Incubate the mixture at 60-80°C for 60 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp 1: 15°C/min to 280°C, hold for 1 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
4. Selected Ion Monitoring (SIM) Parameters for TMS-derivatized this compound
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-2TMS | 401 ([M-CH₃]⁺) | 317, 233 |
| [¹³C₂]-3-Hydroxyhexadecanoic acid-2TMS (Internal Standard) | 403 ([M-CH₃]⁺) |
The fragment at m/z 233 is a characteristic ion arising from α-cleavage at the C3 position of the di-TMS derivative of 3-hydroxy fatty acids.[5]
Protocol 2: Analysis of this compound as its Fatty Acid Methyl Ester (FAME) Derivative
This protocol is a general method for the analysis of fatty acids.
1. Sample Preparation (Hydrolysis and Extraction)
-
Follow the same hydrolysis and extraction procedure as in Protocol 1.
2. Derivatization (Esterification)
-
To the dried extract, add 50 µL of 14% Boron Trifluoride (BF₃) in methanol.
-
Cap the vial and heat at 60°C for 60 minutes.
-
After cooling, add 0.5 mL of saturated NaCl solution and vortex.
-
Extract the FAMEs three times with 0.6 mL of hexane (B92381).
-
Combine the hexane layers and dry over anhydrous sodium sulfate.
-
The hexane solution containing the FAMEs is ready for GC-MS analysis.
3. GC-MS Parameters
-
Use the same GC-MS instrument and column as in Protocol 1.
-
Oven Temperature Program:
-
Initial temperature: 170°C.
-
Ramp: 5°C/min to 270°C.
-
-
Other GC-MS parameters can be kept similar to Protocol 1.
4. Selected Ion Monitoring (SIM) Parameters for this compound Methyl Ester
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound methyl ester | 103 | 175, 343 |
The base peak at m/z 103 is a characteristic fragment for 3-hydroxy fatty acid methyl esters.
Experimental Workflow and Metabolic Pathway Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Mitochondrial beta-oxidation pathway and the role of LCHAD deficiency.
References
- 1. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Hydroxy Fatty Acids in Human Plasma Using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acids (3-OH FAs) are hydroxylated lipids that play significant roles in various physiological and pathological processes. They are intermediates in mitochondrial fatty acid β-oxidation, and their levels can be altered in metabolic disorders.[1][2][3] Furthermore, certain fatty acid esters of hydroxy fatty acids (FAHFAs) have been identified as endogenous lipids with anti-diabetic and anti-inflammatory properties, highlighting their potential as therapeutic targets and biomarkers.[4][5] Accurate and sensitive quantification of 3-OH FAs in biological matrices is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the analysis of 3-OH FAs in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Workflow
The overall experimental workflow for the analysis of 3-OH FAs from plasma samples is depicted below.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the analysis of hydroxy fatty acids in biological fluids.[1][2][3][6]
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
3-Hydroxy fatty acid analytical standards (e.g., 3-OH-C8:0, 3-OH-C10:0, 3-OH-C12:0, etc.)
-
Isotopically labeled internal standards (e.g., d4-3-OH-C16:0)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Ethyl acetate (B1210297)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Nitrogen evaporator
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer or equivalent)
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex gently and aliquot 100 µL into a 1.5 mL centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (a mixture of deuterated 3-OH FAs in methanol) to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean 15 mL tube.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the supernatant. Vortex for 2 minutes and then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Extraction Repetition: Transfer the upper organic layer to a new tube. Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate. Combine the organic layers.
-
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an LC autosampler vial.
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 20% B, increase to 98% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
MRM transitions for specific 3-OH FAs should be optimized by infusing individual standards. The precursor ion is typically the [M-H]⁻ ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3-OH-C8:0 | 159.1 | 59.0 | 20 | 15 |
| 3-OH-C10:0 | 187.1 | 59.0 | 25 | 18 |
| 3-OH-C12:0 | 215.2 | 59.0 | 30 | 20 |
| 3-OH-C14:0 | 243.2 | 59.0 | 35 | 22 |
| 3-OH-C16:0 | 271.2 | 59.0 | 40 | 25 |
| d4-3-OH-C16:0 | 275.2 | 59.0 | 40 | 25 |
Quantitative Data Summary
The performance of LC-MS methods for the quantification of hydroxy fatty acids is characterized by good linearity and low limits of detection.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 3.0 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Note: These values are representative and should be established for each specific assay during method validation.[6]
Signaling Pathways Involving Hydroxy Fatty Acids
Fatty acids and their derivatives are integral components of cellular signaling, acting as second messengers and modulators of various cellular processes.[7][8] A recently discovered class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), which includes esters of 3-OH FAs, has been shown to have beneficial metabolic effects.
FAHFAs have been demonstrated to improve glucose tolerance, enhance insulin secretion, and exert anti-inflammatory effects, making them interesting targets in the context of metabolic diseases like type 2 diabetes.[4][5]
Conclusion
This application note provides a robust and sensitive UPLC-MS/MS method for the quantification of 3-hydroxy fatty acids in human plasma. The detailed protocol, from sample preparation to data analysis, offers a reliable framework for researchers in academic and industrial settings. The ability to accurately measure these important lipid metabolites will facilitate further investigation into their role in metabolic diseases and their potential as therapeutic and diagnostic markers.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 5. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Derivatization of 3-Hydroxyhexadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyhexadecanoic acid, a 16-carbon 3-hydroxy fatty acid (3-OH FA), is a crucial biomarker in various biological and clinical studies, including the investigation of bacterial endotoxins and inborn errors of fatty acid metabolism.[1] Due to its polar nature, containing both a carboxylic acid and a hydroxyl functional group, this compound exhibits low volatility and is prone to thermal degradation, making its direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging. Derivatization is a necessary sample preparation step to increase its volatility and thermal stability, thereby improving chromatographic peak shape and ensuring accurate quantification.[2]
This document provides detailed protocols for the two most common derivatization techniques for 3-hydroxy fatty acids: silylation and esterification, followed by GC-MS analysis.
The Necessity of Derivatization
The primary goals of derivatizing this compound are:
-
Increase Volatility: By replacing the active hydrogens on the carboxyl and hydroxyl groups with non-polar groups, the boiling point of the analyte is significantly lowered.[3]
-
Enhance Thermal Stability: Derivatization prevents the molecule from degrading at the high temperatures of the GC inlet and column.[2]
-
Improve Chromatographic Performance: The reduction in polarity minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved separation from other sample components.[4]
-
Generate Characteristic Mass Spectra: The resulting derivatives often produce predictable and structurally informative fragmentation patterns upon electron ionization (EI) in the mass spectrometer, aiding in compound identification and quantification.[5]
Derivatization Methodologies
Two primary approaches are widely used for the derivatization of 3-hydroxy fatty acids: silylation, which targets both the hydroxyl and carboxyl groups, and esterification, which primarily targets the carboxyl group.
Silylation
Silylation is a robust method that replaces the active hydrogen atoms in both the hydroxyl (-OH) and carboxylic acid (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[3][6] This dual derivatization makes the molecule highly volatile and suitable for GC-MS analysis. Commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[6][7]
// Invisible nodes and edges for alignment edge[style=invis]; Reagents -> Incubate; } caption { label = "Figure 1: General workflow for silylation derivatization."; fontname = "Arial"; fontsize = 12; }
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol is adapted from established methods for the analysis of hydroxy fatty acids.[6][8]
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (B92270) or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Water is detrimental to the silylation reaction and must be removed, for example, by evaporation under a stream of nitrogen.[6]
-
Reagent Addition: Add 50-100 µL of BSTFA (+ 1% TMCS) and 50 µL of pyridine to the dried sample in the reaction vial.[8][9] The solvent helps in dissolving the analyte and facilitating the reaction.
-
Reaction: Cap the vial tightly and vortex for 10-30 seconds to ensure thorough mixing.[6]
-
Incubation: Place the vial in a heating block or oven set to 60-80°C for 60 minutes.[6][8] The elevated temperature drives the reaction to completion.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) of the derivatized solution is injected for analysis.[8]
Esterification (Formation of FAMEs)
Esterification converts the carboxylic acid group into a methyl ester, creating a Fatty Acid Methyl Ester (FAME). This method is widely used for fatty acid analysis in general. For hydroxy fatty acids, the hydroxyl group remains free, which can sometimes lead to peak tailing.[10] Therefore, a subsequent silylation step to derivatize the hydroxyl group may be necessary for optimal results, creating a TMS-hydroxy FAME derivative.[11] A common reagent for esterification is boron trifluoride in methanol (B129727) (BF3-Methanol).[12]
Protocol 2: Two-Step Esterification and Silylation
This protocol first creates the methyl ester and then silylates the remaining hydroxyl group for optimal chromatographic performance.[11]
Materials:
-
Dried sample extract
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Saturated NaCl solution or deionized water
-
Silylation reagent (e.g., BSTFA)
-
Additional materials as listed in Protocol 1
Procedure:
-
Esterification:
-
To the dried sample, add 2 mL of BCl3-Methanol or BF3-Methanol reagent.
-
Cap the vial and heat at 60°C for 5-10 minutes.
-
Cool the vial to room temperature.
-
-
Extraction:
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Shake vigorously to partition the newly formed FAMEs into the non-polar hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
-
Silylation:
-
To the dried FAME residue, add 50-100 µL of a silylation reagent like BSTFA.
-
Cap the vial, vortex, and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
-
Analysis: The sample is now ready for GC-MS analysis.
Data and Method Comparison
The choice of derivatization method depends on the specific analytical goals and sample matrix.
| Parameter | Silylation (e.g., BSTFA) | Esterification (e.g., BF3-Methanol) | Two-Step (Esterification + Silylation) |
| Target Groups | Carboxyl (-COOH) & Hydroxyl (-OH) | Primarily Carboxyl (-COOH) | Carboxyl (-COOH) & Hydroxyl (-OH) |
| Reaction Time | ~60 minutes[8] | ~10 minutes (plus extraction time) | ~45 minutes (plus extraction time) |
| Volatility of Derivative | Very High | Moderate (free -OH remains) | Very High |
| Chromatography | Excellent peak shape.[4] | Potential for peak tailing due to free -OH group.[10] | Excellent peak shape. |
| Key Advantages | Single-step reaction for both functional groups. | Fast reaction, specific for carboxylic acids. | Comprehensive derivatization, excellent chromatography. |
| Key Disadvantages | Highly sensitive to moisture.[6] | May require a second step for the -OH group. | Multi-step procedure, potential for sample loss. |
Recommended GC-MS Parameters
The following are typical starting parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | HP-5MS, DB-5MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)[8] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.2 mL/min) |
| Injection Mode | Splitless (1 µL) |
| Inlet Temperature | 250 - 280°C |
| Oven Program | Initial temp 80°C, hold for 5 min; ramp at 3.8°C/min to 200°C; then ramp at 15°C/min to 290°C, hold for 6 min.[8] |
| MS Transfer Line | 280 - 300°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM) |
| Characteristic Ions (TMS derivative) | For 3-hydroxy FAs, a characteristic fragment ion is often observed at m/z 175.[13] For quantitative analysis, specific ions for the parent compound and internal standards should be monitored.[8] |
Conclusion
Proper derivatization is essential for the reliable GC-MS analysis of this compound. Silylation with reagents like BSTFA offers a straightforward, single-step method to derivatize both active functional groups, resulting in excellent chromatographic performance.[6] Alternatively, a two-step esterification followed by silylation provides a similarly effective derivative.[11] The choice between methods should be guided by laboratory workflow, sample complexity, and analytical requirements. The protocols and parameters provided herein serve as a comprehensive guide for researchers to develop and implement robust analytical methods for this important fatty acid.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. marinelipids.ca [marinelipids.ca]
- 10. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 3-Hydroxyhexadecanoic Acid from Bacterial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanoic acid (3-OH-C16:0) is a saturated 3-hydroxy fatty acid that plays a crucial role in various bacterial processes. It is a key component of the lipid A moiety of lipopolysaccharide (LPS) in Gram-negative bacteria, contributing to the structural integrity of the outer membrane and acting as a potent endotoxin.[1] Additionally, derivatives of 3-hydroxy fatty acids, such as 3-hydroxypalmitic acid methyl ester (3-OH-PAME), have been identified as signaling molecules in quorum sensing, a process of bacterial cell-to-cell communication that regulates virulence and biofilm formation.[2] The unique biological activities of 3-hydroxy fatty acids make them important targets for research in antibacterial drug development, diagnostics, and the study of microbial pathogenesis.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from bacterial cell cultures. The methodologies are designed to be adaptable for various bacterial species and research applications.
Data Presentation: Quantitative Analysis of 3-Hydroxy Fatty Acid Production
The production of 3-hydroxy fatty acids can vary significantly depending on the bacterial strain, culture conditions, and genetic modifications. The following tables summarize representative quantitative data from studies on engineered bacterial strains.
| Bacterial Strain | Genetic Modifications | Carbon Source | Titer of 3-Hydroxyalkanoic Acids (HAAs) | Yield (% g/g substrate) | Reference |
| Pseudomonas aeruginosa PAO1-ΔBC | Deletion of rhlB and rhlC genes | Palm Oil | ~11 g/L | 18.3% | [3] |
| Pseudomonas aeruginosa PAO1-ΔBC | Deletion of rhlB and rhlC genes | Glucose | 2.2 g/L | 3.7% | [3] |
| Pseudomonas aeruginosa PAO1-ΔBC | Deletion of rhlB and rhlC genes | Glycerol | 5.8 g/L | 9.67% | [3] |
| Engineered Escherichia coli | Overexpression of thioesterase and fatty acid hydroxylase | Glucose | 58.7 mg/L | Not Reported | [1] |
| Engineered Escherichia coli | Co-expression of thioesterase, fadR, and P450BM3 | Glucose + Glycerol | 144 mg/L | Not Reported | [4] |
Note: The reported titers often represent the total amount of 3-hydroxyalkanoic acids, of which this compound is one component.
Experimental Protocols
Protocol 1: Cultivation of Bacterial Cells
This protocol describes the general procedure for cultivating bacteria for the production of this compound. Optimal conditions may vary depending on the specific bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli)
-
Appropriate growth medium (e.g., Luria-Bertani broth, Mineral Salts Medium)
-
Carbon source (e.g., glucose, glycerol, palm oil)
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare the appropriate growth medium and sterilize by autoclaving.
-
Inoculate the sterile medium with a single colony or a starter culture of the bacterial strain.
-
Incubate the culture at the optimal temperature and shaking speed for the specific strain (e.g., 37°C and 200 rpm for E. coli).
-
Monitor bacterial growth by measuring the optical density (OD) at 600 nm.
-
Harvest the cells in the late exponential or early stationary phase of growth by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[5]
-
Wash the cell pellet with a suitable buffer, such as phosphate-buffered saline (PBS) or 0.9% NaCl, to remove residual medium.[5]
-
The washed cell pellet can be used immediately for lipid extraction or stored at -80°C for later use.[5]
Protocol 2: Extraction of Total Lipids using the Bligh-Dyer Method
The Bligh-Dyer method is a widely used liquid-liquid extraction technique for the recovery of total lipids from biological samples.[6][7]
Materials:
-
Bacterial cell pellet
-
Chloroform (B151607) (CHCl3)
-
Methanol (MeOH)
-
Deionized water (dH2O)
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
Glass centrifuge tubes
-
Pasteur pipettes
Procedure:
-
Resuspend the bacterial cell pellet in 1 mL of dH2O or PBS.[8]
-
Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.[8][9]
-
Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and cell lysis.[8]
-
Add an additional 1.25 mL of chloroform and vortex for 1 minute.[8][9]
-
Centrifuge the mixture at 1,000 rpm for 5 minutes at room temperature to separate the phases.[9] A biphasic system will form, with the upper aqueous phase (methanol-water) and the lower organic phase (chloroform) containing the lipids. A protein disk may be visible at the interface.[8]
-
Carefully collect the lower chloroform phase using a Pasteur pipette, passing through the upper layer with gentle positive pressure to avoid contamination.[8][9]
-
For a cleaner preparation, the collected chloroform phase can be washed with an "authentic upper phase" (prepared by performing the extraction on a sample of dH2O).[9]
-
Evaporate the chloroform extract to dryness under a stream of nitrogen gas or using a Speed Vac.[6]
-
The dried lipid extract can be stored under vacuum until further analysis.[6]
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Materials:
-
Dried lipid extract
-
Anhydrous 1.25 M HCl in methanol
-
Sodium bicarbonate (NaHCO3) solution (100 mg/mL)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.
-
Cap the tube tightly and heat at 50°C overnight or at 75-80°C for 1 hour.
-
Cool the sample to room temperature.
-
Add 5 mL of a 100 mg/mL aqueous NaHCO3 solution to quench the reaction.
-
Add 0.5 mL of high-resolution gas chromatography grade hexane for the first extraction.
-
Vortex thoroughly and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper hexane layer, which contains the FAMEs, into a clean vial for GC-MS analysis.
Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of this compound methyl ester.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., HP-5MS)[10]
Procedure:
-
Inject 1 µL of the derivatized sample into the GC-MS.[10]
-
Set the GC oven temperature program. An example program is: initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp of 15°C/min to 290°C, and hold for 6 minutes.[10]
-
The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification.[10] For the trimethylsilyl-derivatized 3-hydroxy fatty acids, a characteristic ion at m/z 233 can be used for quantification.[10]
-
Identification of this compound methyl ester is based on its retention time and mass spectrum compared to a pure standard.
-
Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid) and using a calibration curve generated from standards of known concentrations.[10][11]
Visualizations: Pathways and Workflows
Biosynthesis of 3-Hydroxy Fatty Acids
The biosynthesis of 3-hydroxy fatty acids is closely linked to the fatty acid synthesis (FAS) and degradation (β-oxidation) pathways. In many bacteria, these molecules serve as precursors for more complex lipids like rhamnolipids and the lipid A component of LPS.
Caption: Biosynthesis of 3-Hydroxy Fatty Acids in Bacteria.
Experimental Workflow for Extraction and Analysis
The overall process from bacterial culture to quantitative analysis of this compound involves several key steps.
Caption: Workflow for this compound Analysis.
Role in Quorum Sensing
In some bacteria, 3-hydroxy fatty acid derivatives act as signaling molecules in quorum sensing, regulating gene expression in response to population density.
Caption: 3-Hydroxy Fatty Acid Derivative in Quorum Sensing.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 5. Bacteria total lipid extraction [bio-protocol.org]
- 6. biochem.wustl.edu [biochem.wustl.edu]
- 7. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 9. tabaslab.com [tabaslab.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of 3-Hydroxyhexadecanoic Acid in Environmental Samples
Introduction
3-Hydroxyhexadecanoic acid (3-OH-C16:0) is a specific 3-hydroxy fatty acid (3-OH FA) that serves as a crucial chemical biomarker for Gram-negative bacteria. It is an integral component of the Lipid A moiety of lipopolysaccharides (LPS), also known as endotoxins, which are major constituents of the outer membrane of these bacteria. The quantification of 3-OH-C16:0 and other 3-OH FAs in environmental matrices such as soil, sediment, water, and air provides a reliable estimate of the total Gram-negative bacterial biomass or endotoxin (B1171834) loading. This is of significant interest in various fields, including environmental monitoring, paleoclimatology, and occupational health, as exposure to high levels of endotoxins can elicit strong inflammatory responses.[1][2]
Analytical Principle
The standard analytical approach for quantifying 3-OH-C16:0 involves its liberation from the complex LPS structure, followed by chemical modification to enhance its volatility and thermal stability, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The overall workflow consists of four main stages:
-
Extraction & Hydrolysis: Lipids are first extracted from the sample matrix. Subsequently, a hydrolysis step (either acidic or alkaline) is employed to cleave the ester and amide bonds that link the 3-OH FAs to the rest of the Lipid A molecule.
-
Purification: The released free fatty acids are then separated from the hydrolysate, typically through liquid-liquid extraction.
-
Derivatization: Due to the polar nature of the hydroxyl and carboxyl functional groups, 3-OH FAs are not suitable for direct GC analysis. Derivatization is a critical step to replace the active hydrogens with non-polar groups, making the analyte volatile. A common method is to convert the carboxylic acid to a methyl ester and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
-
GC-MS Quantification: The derivatized 3-OH-C16:0 is separated from other compounds on a GC capillary column and detected by a mass spectrometer. For high sensitivity and specificity, Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) is used.[1] Quantification is achieved by using an internal standard, such as a stable isotope-labeled analogue or a 3-OH FA with a different carbon chain length.
An alternative, more recent method utilizes High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), which can often analyze the 3-OH FAs directly after hydrolysis without the need for derivatization.[3]
Quantitative Data Summary
The concentration of 3-hydroxy fatty acids can vary significantly depending on the environmental matrix and local microbial activity. While data specifically for 3-OH-C16:0 is often reported as part of the total 3-OH FA profile, its relative abundance can provide insights into the microbial community structure.
| Environmental Sample | Analyte | Concentration Range | Relative Abundance of 3-OH-C16:0 | Analytical Method | Reference |
| Settled House Dust | Total LPS (from 3-OH FAs) | 59 - 1,399 ng/mg | 28.2% of total 3-OH FAs (C10-C18) | GC-MS | [4] |
| Atmospheric Aerosols (Urban) | Total Endotoxins (from 3-OH FAs) | 2.80 - 9.4 ng/m³ | ~20-25% (part of C10 & C16 predominance) | GC-MS | [2] |
| Atmospheric Aerosols (Rural) | Total Endotoxins (from 3-OH FAs) | 1.35 - 5.5 ng/m³ | ~20-25% (part of C10 & C16 predominance) | GC-MS | [2] |
| Soil | Total 3-OH FAs | Not specified | Predominantly n-C14, with significant iso-C16 and n-C16 | GC-MS | [5] |
Experimental Protocols
This section provides a detailed protocol for the quantification of 3-OH-C16:0 in soil and sediment samples using a microwave-assisted extraction and hydrolysis followed by GC-MS analysis.
Protocol 1: Analysis of 3-OH-C16:0 in Soil/Sediment by GC-MS
1. Sample Preparation and Pre-treatment:
-
Freeze-dry the soil or sediment sample until a constant weight is achieved.
-
Gently disaggregate the sample using a mortar and pestle.
-
Sieve the sample through a 2-mm mesh to remove large debris and roots.
-
Accurately weigh approximately 5 g of the dried, sieved sample into a microwave digestion vessel.
-
Add a known amount of an appropriate internal standard (e.g., 3-hydroxytridecanoic acid or stable isotope-labeled 3-OH-C16:0).
2. Microwave-Assisted Extraction and Acid Hydrolysis:
-
To the digestion vessel containing the sample, add 10 mL of 3 M HCl.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in a microwave digestion system.
-
Heat the sample at 130 °C for 55 minutes. This condition has been optimized for efficient release of 3-OH FAs.
-
After the program is complete, allow the vessel to cool to room temperature before opening.
3. Liquid-Liquid Extraction of Fatty Acids:
-
Transfer the entire contents of the digestion vessel to a separatory funnel.
-
Perform a liquid-liquid extraction by adding 20 mL of chloroform (B151607) (or hexane) to the funnel.
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the lower organic phase.
-
Repeat the extraction two more times with 20 mL of fresh organic solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40 °C.
4. Derivatization:
-
Step 4a: Methylation:
-
To the dried extract, add 1 mL of 5% HCl in methanol.
-
Seal the vial and heat at 80 °C for 1 hour to convert the carboxylic acids to their methyl esters.
-
Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.
-
-
Step 4b: Silylation:
-
To the dried methyl esters, add 100 µL of a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 80 °C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
5. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection: 1 µL, Cool On-Column or Splitless injection.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for 3-OH-C16:0 TMS methyl ester): Monitor characteristic fragment ions. The exact m/z values should be confirmed by running a standard. Key ions often include those representing the silylated hydroxyl group and fragments of the fatty acid chain.
-
-
Quantification: Create a calibration curve using standards of 3-OH-C16:0 derivatized in the same manner as the samples. Calculate the concentration in the original sample based on the peak area ratio of the analyte to the internal standard.
Visualizations
dot digraph "Workflow_for_3-OH-C16_0_Analysis" { graph [fontname="Arial", label="Figure 1: General workflow for the quantification of 3-OH-C16:0 in environmental samples via GC-MS.", labelloc=b, labeljust=c, fontsize=12, rankdir=TB]; node [fontname="Arial", style="filled", shape=rect, rounded=0.1];
subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="Environmental Sample\n(Soil, Sediment, Air Filter)"]; Pretreat [label="Pre-treatment\n(Freeze-dry, Sieve)"]; Spike [label="Spike with\nInternal Standard"]; }
subgraph "cluster_extraction" { label="Extraction & Hydrolysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="Microwave-Assisted\nAcid Hydrolysis\n(e.g., 3M HCl, 130°C)"]; LLE [label="Liquid-Liquid Extraction\n(e.g., with Chloroform)"]; Dry [label="Dry & Evaporate\nSolvent"]; }
subgraph "cluster_derivatization" { label="Derivatization"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Methylation [label="Methylation\n(-COOH to -COOCH3)"]; Silylation [label="Silylation\n(-OH to -O-TMS)"]; }
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; GCMS [label="GC-MS Analysis\n(SIM Mode)"]; Data [label="Data Processing &\nQuantification"]; }
// Edges edge [color="#4285F4", arrowhead="normal", penwidth=1.5]; Sample -> Pretreat; Pretreat -> Spike; Spike -> Hydrolysis [lhead=cluster_extraction]; Hydrolysis -> LLE; LLE -> Dry; Dry -> Methylation [lhead=cluster_derivatization]; Methylation -> Silylation; Silylation -> GCMS [lhead=cluster_analysis]; GCMS -> Data; } enddot Caption: General workflow for 3-OH-C16:0 analysis.
dot digraph "Derivatization_Pathway" { graph [fontname="Arial", label="Figure 2: Two-step derivatization of this compound for GC-MS analysis.", labelloc=b, labeljust=c, fontsize=12]; node [fontname="Arial", shape=rect, style="filled"];
// Nodes Start [label="this compound\n(3-OH-C16:0)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step1_reagent [label="+ HCl / Methanol\n(Heat)", shape=plaintext, fontcolor="#EA4335"]; Intermediate [label="this compound methyl ester", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2_reagent [label="+ BSTFA\n(Heat)", shape=plaintext, fontcolor="#34A853"]; Final [label="Derivatized Product\n(TMS Ether, Methyl Ester)", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed", color="#5F6368"];
// Edges edge [color="#4285F4", arrowhead="normal", penwidth=1.5]; Start -> Step1_reagent [dir=none]; Step1_reagent -> Intermediate; Intermediate -> Step2_reagent [dir=none]; Step2_reagent -> Final;
// Ranks {rank=same; Start; Step1_reagent; Intermediate;} {rank=same; Step2_reagent; Final;} } enddot Caption: Derivatization of this compound.
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. BG - Development of global temperature and pH calibrations based on bacterial 3-hydroxy fatty acids in soils [bg.copernicus.org]
Application Notes and Protocols for the Use of 3-Hydroxyhexadecanoic Acid as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes, identifying biomarkers, and developing novel therapeutics. The use of internal standards is a critical component of analytical workflows, correcting for variability during sample preparation, extraction, and analysis by mass spectrometry. While stable isotope-labeled lipids are considered the gold standard for internal standards due to their near-identical chemical and physical properties to the analytes of interest, their availability and cost can be prohibitive for all lipid species.
3-Hydroxyhexadecanoic acid, a C16 saturated fatty acid with a hydroxyl group at the beta-position, is a naturally occurring intermediate in fatty acid metabolism. Its distinct structure and mass make it a suitable candidate as an internal standard for the analysis of other fatty acids and lipid classes, particularly when isotopically labeled standards are not available. This document provides detailed application notes and protocols for the use of this compound as an internal standard in lipidomics workflows, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.
Principle of Internal Standardization
An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis. The IS should be chemically similar to the analytes of interest and exhibit similar behavior during sample processing and analysis. By comparing the detector response of the analyte to that of the IS, variations in sample volume, extraction efficiency, and instrument response can be normalized, leading to more accurate and precise quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its use as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂O₃ | [1] |
| Molecular Weight | 272.42 g/mol | [1] |
| Monoisotopic Mass | 272.235145 amu | [1] |
| Appearance | Solid | |
| Solubility | Soluble in ethanol (B145695) and other organic solvents | MedchemExpress |
| CAS Number | 2398-34-7 | [1] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard. It is crucial to note that optimization and validation are required for specific applications and matrices.
Preparation of Internal Standard Stock and Working Solutions
a. Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the solid in 10 mL of ethanol or methanol (B129727) in a volumetric flask.
-
Store the stock solution at -20°C in an amber glass vial.
b. Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring the volume to 10 mL with methanol.
-
This working solution will be used to spike the samples. Store at -20°C.
Lipid Extraction from Plasma using Methyl-tert-butyl Ether (MTBE)
This protocol is adapted from established lipid extraction methods.
a. Materials:
-
Plasma samples
-
This compound working solution (10 µg/mL)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge capable of reaching >2000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
b. Procedure:
-
Thaw plasma samples on ice.
-
In a 2 mL glass vial, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound working solution to the plasma sample. Vortex briefly.
-
Add 750 µL of cold methanol to the sample. Vortex for 30 seconds to precipitate proteins.
-
Add 2.5 mL of MTBE. Vortex for 1 minute.
-
Incubate the mixture for 30 minutes at room temperature on a shaker.
-
Add 625 µL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at >2000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).
LC-MS/MS Analysis
The following are general starting conditions for LC-MS/MS analysis. Method development and optimization are required.
a. Liquid Chromatography:
-
Column: A C18 reversed-phase column is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (10:90 v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical gradient would start at 30-40% B and increase to 90-100% B over 15-20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
b. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for fatty acids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound in negative mode is [M-H]⁻ at m/z 271.2. A characteristic product ion should be determined by infusion of the standard.
-
Data Acquisition: Create an acquisition method that includes the MRM transitions for this compound and the target analytes.
Data Presentation: Quantitative Performance (Illustrative Examples)
The following tables present examples of the types of quantitative data that should be generated during method validation. Note: The values presented here are for illustrative purposes only and must be determined experimentally.
Table 1: Linearity and Range
| Analyte Class | Calibration Range (µg/mL) | R² |
| Saturated Fatty Acids | 0.1 - 50 | >0.995 |
| Monounsaturated Fatty Acids | 0.1 - 50 | >0.993 |
| Polyunsaturated Fatty Acids | 0.1 - 50 | >0.990 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte Class | LOD (µg/mL) | LOQ (µg/mL) |
| Saturated Fatty Acids | 0.03 | 0.1 |
| Monounsaturated Fatty Acids | 0.04 | 0.1 |
| Polyunsaturated Fatty Acids | 0.05 | 0.1 |
Table 3: Recovery and Matrix Effect
| Analyte Class | Recovery (%) | Matrix Effect (%) |
| Saturated Fatty Acids | 85 - 105 | <15 |
| Monounsaturated Fatty Acids | 80 - 110 | <20 |
| Polyunsaturated Fatty Acids | 75 - 115 | <25 |
Table 4: Precision (Intra- and Inter-day)
| Analyte Class | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Saturated Fatty Acids | <10 | <15 |
| Monounsaturated Fatty Acids | <12 | <18 |
| Polyunsaturated Fatty Acids | <15 | <20 |
Mandatory Visualizations
Experimental Workflow
References
Application Note and Protocol for the Solid-Phase Extraction (SPE) of 3-Hydroxy Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and quantification of 3-hydroxy fatty acids (3-OH-FAs) from biological matrices, particularly serum and plasma. The methodology combines a robust liquid-liquid extraction (LLE) for initial lipid isolation with a solid-phase extraction (SPE) step for sample cleanup and fractionation, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction
3-Hydroxy fatty acids are important intermediates in fatty acid β-oxidation and are biomarkers for several metabolic disorders. Accurate quantification of these molecules in biological samples is crucial for both clinical diagnostics and metabolic research. This protocol outlines a validated sample preparation procedure that ensures high recovery and reproducibility for the analysis of 3-OH-FAs with chain lengths from C6 to C18.
Experimental Protocol
This protocol is divided into four main stages:
-
Sample Pre-treatment and Liquid-Liquid Extraction
-
Solid-Phase Extraction (SPE) Cleanup
-
Derivatization
-
GC-MS Analysis
A schematic overview of the experimental workflow is provided below.
This initial step is crucial for extracting total lipids from the biological matrix.
-
Sample Collection: Begin with 500 µL of serum or plasma.
-
Internal Standard Spiking: Add 10 µL of a 500 µM stable isotope-labeled internal standard mix for each 3-OH-FA to be quantified.
-
Hydrolysis (Optional): For the determination of total 3-OH-FAs (free and esterified), add 500 µL of 10 M NaOH and incubate for 30 minutes. For free 3-OH-FAs, this step is omitted.
-
Acidification: Acidify the samples with 6 M HCl. Use 125 µL for non-hydrolyzed samples and 2 mL for hydrolyzed samples to ensure a low pH.
-
Liquid-Liquid Extraction: Perform the extraction twice with 3 mL of ethyl acetate (B1210297) each time. Vortex thoroughly and centrifuge to separate the phases.
-
Drying: Combine the organic layers and dry the extract under a stream of nitrogen at 37°C.
This step purifies the 3-OH-FAs from other co-extracted lipids and interfering substances. A reversed-phase C18 cartridge is recommended.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol (B129727) through it.
-
Cartridge Equilibration: Equilibrate the cartridge with 2 mL of deionized water or a weak buffer.
-
Sample Loading: Reconstitute the dried extract from the LLE step in a small volume of the equilibration buffer and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak aqueous solution to remove polar interferences. The exact composition may need optimization, but a starting point is 2 mL of 5-20% methanol in water.
-
Elution: Elute the 3-OH-FAs with 2 mL of an organic solvent such as methanol or acetonitrile.
For GC-MS analysis, the carboxyl and hydroxyl groups of the 3-OH-FAs must be derivatized to increase their volatility.
-
Drying: Dry the eluate from the SPE step under a stream of nitrogen.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample.
-
Incubation: Cap the vial tightly and heat at 80°C for 60 minutes.
The derivatized samples are then analyzed by GC-MS.
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS). An example temperature program is:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at 3.8°C/min.
-
Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification.
Data Presentation
The following tables summarize the expected performance of the analytical method.
Table 1: Quantitative Performance of the 3-OH-FA Assay
| Analyte Chain Length | Concentration Level | Coefficient of Variation (%CV) |
| C6 to C18 | 0.3 µmol/L | 3.3 - 13.3% |
| C6 to C18 | 30 µmol/L | 1.0 - 10.5% |
Data adapted from a validated LLE-GC/MS method for 3-hydroxy fatty acids.[1]
Table 2: Representative Recovery Rates for Fatty Acids using SPE
| Fatty Acid | SPE Sorbent | Matrix | Average Recovery (%) | Relative Standard Deviation (%) |
| Trans C18:1 Isomers | Ag+-SPE | Milk Fat | 88.4 - 107.2 | 1.2 - 11.9 |
| Trans C18:2 Isomers | Ag+-SPE | Milk Fat | 88.4 - 107.2 | 1.2 - 11.9 |
| Trans C18:3 Isomers | Ag+-SPE | Milk Fat | 69.9 - 101.0 | 11.0 - 18.1 |
| Linoleic Acid | LD-DLLME | Sheep Blood Serum | 98.54 | N/A |
| Stearic Acid | LD-DLLME | Sheep Blood Serum | 103.83 | N/A |
Note: Recovery data for 3-OH-FAs using the specified SPE protocol should be determined empirically. The data presented here for other fatty acids provides an indication of the expected recovery efficiencies.[1][2][3][4]
Signaling Pathway
The accurate measurement of 3-OH-FAs is critical for understanding their role in metabolic pathways such as mitochondrial fatty acid β-oxidation.
Conclusion
The described protocol provides a comprehensive and robust method for the extraction, purification, and quantification of 3-hydroxy fatty acids from biological samples. The combination of liquid-liquid extraction and solid-phase extraction ensures a clean sample for sensitive GC-MS analysis, making this protocol highly suitable for both research and clinical applications. Method validation, particularly the determination of recovery rates for specific 3-OH-FAs, is recommended when implementing this protocol.
References
Application Notes & Protocols: 3-Hydroxyhexadecanoic Acid as a Biomarker for Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gram-negative bacteria are characterized by an outer membrane containing lipopolysaccharide (LPS), a potent endotoxin (B1171834) that can trigger strong inflammatory responses in humans, potentially leading to sepsis.[1][2] LPS is composed of three domains: the O-antigen, a core oligosaccharide, and Lipid A.[3] Lipid A, the hydrophobic anchor of LPS, is responsible for its endotoxic activity. A key and conserved structural component of Lipid A is the presence of 3-hydroxy fatty acids (3-OH FAs), which are typically not found in significant amounts in humans or Gram-positive bacteria.[4][5]
Specifically, 3-hydroxyhexadecanoic acid (a 16-carbon 3-OH FA) is a constituent of the Lipid A in various Gram-negative species.[6] The detection and quantification of this compound and other 3-OH FAs serve as a reliable and chemically specific method for identifying the presence of Gram-negative bacteria and their endotoxins in a variety of clinical and environmental samples.[1] This approach offers an advantage over traditional methods like the Limulus Amebocyte Lysate (LAL) assay, which measures biological activity, by providing a direct, quantitative chemical measurement of bacterial load.
Logical Framework: this compound as a Biomarker
Caption: Logical flow from bacterial source to diagnostic application.
Data Presentation
The profile of 3-hydroxy fatty acids can vary between different species of Gram-negative bacteria, although certain chain lengths are more common. Quantification in environmental or clinical samples provides a measure of the total Gram-negative bacterial load.
Table 1: Common 3-Hydroxy Fatty Acids in Gram-Negative Bacteria Lipid A
| Fatty Acid Chain Length | Common Name | Typical Presence |
|---|---|---|
| C10:0 3-OH | 3-Hydroxydecanoic acid | Found in various species, sometimes as a minor component. |
| C12:0 3-OH | 3-Hydroxydodecanoic acid | Frequently detected; considered a marker for biological endotoxin activity.[1] |
| C14:0 3-OH | 3-Hydroxytetradecanoic acid | A very common and often predominant 3-OH FA in many Enterobacteriaceae.[7] |
| C16:0 3-OH | This compound | Present in the Lipid A of species like Helicobacter pylori.[6] |
| C18:0 3-OH | 3-Hydroxyoctadecanoic acid | Found as a component in the Lipid A of certain species.[6] |
Table 2: Example Concentrations of Total 3-Hydroxy Fatty Acids in Environmental Samples
| Sample Type | Site | Particle Size | Geometric Mean Concentration (ng/m³) |
|---|---|---|---|
| Atmospheric Aerosol | Rural | Fine (PM2.5) | 5.5 |
| Atmospheric Aerosol | Rural | Coarse (PM2.5-10) | 1.35 |
| Atmospheric Aerosol | Urban | Fine (PM2.5) | 9.4 |
| Atmospheric Aerosol | Urban | Coarse (PM2.5-10) | 2.80 |
Data summarized from a study on atmospheric aerosols in Hong Kong, where 3-OH FAs were used as biomarkers for endotoxins.[1]
Signaling & Biosynthesis Pathway
The biosynthesis of Lipid A is the initial stage of LPS synthesis and occurs on the cytoplasmic side of the inner bacterial membrane.[2][3] The pathway involves a series of enzymatic steps that attach fatty acid chains, including 3-hydroxy fatty acids, to a disaccharide backbone. The enzyme LpxC catalyzes the first committed step, making it a target for novel antimicrobial development.[3][7]
Lipid A Biosynthesis Pathway
Caption: Simplified biosynthesis of Lipid A precursor (Lipid IVA).
Experimental Protocols
The gold standard for the quantification of this compound and other 3-OH FAs is gas chromatography-mass spectrometry (GC-MS), often using a stable isotope dilution method for high accuracy.[8][9]
Protocol: Quantification of 3-Hydroxy Fatty Acids by GC-MS
This protocol outlines the general steps for sample preparation and analysis of total (free and bound) 3-OH FAs from biological fluids like plasma or serum.
1. Materials and Reagents
-
Stable isotope-labeled internal standards (e.g., ¹³C-labeled 3-OH FAs for C6 to C18).[4][8]
-
Sodium Hydroxide (NaOH), 10 M
-
Hydrochloric Acid (HCl), 6 M
-
Ethyl Acetate (B1210297)
-
Nitrogen gas supply
-
Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS) or similar silylating agent.[8][10]
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).[8]
2. Sample Preparation & Hydrolysis
-
To 500 µL of serum or plasma in a glass tube, add 500 µL of 10 M NaOH.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 37°C or higher) for 30-60 minutes to hydrolyze esters and release bound fatty acids.[8] This step ensures the measurement of total 3-OH FAs.
-
After hydrolysis, allow the sample to cool to room temperature.
-
Add a known quantity of the stable isotope-labeled internal standard mixture to each sample.[8]
3. Acidification and Extraction
-
Acidify the hydrolyzed sample by adding 2 mL of 6 M HCl.[8] Ensure the final pH is acidic.
-
Add 3 mL of ethyl acetate to the tube, vortex vigorously for 1 minute to extract the lipids.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.[8]
-
Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen at 37°C.[8]
4. Derivatization
-
To the dried residue, add 100 µL of the derivatization agent (e.g., BSTFA + TMCS).[8] This step converts the fatty acids into their volatile trimethylsilyl (B98337) (TMS) esters, which are suitable for GC analysis.
-
Seal the tube tightly and heat at 80°C for 60 minutes to ensure complete derivatization.[8]
-
Cool the sample to room temperature before analysis.
5. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.[8]
-
GC Conditions (Example):
-
MS Conditions:
-
Ions to Monitor: Monitor the characteristic fragment ions for each 3-OH FA TMS derivative and its corresponding stable isotope internal standard. For example, the characteristic ion for the unlabeled 3-hydroxy fragment is often m/z 233, while the ¹³C₂-labeled internal standard would be m/z 235.[8]
6. Quantification
-
Generate a standard curve using known concentrations of unlabeled 3-OH FA standards and a fixed concentration of the internal standards.
-
Calculate the ratio of the peak area of the native analyte to the peak area of its corresponding stable isotope internal standard in both the samples and the standards.
-
Determine the concentration of each 3-OH FA in the sample by comparing its peak area ratio to the standard curve.[8]
Experimental Workflow Diagram
Caption: Workflow for 3-hydroxy fatty acid analysis by GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity, Complexity, and Specificity of Bacterial Lipopolysaccharide (LPS) Structures Impacting Their Detection and Quantification | MDPI [mdpi.com]
- 6. Molecular Structure, Biosynthesis, and Pathogenic Roles of Lipopolysaccharides - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arpi.unipi.it [arpi.unipi.it]
Application of 3-Hydroxyhexadecanoic Acid in Endotoxin Detection Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxins, specifically lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria and potent pyrogens that can elicit strong inflammatory responses in humans.[1][2][3] The detection and quantification of endotoxins are critical for the safety of parenteral drugs, medical devices, and other sterile products.[2] While the Limulus Amebocyte Lysate (LAL) assay is the industry standard for detecting biologically active endotoxins, there is a growing interest in chemical methods that quantify total endotoxin (B1171834) levels by targeting specific molecular components.[4][5]
3-Hydroxy fatty acids (3-OH FAs), with carbon chain lengths typically ranging from 10 to 18, are integral and unique constituents of Lipid A, the toxic component of LPS.[1] Consequently, the presence and quantity of these fatty acids, including 3-Hydroxyhexadecanoic acid (3-OH C16:0), can serve as a chemical marker for the total amount of endotoxin in a sample.[1][4] This approach, often employing analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), offers an alternative to bioassays and can be particularly useful in environmental monitoring and for matrices where the LAL assay is subject to interference.[4][5]
These application notes provide an overview of the role of this compound in endotoxin detection and detailed protocols for its quantification.
Signaling Pathway: Endotoxin Recognition by TLR4
Endotoxins trigger an innate immune response primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The Lipid A portion of LPS, which contains 3-hydroxy fatty acids, is recognized by the TLR4/MD-2 complex on the surface of immune cells such as macrophages.[3][6] This recognition initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, culminating in the production of pro-inflammatory cytokines.[2][6][7][8]
Quantitative Data Summary
The following tables summarize the performance of analytical methods for the quantification of 3-hydroxy fatty acids as markers for endotoxin.
Table 1: Performance of GC-MS Method for 3-Hydroxy Fatty Acid Analysis
| Parameter | 3-Hydroxydecanoic acid (C10:0) | 3-Hydroxydodecanoic acid (C12:0) | 3-Hydroxytetradecanoic acid (C14:0) | This compound (C16:0) | Reference |
| Limit of Detection (LOD) | 7 pg/injection | 10 pg/injection | 20 pg/injection | 50 pg/injection | [5] |
| Coefficient of Variation (CV) | 3.3 - 10.5% | 3.3 - 13.3% | 3.3 - 13.3% | 3.3 - 13.3% | [9] |
Table 2: Performance of HPLC-MS/MS Method for 3-Hydroxy Fatty Acid Analysis
| Parameter | 3-Hydroxynonanoic acid (C9:0) | 3-Hydroxypentadecanoic acid (C15:0) | 3-Hydroxyoctanoic acid (C8:0) & longer chains | Reference |
| Overall Recovery | 54 - 86% | 54 - 86% | 11 - 39% | [4] |
| Correlation with LAL (R²) | \multicolumn{3}{c | }{0.54 (sum of C10:0, C12:0, C14:0)} | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol describes the analysis of total 3-hydroxy fatty acids from a sample, which involves hydrolysis to release the fatty acids from the Lipid A moiety, followed by extraction, derivatization, and GC-MS analysis.
Materials and Reagents:
-
Sample containing endotoxin
-
Internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids)[9]
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Nitrogen gas (for drying)
-
Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[9][10]
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[9]
Procedure:
-
Sample Preparation: To 500 µL of the sample (e.g., plasma, serum, or sample extract), add 10 µL of the internal standard mix.[9]
-
Hydrolysis: Add 500 µL of 10 M NaOH. Incubate at 37°C for 30 minutes to hydrolyze the sample and release the 3-hydroxy fatty acids.[9]
-
Acidification: Acidify the sample with 2 mL of 6 M HCl.[9]
-
Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Repeat the extraction twice.[9]
-
Drying: Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.[9]
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried extract. Cap the vial and heat at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.[9][10]
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Initial oven temperature: 80°C for 5 min.
-
Ramp 1: 3.8°C/min to 200°C.
-
Ramp 2: 15°C/min to 290°C, hold for 6 min.[9]
-
-
MS Conditions: Use selected ion monitoring (SIM) to detect the characteristic ions for each 3-hydroxy fatty acid and its corresponding internal standard. For this compound (C16:0), the [M-CH3]+ m/z ion is 401.[9]
-
-
Quantification: Calculate the concentration of this compound based on the ratio of the peak area of the analyte to its corresponding internal standard.
Protocol 2: Profiling of this compound by HPLC-MS/MS
This protocol is adapted for the analysis of 3-hydroxy fatty acids in environmental or occupational samples and can be modified for other matrices.
Materials and Reagents:
-
Sample collected on a filter (e.g., glass fiber filter)
-
Internal standard (e.g., threo-9,10-dihydroxyhexadecanoic acid)[4]
-
1 M Sodium Hydroxide (NaOH)
-
Solid-Phase Extraction (SPE) cartridges (e.g., functionalized polystyrene-divinylbenzene polymer)[4]
-
Formic acid
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation and Hydrolysis:
-
Place the filter sample in a glass tube.
-
Add the internal standard.
-
Add 1 M NaOH and heat to release the 3-hydroxy fatty acids.[4]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the 3-hydroxy fatty acids with an appropriate solvent (e.g., methanol).[4]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid.
-
Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) for the detection and quantification of the specific transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, normalized by the internal standard.
-
Limitations
It is important to note that the analysis of 3-hydroxy fatty acids as a measure of endotoxin has limitations. These fatty acids can also be products of mammalian mitochondrial fatty acid beta-oxidation, which could lead to an overestimation of endotoxin levels in mammalian samples.[1] Therefore, this method is most applicable to environmental samples or in contexts where the contribution from mammalian sources is negligible or can be accounted for.[1] Furthermore, the correlation between the total endotoxin measured by 3-hydroxy fatty acid analysis and the biologically active endotoxin measured by the LAL assay may vary depending on the bacterial species and the sample matrix.[5]
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognition of lipid A variants by the TLR4-MD-2 receptor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Profiling of 3-hydroxy fatty acids as environmental markers of endotoxin using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
Application Note & Protocol: Synthesis and Application of Deuterated 3-Hydroxyhexadecanoic Acid for Stable Isotope Dilution Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are important intermediates in fatty acid metabolism. The quantification of these molecules in biological samples is crucial for the diagnosis and study of various metabolic disorders, including fatty acid oxidation defects like long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. Stable isotope dilution (SID) analysis, coupled with gas chromatography-mass spectrometry (GC-MS), is a highly sensitive and specific method for the accurate quantification of metabolites. This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.
This document provides a detailed protocol for the chemical synthesis of deuterated 3-hydroxyhexadecanoic acid (d₂-3-OH-C16:0) and its application as an internal standard for quantitative analysis. The synthesis is based on the Reformatsky reaction, a reliable method for forming β-hydroxy esters.[1][2][3]
Part 1: Synthesis of Deuterated (d₂) this compound
The synthesis of d₂-3-hydroxyhexadecanoic acid is achieved in a three-step process. First, deuterated ethyl bromoacetate (B1195939) (ethyl-2,2-d₂-bromoacetate) is synthesized. This deuterated building block is then used in a Reformatsky reaction with tetradecanal (B130844). Finally, the resulting ester is hydrolyzed to yield the desired deuterated fatty acid.
Synthesis Workflow
Caption: Overall workflow for the three-step synthesis of deuterated this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl-2,2-d₂-bromoacetate
This procedure involves the deuterium (B1214612) exchange of the α-protons of bromoacetic acid followed by esterification.
-
Deuterium Exchange:
-
In a round-bottom flask, dissolve bromoacetic acid in an excess of deuterium oxide (D₂O).
-
Carefully add a catalytic amount of sodium deuteroxide (NaOD) to facilitate the H/D exchange at the α-carbon.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.
-
After the exchange is complete, neutralize the solution with deuterated hydrochloric acid (DCl) and remove the D₂O under reduced pressure to obtain bromo-d₂-acetic acid.
-
-
Esterification:
-
Combine the crude bromo-d₂-acetic acid with absolute ethanol (B145695) and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.[4][5]
-
Reflux the mixture for 12-24 hours.[4]
-
After cooling, pour the mixture into water and extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl-2,2-d₂-bromoacetate. The product should be purified by distillation.
-
Step 2: Reformatsky Reaction to Synthesize Ethyl-2,2-d₂-3-hydroxyhexadecanoate
This reaction couples the deuterated α-bromo ester with tetradecanal.[6][7][8]
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust and a crystal of iodine.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
-
Reaction Execution:
-
Add a solution of ethyl-2,2-d₂-bromoacetate and tetradecanal in anhydrous THF dropwise to the zinc suspension while stirring.
-
The reaction is often initiated by gentle heating. Once initiated, the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent, the crude ethyl-2,2-d₂-3-hydroxyhexadecanoate can be purified by column chromatography on silica (B1680970) gel. Yields for this reaction with long-chain aldehydes are typically high (85-95%).[7]
-
Step 3: Hydrolysis to d₂-3-Hydroxyhexadecanoic Acid
The final step is the hydrolysis of the ester to the free fatty acid.
-
Dissolve the purified ethyl-2,2-d₂-3-hydroxyhexadecanoate in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (B78521) (KOH) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with cold hydrochloric acid (HCl) until the pH is acidic.
-
Extract the d₂-3-hydroxyhexadecanoic acid with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product. The purity should be assessed by GC-MS and NMR.
Part 2: Application in Stable Isotope Dilution
The synthesized d₂-3-hydroxyhexadecanoic acid serves as an ideal internal standard for the quantification of endogenous this compound in biological matrices.
Stable Isotope Dilution Workflow
Caption: General workflow for the quantification of this compound using a deuterated standard.
Protocol for Quantification
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 500 µL of plasma), add a precise amount of the d₂-3-hydroxyhexadecanoic acid internal standard solution.
-
For the analysis of total 3-hydroxy fatty acids (free and esterified), the sample is first hydrolyzed with sodium hydroxide (NaOH).[7]
-
-
Extraction:
-
Acidify the sample with hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction of the fatty acids using a suitable organic solvent, such as ethyl acetate. Repeat the extraction to ensure quantitative recovery.
-
Combine the organic extracts and dry them under a stream of nitrogen.
-
-
Derivatization:
-
To make the fatty acids volatile for GC analysis, they must be derivatized. A common method is silylation.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to the dried extract.[7]
-
Heat the mixture at 60-80°C for about an hour to ensure complete derivatization.[7]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The analysis is performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions characteristic of the analyte and the internal standard.
-
Data Presentation
Table 1: GC-MS Parameters for Analysis
| Parameter | Value |
| GC Column | HP-5MS capillary column or equivalent |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Oven Program | Initial 80°C for 5 min, ramp 3.8°C/min to 200°C, then 15°C/min to 290°C, hold for 6 min.[7] |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
Table 2: Characteristic Ions for SIM Analysis
The mass spectra of silylated 3-hydroxy fatty acids show characteristic fragmentation patterns. A major fragment results from the cleavage between C3 and C4. For the trimethylsilyl (B98337) (TMS) derivative of this compound, this leads to a prominent ion.
| Compound | Derivatization | Monitored Ion (m/z) | Description |
| This compound (Native) | TMS | 233 | Characteristic fragment ion of the unlabeled analyte.[7] |
| d₂-3-Hydroxyhexadecanoic Acid (Standard) | TMS | 235 | Characteristic fragment ion of the deuterated internal standard (+2 Da shift).[7] |
| This compound (Native) | TMS | 343 | [M-C₂H₅]⁺ or similar fragment from the silylated molecule.[9] |
| d₂-3-Hydroxyhexadecanoic Acid (Standard) | TMS | 345 | Corresponding fragment for the deuterated standard. |
Note: The exact m/z values should be confirmed by analyzing the synthesized standard. The +2 Da shift for the d₂-labeled standard provides the basis for its distinct detection and use in quantification. The concentration of the native analyte is calculated based on the peak area ratio of the analyte to the internal standard.
References
- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. gsartor.org [gsartor.org]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Hydroxy Fatty Acids
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the analysis of 3-hydroxy fatty acids (3-OH-FAs) using High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS). 3-OH-FAs are critical intermediates in fatty acid metabolism and are gaining attention as potential biomarkers for various metabolic disorders.
Introduction
3-Hydroxy fatty acids (3-OH-FAs) are hydroxylated lipids that play a crucial role as intermediates in the mitochondrial β-oxidation of fatty acids.[1] The accumulation of specific 3-OH-FAs in biological fluids can be indicative of inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[2] Furthermore, 3-OH-FAs are components of lipopolysaccharides in Gram-negative bacteria and have been implicated in signaling pathways related to inflammation and immune response.[1] Accurate and sensitive quantification of 3-OH-FAs in complex biological matrices like plasma is therefore essential for both clinical diagnostics and biomedical research.
This application note details a robust HPLC-based method for the separation and quantification of 3-OH-FAs, including protocols for sample preparation, derivatization, and chromatographic analysis.
Experimental Protocols
Sample Preparation from Human Plasma/Serum
This protocol is adapted from methods described for the extraction of fatty acids from biological fluids.
Materials:
-
Human plasma or serum samples
-
Internal Standard (IS) solution (e.g., deuterated 3-OH-FA standards)
-
10 M Sodium Hydroxide (NaOH)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of plasma or serum.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is crucial for accurate quantification.
-
Hydrolysis (for total 3-OH-FA quantification):
-
Add 500 µL of 10 M NaOH to the sample.
-
Vortex thoroughly and incubate at 37°C for 30 minutes to hydrolyze esterified 3-OH-FAs.
-
For the analysis of free 3-OH-FAs only, this step can be omitted.
-
-
Acidification: Acidify the sample by adding 125 µL of 6 M HCl (for unhydrolyzed samples) or 2 mL of 6 M HCl (for hydrolyzed samples) to protonate the fatty acids.
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to the acidified sample.
-
Vortex vigorously for 2 minutes to extract the 3-OH-FAs into the organic layer.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 37°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) before derivatization or direct injection into the HPLC system.
Derivatization of 3-Hydroxy Fatty Acids
Derivatization is often employed to improve the chromatographic properties and detection sensitivity of 3-OH-FAs. Two common derivatization strategies are outlined below.
This method targets the carboxyl group of the fatty acid, enhancing ionization efficiency for mass spectrometry.[3]
Materials:
-
Reconstituted sample extract
-
3-Nitrophenylhydrazine (3-NPH) solution (e.g., 200 mM in 50% methanol)[4]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 120 mM in 6% pyridine (B92270) in 50% methanol)[4]
-
Pyridine solution
-
Butylated hydroxytoluene (BHT) solution (e.g., 0.05 mg/mL in methanol)[4]
Protocol:
-
To 20 µL of the reconstituted sample, add 20 µL of the EDC solution followed by 20 µL of the 3-NPH solution.[4]
-
Incubate the reaction mixture at room temperature (around 21°C) for 60 minutes.[4]
-
Add 40 µL of the BHT solution to quench the reaction and stabilize the derivatives.[4]
-
The derivatized sample is now ready for HPLC-MS/MS analysis.
This method targets the hydroxyl group and is particularly useful for the chiral separation of 3-OH-FA enantiomers.
Materials:
-
Reconstituted sample extract
-
3,5-Dinitrophenyl isocyanate (DNPI) solution
-
Anhydrous pyridine
Protocol:
-
Ensure the reconstituted sample extract is completely dry.
-
Add a solution of DNPI in anhydrous pyridine to the dried extract.
-
Incubate the mixture to allow the derivatization reaction to proceed to completion. The reaction conditions (temperature and time) may need to be optimized.
-
After the reaction, evaporate the pyridine and redissolve the derivative in a solvent compatible with the HPLC mobile phase, such as hexane for normal-phase chromatography.
HPLC Method Parameters
The following table summarizes typical HPLC and MS/MS parameters for the analysis of 3-OH-FAs. These parameters should be optimized for the specific instrument and application.
| Parameter | Method 1: Chiral UHPLC-MS/MS (without derivatization) | Method 2: Reversed-Phase UPLC-MS/MS (with 3-NPH derivatization)[5] |
| HPLC System | UHPLC system | Agilent 1290 Infinity UHPLC system |
| Column | Chiralpak IA-U (1.6 µm particle size) | Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Varies depending on application | 0.1% Formic acid in water |
| Mobile Phase B | Varies depending on application | Acetonitrile |
| Gradient | Optimized for enantiomeric separation | 10% B (0-2 min), 10-100% B (2-4 min), 100% B (4-6 min), re-equilibration |
| Flow Rate | --- | 0.5 mL/min |
| Column Temp. | --- | --- |
| Injection Vol. | --- | 5 µL |
| MS System | Triple quadrupole mass spectrometer | Agilent 6545 Q-TOF MS |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Detection Mode | Selected Reaction Monitoring (SRM) | --- |
Data Presentation
The following tables provide an example of how quantitative and validation data for 3-OH-FA analysis can be presented.
Method Validation Data
Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters are summarized below.
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| 3-OH-C8:0 | 0.5 - 100 | >0.99 | 0.15 | 0.5 | 95 ± 5 | < 10 |
| 3-OH-C10:0 | 0.5 - 100 | >0.99 | 0.15 | 0.5 | 92 ± 6 | < 10 |
| 3-OH-C12:0 | 0.5 - 100 | >0.99 | 0.20 | 0.6 | 98 ± 4 | < 8 |
| 3-OH-C14:0 | 0.5 - 100 | >0.99 | 0.25 | 0.75 | 94 ± 7 | < 12 |
| 3-OH-C16:0 | 1.0 - 200 | >0.99 | 0.30 | 1.0 | 91 ± 8 | < 12 |
Data are hypothetical and for illustrative purposes only.
Concentration of 3-Hydroxy Fatty Acids in Human Plasma
The table below presents hypothetical concentrations of various 3-OH-FAs in the plasma of healthy controls versus patients with a metabolic disorder.
| 3-Hydroxy Fatty Acid | Healthy Control (n=50) Mean ± SD (µmol/L) | Patient Group (n=20) Mean ± SD (µmol/L) |
| 3-OH-C8:0 | 0.15 ± 0.05 | 0.20 ± 0.08 |
| 3-OH-C10:0 | 0.25 ± 0.08 | 1.50 ± 0.45 |
| 3-OH-C12:0 | 0.30 ± 0.10 | 2.80 ± 0.90 |
| 3-OH-C14:0 | 0.45 ± 0.15 | 5.60 ± 1.80 |
| 3-OH-C16:0 | 0.60 ± 0.20 | 8.20 ± 2.50 |
*Statistically significant difference (p < 0.05) compared to healthy controls. Data are hypothetical.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Plasma and erythrocyte fatty acid concentrations in long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. diva-portal.org [diva-portal.org]
In Vitro Assays for Determining the Biological Activity of 3-Hydroxyhexadecanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanoic acid is a saturated fatty acid that has garnered interest in biomedical research due to its association with bacterial lipopolysaccharides (LPS) and its potential role in modulating the innate immune system. As a component of Lipid A, the bioactive portion of LPS, this compound is implicated in the activation of Toll-like receptor 4 (TLR4). This interaction triggers a signaling cascade that can lead to the production of inflammatory mediators. Understanding the precise biological activities of this compound is crucial for elucidating its role in inflammatory processes and for the development of potential therapeutics targeting TLR4 signaling.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its effects on cell viability, and the induction of key inflammatory responses.
I. Assessment of Cytotoxicity
Prior to evaluating the specific biological activities of this compound, it is essential to determine its cytotoxic profile to ensure that subsequent observations are not due to cell death. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
II. Toll-Like Receptor 4 (TLR4) Signaling Activation
This compound, as a component of LPS, is expected to interact with the TLR4 receptor complex. The activation of TLR4 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.
Experimental Protocol: NF-κB Reporter Assay
Principle: This assay utilizes a reporter cell line, such as HEK293 cells stably transfected with a plasmid containing the human TLR4, MD-2, and CD14 genes, along with a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter. Activation of TLR4 by an agonist leads to the activation of NF-κB, which in turn drives the expression of the reporter gene.
Materials:
-
HEK-Blue™ hTLR4 cells (or similar reporter cell line)
-
HEK-Blue™ Detection medium
-
This compound
-
LPS (positive control)
-
Polymyxin B (optional, to neutralize contaminating LPS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR4 cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a positive control (LPS) and a vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubation and Measurement: Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
Data Analysis: Determine the concentration of this compound that results in half-maximal activation (EC50).
Data Presentation:
| Concentration of this compound (µM) | Absorbance (650 nm) | NF-κB Activation (Fold Change) |
| 0 (Vehicle Control) | [Value] | 1.0 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| LPS (Positive Control) | [Value] | [Value] |
III. Measurement of Inflammatory Mediators
The activation of the TLR4-NF-κB pathway leads to the production and release of various pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay quantifies the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with this compound and/or LPS as described in the MTT assay protocol.
-
Supernatant Collection: After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of Component A of the Griess reagent to each supernatant sample, followed by 50 µL of Component B.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the concentration of this compound that inhibits 50% of LPS-induced NO production (IC50).
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | [Value] | - |
| LPS | 1 µg/mL | [Value] | 0 |
| 3-HHA + LPS | [Concentration 1] | [Value] | [Value] |
| 3-HHA + LPS | [Concentration 2] | [Value] | [Value] |
| 3-HHA + LPS | [Concentration 3] | [Value] | [Value] |
| 3-HHA + LPS | [Concentration 4] | [Value] | [Value] |
Experimental Protocol: Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., TNF-α or IL-6) is captured between two layers of antibodies (capture and detection antibody).
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
Culture medium
-
This compound
-
LPS
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and/or LPS.
-
Supernatant Collection: After an appropriate incubation time (e.g., 6-24 hours), collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve. Determine the IC50 value for the inhibition of LPS-induced cytokine production.
Data Presentation:
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition | IL-6 Concentration (pg/mL) | % Inhibition |
| Control | - | [Value] | - | [Value] | - |
| LPS | 1 µg/mL | [Value] | 0 | [Value] | 0 |
| 3-HHA + LPS | [Concentration 1] | [Value] | [Value] | [Value] | [Value] |
| 3-HHA + LPS | [Concentration 2] | [Value] | [Value] | [Value] | [Value] |
| 3-HHA + LPS | [Concentration 3] | [Value] | [Value] | [Value] | [Value] |
| 3-HHA + LPS | [Concentration 4] | [Value] | [Value] | [Value] | [Value] |
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for characterizing the biological activity of this compound. By systematically evaluating its effects on cell viability, TLR4 signaling, and the production of key inflammatory mediators, researchers can gain valuable insights into its immunomodulatory properties. The provided protocols and data table templates will aid in the standardized assessment and clear presentation of experimental findings. Further investigation into the dose-dependent effects of this compound is warranted to fully elucidate its potential as either a pro-inflammatory agonist or a TLR4 antagonist.
Application Notes and Protocols: The Use of 3-Hydroxyhexadecanoic Acid in Studies of Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanoic acid, also known as 3-hydroxypalmitic acid (3-HPA), is a long-chain 3-hydroxy fatty acid.[1][2] In the context of cellular metabolism, the accumulation of this compound and other long-chain 3-hydroxy fatty acids is a key pathological feature of inherited metabolic disorders, specifically long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency.[3][4][5] These conditions disrupt the mitochondrial beta-oxidation of fatty acids, leading to severe cellular dysfunction, particularly in high-energy-demand tissues such as the heart, liver, and skeletal muscle.[3][6] The resulting cardiomyopathy, hepatopathy, and rhabdomyolysis are thought to be, in part, a direct consequence of the toxic effects of these accumulating fatty acids on mitochondrial function.[6][7]
These application notes provide a comprehensive overview of the use of this compound as a tool to study mitochondrial dysfunction in a laboratory setting. The protocols detailed below are designed to enable researchers to investigate the mechanisms of 3-hydroxy fatty acid-induced mitochondrial toxicity and to screen for potential therapeutic interventions.
Key Applications of this compound in Mitochondrial Research
-
Modeling Mitochondrial Dysfunction in LCHAD and MTP Deficiencies: Direct application of this compound to isolated mitochondria or cultured cells provides a relevant in vitro model to study the cellular pathology of these diseases.
-
Investigating the Uncoupling of Oxidative Phosphorylation: this compound has been shown to act as an uncoupler of oxidative phosphorylation, making it a useful tool for studying the mechanisms of mitochondrial uncoupling and its consequences for cellular energy homeostasis.[8]
-
Studying the Induction of the Mitochondrial Permeability Transition Pore (mPTP): Research suggests that long-chain 3-hydroxy fatty acids can induce the opening of the mPTP, a key event in some forms of regulated cell death.[8] this compound can be used to investigate the role of the mPTP in lipotoxicity.
-
Screening for Therapeutic Compounds: In vitro models using this compound to induce mitochondrial dysfunction can be employed in high-throughput screening assays to identify compounds that protect mitochondria from the toxic effects of this fatty acid.
Data Presentation: Effects of this compound on Mitochondrial Function
The following tables summarize the reported quantitative effects of this compound and related long-chain 3-hydroxy fatty acids on key parameters of mitochondrial function.
Table 1: Effects on Mitochondrial Respiration
| Parameter | Substrate(s) | Tissue/Cell Type | Fatty Acid | Concentration | Observed Effect | Reference |
| State 4 Respiration (Resting) | Glutamate (B1630785)/Malate or Succinate (B1194679) | Rat Heart Mitochondria | 3-Hydroxytetradecanoic Acid, 3-Hydroxypalmitic Acid | Not Specified | Increased | [8] |
| State 3 Respiration (ADP-stimulated) | Glutamate/Malate or Succinate | Rat Skeletal Muscle Mitochondria | 3-Hydroxytetradecanoic Acid, 3-Hydroxypalmitic Acid | Not Specified | Decreased | [7] |
| Respiratory Control Ratio (RCR) | Glutamate/Malate or Succinate | Rat Heart Mitochondria | 3-Hydroxytetradecanoic Acid, 3-Hydroxypalmitic Acid | Not Specified | Diminished | [8] |
| ADP/O Ratio | Glutamate/Malate or Succinate | Rat Heart Mitochondria | 3-Hydroxytetradecanoic Acid, 3-Hydroxypalmitic Acid | Not Specified | Diminished | [8] |
| ATP-linked Respiration | Not Specified | Heart fibers, Cardiomyocytes, Hepatocytes | 3-Hydroxypalmitic Acid | Pathological Concentrations | Significantly Decreased | [9] |
| Uncoupled Respiration | Not Specified | Heart fibers, Cardiomyocytes, Hepatocytes | 3-Hydroxypalmitic Acid | Pathological Concentrations | Significantly Decreased | [9] |
Table 2: Effects on Mitochondrial Membrane Potential and Other Parameters
| Parameter | Tissue/Cell Type | Fatty Acid | Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Rat Heart Mitochondria | 3-Hydroxydodecanoic Acid, 3-Hydroxytetradecanoic Acid, 3-Hydroxypalmitic Acid | Not Specified | Decreased | [8] |
| Mitochondrial Membrane Potential (ΔΨm) | Ca2+-loaded Heart and Liver Mitochondria | 3-Hydroxypalmitic Acid | Pathological Concentrations | Significantly Reduced | [9] |
| NAD(P)H Pool | Rat Heart Mitochondria | 3-Hydroxydodecanoic Acid, 3-Hydroxytetradecanoic Acid, 3-Hydroxypalmitic Acid | Not Specified | Decreased | [8] |
| Hydrogen Peroxide Production | Rat Heart Mitochondria | 3-Hydroxydodecanoic Acid, 3-Hydroxytetradecanoic Acid, 3-Hydroxypalmitic Acid | Not Specified | Decreased | [8] |
| Mitochondrial Ca2+ Retention Capacity | Ca2+-loaded Heart and Liver Mitochondria | 3-Hydroxypalmitic Acid | Pathological Concentrations | Significantly Reduced | [9] |
Experimental Protocols
Protocol 1: Analysis of Mitochondrial Respiration in Isolated Mitochondria
This protocol describes the measurement of oxygen consumption in isolated mitochondria treated with this compound using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode.
Materials:
-
Isolated mitochondria (e.g., from rat heart or liver)
-
Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
This compound stock solution (dissolved in ethanol (B145695) or DMSO)
-
Substrates: Glutamate, Malate, Succinate, ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
Uncoupler: FCCP or CCCP
Procedure:
-
Preparation: Calibrate the oxygen electrode in the respirometer with the respiration buffer at the desired temperature (e.g., 37°C).
-
Mitochondrial Loading: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber containing the respiration buffer.
-
State 2 Respiration: Add substrates for Complex I (e.g., 10 mM glutamate and 2 mM malate) or Complex II (e.g., 10 mM succinate in the presence of 0.5 µM rotenone). Allow the respiration rate to stabilize. This is the basal or State 2 respiration.
-
Treatment: Add the desired concentration of this compound (e.g., in a range of 1-100 µM). A vehicle control (ethanol or DMSO) should be run in parallel. Observe any changes in the oxygen consumption rate. An increase in this rate suggests uncoupling.
-
State 3 Respiration: Add a saturating concentration of ADP (e.g., 1-2.5 mM) to stimulate ATP synthesis. The resulting respiration rate is State 3.
-
State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will slow down to State 4.
-
Respiratory Control Ratio (RCR): Calculate the RCR as the ratio of State 3 to State 4 respiration. A decrease in RCR in the presence of this compound indicates mitochondrial dysfunction.
-
Uncoupled Respiration: Optionally, at the end of the experiment, add an uncoupler like FCCP to determine the maximal capacity of the electron transport system.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, to measure changes in ΔΨm in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., primary cardiomyocytes, hepatocytes, or a relevant cell line like HepG2)
-
This compound stock solution
-
Fluorescent dye for ΔΨm (e.g., TMRM or JC-1)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells in a suitable format for fluorescence measurement (e.g., 96-well plate or glass-bottom dishes).
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours). Include a vehicle control.
-
Dye Loading: Remove the treatment medium and incubate the cells with the ΔΨm-sensitive dye according to the manufacturer's instructions (e.g., 20-100 nM TMRM for 30 minutes).
-
Washing: Gently wash the cells with pre-warmed buffer (e.g., PBS or HBSS) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) in the treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Protocol 3: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This protocol is based on the calcein-AM/CoCl₂ method to assess the opening of the mPTP in live cells.
Materials:
-
Cultured cells
-
This compound stock solution
-
Calcein-AM
-
Cobalt Chloride (CoCl₂)
-
Ionomycin (positive control for mPTP opening)
-
Cyclosporin A (inhibitor of mPTP opening)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound as described in Protocol 2. A positive control (Ionomycin) and a negative control (vehicle) should be included. To confirm mPTP involvement, a separate group of cells can be pre-treated with Cyclosporin A before adding this compound.
-
Dye Loading: Load the cells with Calcein-AM and CoCl₂ simultaneously. Calcein-AM enters the cell and is cleaved into fluorescent calcein (B42510). CoCl₂ quenches the cytosolic calcein fluorescence but cannot enter the mitochondria when the mPTP is closed.
-
Incubation: Incubate the cells according to the assay kit manufacturer's instructions.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Data Analysis: In healthy cells with a closed mPTP, the mitochondria will exhibit bright green fluorescence. In cells treated with this compound, if the mPTP opens, CoCl₂ will enter the mitochondria and quench the calcein fluorescence, resulting in a decrease in mitochondrial fluorescence.
Visualizations
Caption: Pathophysiology of LCHAD/MTP deficiency.
Caption: Experimental workflow for studying mitochondrial effects.
Caption: Logical flow of this compound toxicity.
References
- 1. Long Chain Hydroxy Acyl-CoA Dehydrogenase Deficiency ( LCHADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 2. researchgate.net [researchgate.net]
- 3. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 6. High vulnerability of the heart and liver to 3-hydroxypalmitic acid-induced disruption of mitochondrial functions in intact cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different approaches to modeling analysis of mitochondrial swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of 3-Hydroxyhexadecanoic Acid for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyhexadecanoic acid (3-OH-C16:0) is a C16-hydroxy fatty acid that plays a significant role in various biological processes. It is a key intermediate in fatty acid biosynthesis and a crucial component of lipid A, the endotoxic anchor of lipopolysaccharide in Gram-negative bacteria.[1] The ability to visualize the localization and dynamics of 3-OH-C16:0 within cells is essential for understanding its metabolic fate and its role in signaling pathways. Fluorescent labeling of 3-OH-C16:0 provides a powerful tool for its direct visualization in cellular imaging studies, enabling researchers to investigate its uptake, trafficking, and accumulation in real-time.[2][3]
These application notes provide detailed protocols for the synthesis of a fluorescently labeled 3-OH-C16:0 probe, its application in cellular imaging, and methods for quantitative analysis of fluorescence data.
I. Synthesis of Fluorescently Labeled this compound
To enable fluorescent imaging, 3-OH-C16:0 can be chemically conjugated to a suitable fluorophore. The choice of fluorophore depends on the specific imaging application, considering factors such as photostability, quantum yield, and spectral properties compatible with available microscopy equipment. BODIPY and NBD are common fluorophores used for labeling fatty acids due to their favorable photophysical properties and relatively small size, which minimizes potential steric hindrance.[4]
This protocol describes a two-step synthesis of a BODIPY-labeled 3-OH-C16:0 probe via an esterification reaction.
Materials:
-
This compound
-
BODIPY FL C3-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin Layer Chromatography (TLC) plates
Protocol:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add DCC and DMAP to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Conjugation with BODIPY FL C3-amine:
-
In a separate flask, dissolve BODIPY FL C3-amine in anhydrous DMF.
-
Slowly add the activated 3-OH-C16:0 solution to the BODIPY amine solution.
-
Stir the reaction mixture overnight at room temperature in the dark.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to isolate the fluorescently labeled product.
-
Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
-
II. Cellular Imaging of Fluorescently Labeled this compound
The synthesized fluorescent 3-OH-C16:0 probe can be used to visualize its uptake and subcellular localization in live or fixed cells.
Materials:
-
Fluorescently labeled 3-OH-C16:0 probe
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells (optional)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope with appropriate filter sets for the chosen fluorophore
Protocol for Live-Cell Imaging:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the fluorescently labeled 3-OH-C16:0 in a suitable solvent like DMSO. Dilute the stock solution to the desired final concentration in serum-free cell culture medium.
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the fluorescent probe solution for a specific time (e.g., 15-60 minutes) at 37°C. The optimal incubation time and probe concentration should be determined empirically for each cell type and experimental condition.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope. Acquire images in the appropriate channels for the fluorescent probe and any co-stains (e.g., nuclear stain).
-
Protocol for Fixed-Cell Imaging:
-
Follow steps 1-4 of the live-cell imaging protocol.
-
Fixation: After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining (Optional): If desired, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) and co-stain with antibodies or other fluorescent dyes for specific organelles.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and image as described above.
III. Quantitative Data Analysis
Fluorescence microscopy images can be analyzed to obtain quantitative data on the uptake and distribution of the fluorescently labeled 3-OH-C16:0.
Table 1: Quantitative Analysis of Cellular Uptake of Fluorescently Labeled 3-OH-C16:0
| Parameter | Description | Typical Measurement |
| Mean Fluorescence Intensity (MFI) | Average fluorescence intensity per cell, indicating the overall uptake of the probe. | Measured using image analysis software (e.g., ImageJ, CellProfiler) by defining regions of interest (ROIs) around individual cells. |
| Percentage of Labeled Cells | The proportion of cells in a population that show a fluorescence signal above a defined threshold. | Determined by flow cytometry or by counting cells in multiple microscopic fields. |
| Subcellular Localization Ratio | The ratio of fluorescence intensity in a specific organelle (e.g., lipid droplets, endoplasmic reticulum) to the total cellular fluorescence. | Calculated by co-localizing the fluorescent probe signal with organelle-specific markers and measuring the intensity in the respective compartments. |
| Uptake Kinetics (Initial Rate) | The rate of increase in intracellular fluorescence over a short period after probe addition. | Measured by time-lapse imaging and plotting the MFI as a function of time. The initial slope represents the uptake rate. |
Note: The values in this table are representative and will vary depending on the cell type, experimental conditions, and the specific fluorescent probe used.
IV. Visualizations
Biological Pathway
This compound is an intermediate in the fatty acid biosynthesis pathway. The following diagram illustrates the key steps in this process.
Caption: Fatty Acid Biosynthesis Pathway.
Experimental Workflow
The overall workflow for synthesizing and using a fluorescently labeled 3-OH-C16:0 probe for cellular imaging is depicted below.
Caption: Experimental Workflow for Imaging.
V. Conclusion
The methods described in these application notes provide a comprehensive guide for the fluorescent labeling of this compound and its application in cellular imaging. The ability to synthesize a custom fluorescent probe allows for flexibility in experimental design, and the detailed protocols for cellular imaging and quantitative analysis will enable researchers to gain valuable insights into the biological roles of this important hydroxy fatty acid. These tools are anticipated to be valuable for researchers in the fields of lipid metabolism, cell biology, and drug development.
References
- 1. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the NMR-Based Structural Elucidation of 3-Hydroxyhexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-hydroxyhexadecanoic acid. The protocols outlined below are designed to ensure high-quality data acquisition for unambiguous structural confirmation and characterization.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the molecular structure of organic compounds. For this compound, a long-chain hydroxy fatty acid, NMR spectroscopy allows for the precise determination of its carbon skeleton and the position of the hydroxyl group.
¹H NMR spectroscopy provides information on the chemical environment of protons, including their connectivity through spin-spin coupling. Key proton signals for this compound include the terminal methyl group, the long methylene (B1212753) chain, the protons adjacent to the carbonyl group, and the proton on the carbon bearing the hydroxyl group.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons are indicative of their functionalization, with the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the alkyl chain appearing in distinct regions of the spectrum.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, respectively. COSY spectra reveal proton-proton couplings, allowing for the tracing of the entire spin system of the fatty acid chain. HSQC spectra correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.
Experimental Protocols
Sample Preparation
A meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the this compound. Deuterated chloroform (B151607) (CDCl₃) is a common choice for fatty acids. For enhanced solubility, especially at higher concentrations, deuterated methanol (B129727) (CD₃OD) or a mixture of CDCl₃ and CD₃OD can be used. The choice of solvent will affect the chemical shifts, particularly for the exchangeable hydroxyl and carboxylic acid protons.
-
Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard : For quantitative NMR (qNMR), a certified internal standard can be added. However, for structural elucidation, it is often omitted to avoid signal overlap. Tetramethylsilane (TMS) is typically used as a reference for chemical shifts (δ = 0.00 ppm) and is often included in commercially available deuterated solvents.
-
Sample Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool inserted into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional) : For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using the freeze-pump-thaw method.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative studies.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
2D NMR Spectroscopy (COSY & HSQC):
-
Standard pulse programs for COSY and HSQC experiments should be utilized. The spectral widths in both dimensions should be set to encompass all proton and carbon signals, respectively. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and the total experiment time.
-
Data Presentation
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are based on predictive models and typical chemical shifts for similar long-chain fatty acids.[1] Actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 | 2.40 - 2.50 | dd | 2H | -CH₂-COOH |
| H-3 | 3.95 - 4.05 | m | 1H | -CH(OH)- |
| H-4 | 1.45 - 1.55 | m | 2H | -CH(OH)-CH₂- |
| H-5 to H-15 | 1.20 - 1.40 | br s | 22H | -(CH₂)₁₁- |
| H-16 | 0.85 - 0.95 | t | 3H | -CH₃ |
| 3-OH | Variable | br s | 1H | -OH |
| 1-COOH | Variable | br s | 1H | -COOH |
dd = doublet of doublets, m = multiplet, br s = broad singlet, t = triplet
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 175 - 178 | -COOH |
| C-2 | 42 - 44 | -CH₂-COOH |
| C-3 | 68 - 70 | -CH(OH)- |
| C-4 | 36 - 38 | -CH(OH)-CH₂- |
| C-5 | 25 - 27 | -CH₂-CH₂-CH(OH)- |
| C-6 to C-13 | 29 - 30 | -(CH₂)₈- |
| C-14 | 31 - 33 | -CH₂-CH₂-CH₃ |
| C-15 | 22 - 24 | -CH₂-CH₃ |
| C-16 | 13 - 15 | -CH₃ |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental Workflow for NMR-based Structural Elucidation.
Caption: Logical Relationship of NMR Experiments for Structure Determination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Analysis of 3-Hydroxyhexadecanoic Acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the gas chromatography (GC) peak shape of 3-Hydroxyhexadecanoic acid. Poor peak shape, particularly tailing, can compromise resolution, accuracy, and reproducibility of quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peak show significant tailing in my GC analysis?
A1: Peak tailing for this compound is primarily due to its chemical structure. The molecule contains both a carboxylic acid (-COOH) and a hydroxyl (-OH) group. These polar functional groups can interact with active sites, such as exposed silanol (B1196071) groups, within the GC system (e.g., the inlet liner, column stationary phase). This secondary interaction is a form of reversible adsorption that slows the elution of a portion of the analyte, resulting in a "tailing" peak.[1][2] Other contributing factors can include system contamination, improper column installation, or non-optimized method parameters.[3]
Q2: What is the most effective strategy to eliminate peak tailing for this compound?
A2: The most effective strategy is chemical derivatization. This process modifies the polar functional groups to make the analyte more volatile and less interactive with the GC system. For this compound, silylation is a highly effective method. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst will convert the acidic proton on both the carboxyl and hydroxyl groups to a non-polar trimethylsilyl (B98337) (TMS) group.[4] This eliminates the potential for unwanted secondary interactions, leading to a sharp, symmetrical peak.
Q3: Can I analyze this compound without derivatization?
A3: While challenging, it is possible. This requires a GC system with exceptional inertness to minimize active sites. You would need to use a specialized GC column designed for the analysis of free fatty acids, which often has an acidic character to prevent adsorption of the carboxyl group.[5] Additionally, rigorous and frequent maintenance of the inlet, including the use of fresh, highly deactivated liners, is critical. However, for robust and routine analysis, derivatization is the recommended approach.
Q4: I have derivatized my sample, but I still observe some peak tailing. What should I investigate next?
A4: If tailing persists after derivatization, the issue likely lies with the GC system's hardware or setup, indicating a physical problem rather than a chemical one.[2] Key areas to troubleshoot include:
-
Inlet Contamination: Non-volatile residues from previous injections can accumulate in the liner, creating active sites.[1][3]
-
Column Issues: The front end of the column may be contaminated or have become active. Trimming 10-20 cm from the column inlet can often resolve this.[6]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can disrupt the gas flow path, causing peak distortion for all compounds.[3][6]
-
Leaks: Leaks in the system can lead to broad or tailing peaks.
Troubleshooting Guide
Systematic Approach to Improving Peak Shape
When encountering poor peak shape for this compound, a systematic troubleshooting approach is essential. The following workflow helps distinguish between chemical-related and system-related issues.
References
Technical Support Center: Overcoming Low Recovery of 3-Hydroxy Fatty Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 3-hydroxy fatty acids (3-OH-FAs) during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low 3-hydroxy fatty acid (3-OH-FA) recovery?
A1: Low recovery of 3-OH-FAs can stem from several factors throughout the experimental workflow. The most common culprits include incomplete hydrolysis of esterified 3-OH-FAs, inefficient extraction from the sample matrix, incomplete derivatization required for gas chromatography-mass spectrometry (GC-MS) analysis, degradation of the analytes, and matrix effects from complex biological samples.
Q2: Why is hydrolysis a critical step for total 3-OH-FA quantification?
A2: 3-Hydroxy fatty acids exist in both free and esterified forms within biological samples. To accurately quantify the total 3-OH-FA content, a hydrolysis step, typically using a strong base like sodium hydroxide (B78521) (NaOH), is necessary to cleave the ester bonds and release all 3-OH-FAs into their free acid form before extraction.[1] Without complete hydrolysis, you will only measure the free 3-OH-FA pool, leading to a significant underestimation of the total concentration.
Q3: What is the purpose of derivatization in 3-OH-FA analysis?
A3: Derivatization is a crucial step for the analysis of 3-OH-FAs by gas chromatography (GC). The carboxyl and hydroxyl groups of these fatty acids make them non-volatile.[2][3] Derivatization, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts these functional groups into less polar and more volatile trimethylsilyl (B98337) (TMS) esters and ethers.[1][3] This process is essential for achieving good chromatographic separation and detection by GC-MS.[2][4]
Q4: Can I use liquid chromatography-mass spectrometry (LC-MS) to analyze 3-OH-FAs without derivatization?
A4: Yes, LC-MS is a viable alternative for the analysis of 3-OH-FAs and can often be performed without derivatization.[5][6] However, the low abundance of 3-OH-FAs in some biological samples can make their detection challenging due to poor ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source.[7] In such cases, derivatization to introduce a readily ionizable group can significantly enhance detection sensitivity.[7][8]
Troubleshooting Guide
This guide addresses specific issues that can lead to low recovery of 3-OH-FAs and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low overall recovery of 3-OH-FAs | Incomplete Hydrolysis: Not all esterified 3-OH-FAs are being converted to their free form. | - Optimize Hydrolysis Conditions: Ensure the concentration of the base (e.g., 10 M NaOH) and the incubation time (e.g., 30 minutes) and temperature are sufficient for complete saponification.[1] - Sample Homogenization: Ensure the sample is well-homogenized in the hydrolysis solution to maximize the interaction between the base and the lipids. |
| Inefficient Liquid-Liquid Extraction (LLE): The solvent is not effectively partitioning the 3-OH-FAs from the aqueous phase. | - Adjust pH: After hydrolysis, acidify the sample (e.g., with 6 M HCl) to a pH below the pKa of the fatty acids (~4.5) to protonate the carboxyl group, making them more soluble in organic solvents.[1] - Choose an Appropriate Solvent: Use a solvent of appropriate polarity. Ethyl acetate (B1210297) is a commonly used and effective solvent for 3-OH-FA extraction.[1][9] - Perform Multiple Extractions: Extract the sample at least twice with the organic solvent to improve recovery.[1] - Address Emulsions: If an emulsion forms between the aqueous and organic layers, it can trap your analytes.[10] To break the emulsion, you can try adding brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or using a different extraction technique like solid-phase extraction (SPE).[10] | |
| Poor Recovery from Solid-Phase Extraction (SPE): The 3-OH-FAs are not being efficiently retained or eluted from the SPE cartridge. | - Select the Right Sorbent: Use a sorbent that is appropriate for the polarity of 3-OH-FAs. Reversed-phase sorbents can be effective.[11] - Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb the 3-OH-FAs from the sorbent. A mixture of a non-polar and a polar solvent, such as hexane (B92381) and ethyl acetate, is often used.[12] - Condition and Equilibrate the Cartridge: Properly condition and equilibrate the SPE cartridge according to the manufacturer's instructions before loading the sample. | |
| Poor peak shape and low signal in GC-MS | Incomplete Derivatization: The hydroxyl and/or carboxyl groups are not fully derivatized. | - Optimize Derivatization Reaction: Ensure the derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and not expired. Optimize the reaction time (e.g., 60 minutes) and temperature (e.g., 80°C) to ensure complete derivatization.[1][3] - Ensure Anhydrous Conditions: Silylation reagents are sensitive to water. Dry the extracted sample completely under a stream of nitrogen before adding the derivatization reagent.[1] |
| Analyte Degradation: High temperatures or harsh chemical conditions may be degrading the 3-OH-FAs. | - Use Moderate Temperatures: Avoid excessively high temperatures during sample drying and derivatization.[4] - Neutralize After Acidification: After acidifying the sample post-hydrolysis, consider a neutralization step if subsequent steps are sensitive to low pH. | |
| Inconsistent or non-reproducible results | Matrix Effects: Other components in the sample are interfering with the analysis. | - Use Stable Isotope-Labeled Internal Standards: Adding a known amount of a stable isotope-labeled internal standard for each 3-OH-FA of interest at the beginning of the sample preparation can correct for losses during extraction and variations in ionization efficiency.[1][13] - Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances from the sample matrix before analysis.[7][9] |
| Variability in Manual Extraction: Manual liquid-liquid extraction can be prone to variability. | - Standardize Procedures: Ensure consistent vortexing/shaking times and solvent volumes for all samples. - Consider Automated SPE: Automated solid-phase extraction can improve reproducibility compared to manual methods.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data related to 3-OH-FA analysis found in the literature.
Table 1: Recovery and Variability of 3-OH-FA Analysis
| Parameter | Value | Sample Matrix | Method | Reference |
| Recovery Factors | 73.8% - 100% | Serum | On-line SPE-LC-MS/MS | [5] |
| Within-day Variability (CV) | 7.1% - 13.8% | Serum | On-line SPE-LC-MS/MS | [5] |
| Between-days Variability (CV) | 9.3% - 21.6% | Serum | On-line SPE-LC-MS/MS | [5] |
| Assay Imprecision (CV) | 1.0% - 10.5% (at 30 µmol/L) | Serum/Plasma | GC-MS | [1] |
| Assay Imprecision (CV) | 3.3% - 13.3% (at 0.3 µmol/L) | Serum/Plasma | GC-MS | [1] |
| Recovery of non-hydroxy fatty acids | 96.2 ± 9.1% | Galactosylceramide | GC-MS | [4] |
| Recovery of 2-hydroxy fatty acids | 70.3 ± 6.2% | Galactosylceramide | GC-MS | [4] |
Experimental Protocols
Protocol 1: Total 3-Hydroxy Fatty Acid Analysis from Serum/Plasma by GC-MS
This protocol is adapted from Jones and Bennett (2010).[1][13]
-
Internal Standard Addition: To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mixture containing deuterated analogues of the 3-OH-FAs of interest.
-
Hydrolysis (for total 3-OH-FAs):
-
Prepare samples in duplicate. To one duplicate, add 500 µL of 10 M NaOH.
-
Incubate for 30 minutes to hydrolyze esterified fatty acids. The other duplicate (unhydrolyzed) will represent the free fatty acid content.
-
-
Acidification:
-
To the unhydrolyzed sample, add 125 µL of 6 M HCl.
-
To the hydrolyzed sample, add 2 mL of 6 M HCl to neutralize the NaOH and acidify the sample.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of ethyl acetate to each sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.
-
Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 80°C for 1 hour.
-
-
GC-MS Analysis:
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Visualizations
Diagram 1: General Workflow for 3-OH-FA Extraction and Analysis
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in LC-MS analysis of 3-Hydroxyhexadecanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Hydroxyhexadecanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, components of the biological matrix (e.g., plasma, serum) can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the quantification.[2] Phospholipids are a major contributor to matrix effects in biological samples.[3]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods. A common quantitative approach is the post-extraction spike method.[2][4] This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix sample that has been spiked with the same concentration of the analyte after the extraction process. A significant difference in the signal response indicates the presence of matrix effects.[4] A qualitative method is the post-column infusion experiment, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: The main strategies to overcome matrix effects can be categorized into three areas:
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Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components before LC-MS analysis.[3]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.
-
Calibration Strategies: Using an appropriate internal standard and calibration method to compensate for matrix effects.[5]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A4: While not strictly mandatory, using a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended and considered the gold standard for compensating for matrix effects.[6] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects.[6] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and accurate quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
This issue is often indicative of significant ion suppression due to co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low signal intensity.
Detailed Methodologies:
-
Protocol 1: Enhanced Sample Preparation - Phospholipid Removal
Phospholipids are a primary cause of ion suppression in plasma and serum samples.[3] Specialized phospholipid removal plates or cartridges can significantly clean up the sample.
-
Protein Precipitation: To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Load the supernatant onto a phospholipid removal plate (e.g., a plate containing a zirconia-based sorbent).
-
Elution: Collect the flow-through, which contains the this compound, free of phospholipids.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Protocol 2: Chromatographic Optimization
Altering the chromatographic conditions can help separate the analyte from interfering matrix components.
-
Gradient Modification: Adjust the gradient elution profile. A shallower gradient around the elution time of this compound can improve resolution from closely eluting interferences.
-
Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which may provide better separation from phospholipids.
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
This problem often arises from variable matrix effects between different samples or batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantitative results.
Detailed Methodologies:
-
Protocol 3: Implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the most effective way to correct for variability in matrix effects.[6]
-
Selection: Obtain a suitable SIL-IS for this compound (e.g., this compound-d3).
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Spiking: Prepare a working solution of the SIL-IS in the protein precipitation solvent (e.g., acetonitrile). Add this solution to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.
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Quantification: Calculate the analyte concentration using the peak area ratio of the analyte to the SIL-IS.
-
-
Protocol 4: Matrix-Matched Calibration
If a SIL-IS is not available, preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.
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Matrix Selection: Obtain a pool of blank biological matrix (e.g., plasma) that is free of this compound.
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Standard Preparation: Prepare the calibration standards by spiking known concentrations of this compound into the blank matrix.
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Sample Processing: Process the matrix-matched calibration standards alongside the unknown samples using the same extraction procedure.
-
Quantitative Data Summary
The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects for fatty acid analysis. While specific data for this compound is limited, the data for similar long-chain fatty acids provides a valuable reference.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 95 | -30 to -50 (Ion Suppression) | [7] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 85 | -10 to -20 (Ion Suppression) | [8] |
| Solid-Phase Extraction (C18) | 90 - 105 | -5 to +5 | [9] |
| Phospholipid Removal Plate | > 95 | < 5 | [3] |
Note: Matrix effect is calculated as ((Peak area in matrix) / (Peak area in neat solution) - 1) * 100%. Negative values indicate ion suppression.
Table 2: Impact of Internal Standard Strategy on Assay Precision
| Internal Standard Type | Inter-day Precision (%CV) | Reference |
| No Internal Standard | 15 - 25 | General Knowledge |
| Analog Internal Standard | 5 - 15 | [5] |
| Stable Isotope-Labeled Internal Standard | < 5 | [6] |
This technical support center provides a starting point for troubleshooting matrix effects in the LC-MS analysis of this compound. For further assistance, please consult the referenced literature or contact your instrument manufacturer's technical support.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 3-Hydroxy Fatty Acids for GC-MS Analysis
Welcome to the technical support center for the derivatization of 3-hydroxy fatty acids (3-OH-FAs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and analysis of 3-OH-FAs.
Question: Why am I observing low or no peak intensity for my 3-hydroxy fatty acid derivatives?
Answer:
Low peak intensity is a common issue that can stem from several factors related to the derivatization reaction, sample preparation, or analytical instrumentation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Derivatization | 3-OH-FAs have two reactive sites: a carboxylic acid group and a hydroxyl group. Both must be derivatized for successful GC analysis. A single-step procedure may not be sufficient. Solution: Employ a two-step derivatization protocol. First, esterify the carboxylic acid group (e.g., with BF₃-methanol), then silylate the hydroxyl group (e.g., with BSTFA). |
| Presence of Water | Derivatization reagents, particularly silylating agents like BSTFA, are highly sensitive to moisture. Water in the sample or solvent will preferentially react with the reagent, reducing its availability for the analyte and can hydrolyze the formed derivatives.[1][2] Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If samples are aqueous, they must be completely dried down under a stream of nitrogen before adding reagents.[2] A water scavenger can also be added to the reaction mixture. |
| Degraded Reagents | Derivatization reagents can degrade over time, especially if not stored properly. Solution: Use fresh, high-quality derivatization reagents. Store them under inert gas (e.g., nitrogen or argon) and in a desiccator as recommended by the manufacturer. |
| Suboptimal Reaction Conditions | Reaction time and temperature are critical. Insufficient heating or time can lead to an incomplete reaction. Solution: Optimize reaction conditions. While typical starting points are 60-80°C for 30-60 minutes, these may need to be adjusted for your specific analytes.[2] For some silylations, heating may not be necessary and could even be detrimental.[3] |
| Analyte Adsorption | The underivatized or partially derivatized 3-OH-FA can adsorb to active sites in the GC inlet or column, leading to poor peak shape and reduced intensity. Solution: Ensure derivatization is complete. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for fatty acid analysis. |
Question: My chromatogram shows significant peak tailing for my 3-OH-FA derivatives. What is the cause?
Answer:
Peak tailing is typically a sign of secondary interaction between the analyte and the chromatographic system, often due to incomplete derivatization or system activity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Derivatization | The most common cause for tailing with 3-OH-FAs is the presence of a free hydroxyl or carboxyl group. The polar nature of these groups leads to strong interactions with the stationary phase.[2] Solution: Verify that both the carboxylic acid and hydroxyl groups are derivatized. A two-step method is highly recommended. |
| Active Sites in the GC System | Active sites in the injector liner, column, or connections can interact with the analyte. Solution: Use deactivated (silanized) glass wool and inlet liners. Trim the first few centimeters of the GC column to remove any active sites that may have developed. Check for and eliminate any leaks in the system. |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion. Solution: Dilute the sample or reduce the injection volume. |
| Incompatible Stationary Phase | The GC column's stationary phase may not be ideal for your derivatives. Solution: Use a column designed for fatty acid methyl ester (FAME) analysis, such as a mid-polarity phase (e.g., wax-type) or a low-polarity phenyl-substituted phase. |
Question: I am seeing unexpected peaks or artifacts in my chromatogram. Where are they coming from?
Answer:
Extraneous peaks can originate from the derivatization reagents themselves, contaminants, or side reactions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reagent Byproducts | Silylating reagents like BSTFA can produce byproducts that are chromatographically active. Solution: Run a blank analysis with only the solvent and derivatization reagents to identify these peaks. These often elute early in the chromatogram. |
| Sample Contamination | Contaminants from solvents, glassware, or the sample matrix can be derivatized and appear as peaks. Solution: Use high-purity solvents. Thoroughly clean all glassware. Include a sample cleanup step (e.g., solid-phase extraction) if the matrix is complex. |
| Septum Bleed | Particles from the injector septum can be introduced into the inlet and produce ghost peaks. Solution: Use high-quality, low-bleed septa and replace them regularly. |
| Side Reactions | In some cases, the derivatization reagent can react with other components in the sample or form multiple derivatives of the same analyte. Solution: Optimize the reaction conditions to favor the formation of the desired derivative. Ensure the sample is free of interfering substances. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for 3-hydroxy fatty acids in GC-MS analysis?
A1: Derivatization is essential for several reasons. Free fatty acids are polar and have low volatility, which leads to poor chromatographic performance, including broad, tailing peaks and strong adsorption to the GC column.[2] For 3-hydroxy fatty acids, both the carboxylic acid and the hydroxyl group contribute to this polarity. Converting them into non-polar, more volatile derivatives, such as fatty acid methyl ester trimethylsilyl (B98337) ethers (FAME-TMS), dramatically improves chromatographic separation, peak shape, and detection sensitivity.
Q2: What is the best derivatization strategy for 3-hydroxy fatty acids?
A2: A two-step derivatization is generally the most robust and reliable method.
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Esterification: The carboxylic acid group is first converted to a methyl ester. This is commonly achieved using Boron Trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl. This step is crucial because silylating reagents alone can sometimes react inefficiently with carboxylic acids.
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Silylation: The hydroxyl group is then converted to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] This step specifically targets the hydroxyl group, making the entire molecule sufficiently volatile for GC analysis.
Q3: Can I perform a single-step derivatization for 3-OH-FAs?
A3: While silylating reagents like BSTFA can derivatize both carboxylic acids and hydroxyl groups, the reaction with the carboxylic acid can be less efficient and may require harsh conditions.[1] This can lead to incomplete derivatization and poor quantitative results. For reliable and reproducible quantification, the two-step approach is superior.
Q4: How critical are the reaction time and temperature for derivatization?
A4: These parameters are highly critical and often require optimization for specific analytes and sample matrices.
-
Esterification (e.g., with BF₃-methanol): A common starting point is heating at 60°C for 10-60 minutes.[2]
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Silylation (e.g., with BSTFA): This reaction is often performed at 60-70°C for 30-60 minutes.[2][4] However, some studies have shown that for certain compounds, heating is unnecessary and the reaction can proceed to completion at room temperature, which can help avoid the degradation of thermally labile compounds.[3] It is recommended to perform a time-course and temperature-optimization experiment to determine the ideal conditions for your specific 3-OH-FAs.
Q5: My silyl (B83357) derivatives seem unstable. How can I improve their stability?
A5: Trimethylsilyl (TMS) ethers are susceptible to hydrolysis. To ensure their stability, it is crucial to work under strictly anhydrous conditions. After derivatization, samples should be analyzed as soon as possible. If storage is necessary, cap the vials tightly and store them in a desiccator or freezer to minimize exposure to atmospheric moisture.
Experimental Protocols
Protocol: Two-Step Derivatization of 3-Hydroxy Fatty Acids (Esterification followed by Silylation)
This protocol is a general guideline and may require optimization.
Materials:
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Dried lipid extract or 3-OH-FA standard
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Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)
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N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
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Anhydrous hexane (B92381) and anhydrous pyridine (B92270) (or other suitable aprotic solvent like acetonitrile)
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Saturated sodium chloride (NaCl) solution
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Screw-cap reaction vials with PTFE-lined septa
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Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
Step 1: Methyl Esterification of the Carboxylic Acid Group
-
Place 1-10 mg of the dried lipid sample into a screw-cap reaction vial.
-
Add 1 mL of 14% BF₃-methanol solution to the vial.
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Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.
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Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a new clean vial.
-
Evaporate the hexane to complete dryness under a gentle stream of nitrogen.
Step 2: Silylation of the Hydroxyl Group
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To the dried FAMEs from Step 1, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and heat at 70°C for 45 minutes.
-
Cool the vial to room temperature. The sample is now derivatized (as a methyl ester, trimethylsilyl ether) and ready for GC-MS analysis.
-
If necessary, the sample can be diluted with anhydrous hexane before injection.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the two-step derivatization of 3-hydroxy fatty acids for GC-MS analysis.
References
How to prevent degradation of 3-Hydroxyhexadecanoic acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Hydroxyhexadecanoic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are oxidation, enzymatic activity, and exposure to harsh pH and high temperatures. The hydroxyl group and the carboxylic acid moiety are potential sites for chemical reactions that can alter the molecule's structure.
Q2: How can I prevent oxidation of this compound?
A2: To prevent oxidation, it is crucial to handle the sample under an inert atmosphere (e.g., nitrogen or argon) whenever possible. The use of antioxidants is also highly recommended. Solvents should be degassed to remove dissolved oxygen. Samples should be protected from light, as photo-oxidation can be a significant issue.
Q3: What are the optimal storage conditions for this compound samples?
A3: For long-term storage, samples should be kept at -80°C. For short-term storage, -20°C is acceptable. It is advisable to store lipid extracts in an organic solvent containing an antioxidant in a tightly sealed glass container under an inert atmosphere.[1][2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[3]
Q4: Can enzymatic activity affect my this compound sample?
A4: Yes, if the sample is of biological origin, endogenous enzymes such as lipases and oxidases can degrade this compound. It is important to inhibit enzymatic activity as early as possible during sample collection and preparation.
Q5: How do pH and temperature affect the stability of this compound?
A5: Extremes of pH and high temperatures can promote the degradation of this compound. While specific data for this molecule is limited, long-chain fatty acids can undergo degradation at temperatures above 140°C over extended periods.[4] Acid or base-catalyzed hydrolysis of lipids to release fatty acids should be performed under the mildest possible conditions.
Troubleshooting Guides
Issue 1: Low recovery of this compound after extraction.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Work under an inert atmosphere (nitrogen or argon). Add an antioxidant such as BHT, BHA, or Vitamin E to the extraction solvent. Use degassed solvents. Protect samples from light. |
| Enzymatic Degradation | If working with biological samples, add a broad-spectrum enzyme inhibitor cocktail or specific inhibitors like PMSF for serine proteases and lipases at the start of the preparation. Keep the sample on ice at all times. |
| Incomplete Extraction | Ensure the chosen solvent system is appropriate for extracting a moderately polar lipid like this compound. A common choice is a chloroform (B151607):methanol mixture. Multiple extraction steps may be necessary. |
| Adsorption to Surfaces | Use glass or Teflon containers and labware, as fatty acids can adsorb to certain plastics.[2] |
Issue 2: Appearance of unexpected peaks in chromatogram.
| Possible Cause | Troubleshooting Step |
| Oxidation Products | The presence of additional peaks may indicate the formation of oxidation byproducts. Implement stricter antioxidant measures as described above. |
| Derivatization Artifacts | If derivatization is performed (e.g., for GC analysis), ensure the reaction goes to completion and that byproducts are not being formed. Optimize derivatization time, temperature, and reagent concentration. |
| Contamination | Ensure all solvents, reagents, and labware are of high purity and free from lipid contamination. Run a blank sample to identify any background contaminants. |
Quantitative Data Summary
Table 1: Recommended Antioxidant Concentrations
| Antioxidant | Recommended Concentration | Reference |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.05% (w/v) | [5] |
| Butylated Hydroxyanisole (BHA) | 0.01% - 0.05% (w/v) | [6] |
| Vitamin E (α-tocopherol) | 500 - 3000 mg/kg of sample | [5] |
Table 2: Recommended Storage Conditions
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (< 1 month) | -20°C | Inert Gas (Nitrogen/Argon) | Glass vial with Teflon-lined cap |
| Long-term (> 1 month) | -80°C | Inert Gas (Nitrogen/Argon) | Glass vial with Teflon-lined cap |
Experimental Protocols
Protocol 1: General Extraction of this compound from Biological Samples
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Homogenization: Homogenize the sample in a cold solvent mixture, such as chloroform:methanol (2:1, v/v), on ice. For every 1 mL of sample, use 10 mL of solvent. Add an antioxidant (e.g., 0.01% BHT) and an enzyme inhibitor cocktail to the solvent before use.
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Phase Separation: After homogenization, add 0.25 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.
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Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass pipette.
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Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas. Avoid heating above 40°C.
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Reconstitution and Storage: Reconstitute the lipid extract in a suitable solvent (e.g., chloroform or methanol) containing an antioxidant and store at -80°C under an inert atmosphere.
Protocol 2: Acid Hydrolysis of Lipids to Release this compound
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Sample Preparation: Place the dried lipid extract in a glass tube with a Teflon-lined cap.
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Hydrolysis: Add 2 mL of 0.5 M HCl in acetonitrile:water (9:1, v/v).[7]
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Incubation: Seal the tube tightly and heat at 70°C for 4 hours or 100°C for 45 minutes.[7] Allow to cool to room temperature.
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Extraction: Add 2 mL of chloroform, vortex, and centrifuge. Collect the lower chloroform layer containing the free fatty acids.
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Washing: Wash the chloroform layer with 2 mL of water, vortex, and centrifuge. Discard the upper aqueous layer.
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Drying and Storage: Dry the chloroform extract under a stream of nitrogen and store the residue at -80°C.
Visualizations
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure [pubmed.ncbi.nlm.nih.gov]
Common interferences in the mass spectrometric analysis of 3-hydroxy fatty acids
Welcome to the technical support center for the mass spectrometric analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during the mass spectrometric analysis of 3-hydroxy fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| No peaks or very small peaks for 3-OH-FAs | 1. Incomplete derivatization. 2. Degradation of derivatized sample. 3. Low sample concentration. 4. Injection port temperature too low. 5. Leak in the injector. | 1. Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Consider using a catalyst like TMCS with BSTFA. 2. Analyze samples as soon as possible after derivatization, as TMS derivatives can be moisture-sensitive. 3. Concentrate the sample or increase the injection volume. 4. Increase the injector temperature to ensure complete volatilization of the derivatives. 5. Check for leaks at the septum and column connections. |
| Peak tailing | 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization. 3. Column contamination. | 1. Use a deactivated liner and a high-quality, inert GC column. 2. Re-optimize the derivatization procedure to ensure all active hydrogens are replaced. 3. Bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column. |
| Peak splitting | 1. Improper injection technique. 2. Incompatibility between the sample solvent and the stationary phase. 3. Column overloading. 4. Fouled or improperly packed inlet liner. | 1. Ensure the autosampler syringe is functioning correctly and the injection speed is appropriate. 2. Dissolve the derivatized sample in a solvent that is compatible with the GC column phase (e.g., hexane (B92381) for a nonpolar column). 3. Dilute the sample. 4. Replace the inlet liner and ensure any glass wool is properly positioned.[1] |
| Retention time shifts | 1. Changes in carrier gas flow rate. 2. Column degradation. 3. Oven temperature fluctuations. | 1. Check for leaks in the gas lines and ensure the flow controller is functioning correctly. 2. Condition the column or replace it if it is old. 3. Verify the oven is calibrated and the temperature program is running as expected. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low signal intensity / No signal | 1. Poor ionization efficiency of underivatized 3-OH-FAs. 2. Ion suppression from matrix components. 3. Inappropriate mobile phase additives. 4. Suboptimal ion source parameters. | 1. Consider derivatization to introduce a readily ionizable group for positive ion mode analysis. 2. Improve sample cleanup (e.g., using solid-phase extraction). Dilute the sample. Modify the chromatographic method to separate the analyte from interfering matrix components. 3. For positive ion mode, use additives like ammonium (B1175870) formate (B1220265) to promote adduct formation. Avoid ion-pairing agents like TFA, which can cause signal suppression.[2][3] 4. Optimize ion source parameters such as spray voltage, gas flows, and temperatures.[2] |
| Poor peak shape (tailing, fronting, or broad peaks) | 1. Column degradation or contamination. 2. Incompatibility between injection solvent and mobile phase. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it. Use a guard column to protect the analytical column. 2. Reconstitute the sample in the initial mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry. |
| Inconsistent results / Poor reproducibility | 1. Matrix effects (ion suppression or enhancement). 2. Sample degradation. 3. Inconsistent sample preparation. | 1. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[3] Matrix-matched calibration curves can also be used. 2. Keep samples cool and analyze them as quickly as possible. Add antioxidants if needed. 3. Ensure consistent and accurate pipetting and timing during sample preparation steps. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of 3-hydroxy fatty acids?
A1: For GC-MS analysis, 3-hydroxy fatty acids are not volatile enough to pass through the GC column. Derivatization, typically silylation to form trimethylsilyl (B98337) (TMS) ethers/esters, increases their volatility and thermal stability.[4] For LC-MS, while direct analysis is possible, the carboxylic acid group has poor ionization efficiency in the commonly used electrospray ionization (ESI) source. Derivatization can add a functional group that is more easily ionized, significantly improving sensitivity.
Q2: What are the most common interferences in the analysis of 3-OH-FAs?
A2: The most common interferences include:
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Isomeric Compounds: 2-hydroxy fatty acids are common isomers that can have similar chromatographic retention times and mass spectral fragmentation patterns, making them difficult to distinguish from 3-OH-FAs.
-
Matrix Effects: Co-eluting compounds from complex biological samples can suppress or enhance the ionization of the target analyte in LC-MS, leading to inaccurate quantification.[5]
-
Endogenous 3-OH-FAs: In mammalian samples, 3-OH-FAs can be present as byproducts of mitochondrial fatty acid beta-oxidation. This can interfere with the quantification of 3-OH-FAs from bacterial sources (e.g., as a marker for endotoxin).
-
Contamination: Plasticizers, slip agents from plasticware, and column bleed can all introduce interfering peaks into the analysis.
Q3: How can I distinguish between 2-hydroxy and 3-hydroxy fatty acid isomers?
A3: Distinguishing between these isomers can be challenging. In GC-MS, while the mass spectra of their TMS derivatives are similar, there are often subtle differences in the relative abundances of key fragment ions. For example, the TMS derivative of a 3-hydroxy fatty acid methyl ester typically shows a characteristic fragment at m/z 175, while a 2-hydroxy isomer may show a different pattern. High-resolution chromatography with a long GC column can sometimes achieve baseline separation. In LC-MS, specialized derivatization reagents have been developed that produce unique fragment ions for each isomer upon collision-induced dissociation.[6]
Q4: What is the best method for quantifying 3-OH-FAs?
A4: The gold standard for quantification is the use of stable isotope-labeled internal standards.[7] A known amount of an isotopic analog of the analyte (e.g., with ¹³C or ²H labels) is added to the sample at the beginning of the extraction procedure. This internal standard experiences the same extraction losses and matrix effects as the analyte, allowing for accurate correction and reliable quantification.
Q5: Should I use GC-MS or LC-MS for my analysis?
A5: The choice depends on your specific needs.
-
GC-MS is a robust and well-established technique for 3-OH-FA analysis. It offers excellent chromatographic resolution, and extensive mass spectral libraries are available for compound identification. However, it requires a derivatization step.
-
LC-MS/MS offers high sensitivity and specificity, especially when operated in multiple reaction monitoring (MRM) mode. It can sometimes be performed without derivatization, although sensitivity may be compromised. LC-MS is also well-suited for the analysis of a wider range of fatty acid modifications.
Quantitative Data
The following table summarizes the mass-to-charge ratios (m/z) of characteristic fragment ions for the trimethylsilyl (TMS) derivatives of several 3-hydroxy and 2-hydroxy fatty acids, as analyzed by GC-MS with electron ionization.
| Fatty Acid | Derivative | Characteristic Fragment Ions (m/z) |
| 3-Hydroxy Fatty Acids | ||
| 3-Hydroxydecanoic acid (3-OH C10:0) | Di-TMS | 317 ([M-15]⁺), 233, 201[8] |
| 3-Hydroxydodecanoic acid (3-OH C12:0) | Di-TMS | 345 ([M-15]⁺), 261, 175 |
| 3-Hydroxytetradecanoic acid (3-OH C14:0) | Di-TMS | 373 ([M-15]⁺), 289, 175 |
| 3-Hydroxyhexadecanoic acid (3-OH C16:0) | Di-TMS | 401 ([M-15]⁺), 317, 175, 343[9] |
| 3-Hydroxyoctadecanoic acid (3-OH C18:0) | Di-TMS | 429 ([M-15]⁺), 345, 175 |
| 2-Hydroxy Fatty Acids (for comparison) | ||
| 2-Hydroxytetradecanoic acid (2-OH C14:0) | Di-TMS | 359 ([M-15]⁺), 190[10] |
| 2-Hydroxyhexadecanoic acid (2-OH C16:0) | Di-TMS | 387 ([M-15]⁺), 190 |
| 2-Hydroxyoctadecanoic acid (2-OH C18:0) | Di-TMS | 415 ([M-15]⁺), 190 |
Note: [M-15]⁺ represents the loss of a methyl group from a TMS moiety. The ion at m/z 175 is often a characteristic fragment for TMS-derivatized 3-hydroxy fatty acid methyl esters, while m/z 190 can be indicative of 2-hydroxy fatty acid TMS derivatives.[10]
Experimental Protocols
Detailed Methodology for GC-MS Analysis of 3-Hydroxy Fatty Acids in Plasma
This protocol describes the extraction, derivatization, and GC-MS analysis of 3-OH-FAs from plasma samples.[11]
1. Sample Preparation and Extraction:
-
To 500 µL of plasma or serum in a glass tube, add a known amount of a suitable stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-OH-FAs).
-
For total 3-OH-FA content (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-OH-FAs, skip this step.
-
Acidify the samples with 6 M HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate (B1210297), vortexing thoroughly, and centrifuging to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.
2. Derivatization (Silylation):
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Tightly cap the tube and heat at 80°C for 60 minutes.
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Analysis:
-
GC System: Agilent 5890 series II or equivalent.
-
Column: HP-5MS capillary column (or equivalent 5% phenyl-methylpolysiloxane).
-
Injection: 1 µL injection in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at 3.8°C/min.
-
Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.
-
-
MS System: Electron impact (EI) ionization at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each 3-OH-FA and its corresponding internal standard (see table above).
Visualizations
Caption: Experimental workflow for GC-MS analysis of 3-hydroxy fatty acids.
Caption: TLR4 signaling pathway activation by 3-hydroxy fatty acids (as part of LPS).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. lipidmaps.org [lipidmaps.org]
Addressing peak tailing for carboxylic acids in gas chromatography
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of peak tailing when analyzing carboxylic acids by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: Peak tailing is a phenomenon in chromatography where a peak on the chromatogram is not symmetrical, but instead has a trailing edge that is longer than the leading edge.[1] This distortion can lead to inaccurate integration and quantification of the analyte, as well as reduced resolution between adjacent peaks.[1] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[1]
Q2: Why are carboxylic acids particularly prone to peak tailing in GC?
A2: Carboxylic acids are highly polar compounds due to the presence of the carboxyl (-COOH) group, which contains an active hydrogen atom.[2] This high polarity leads to several challenges in GC analysis:
-
Strong Interactions with Active Sites: The primary cause of peak tailing for carboxylic acids is their strong interaction with active sites within the GC system.[3][4] These active sites are often exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the GC inlet liner, the column's stationary phase, or connecting tubing.[4][5] The acidic proton of the carboxylic acid can form hydrogen bonds with these silanol groups, causing some analyte molecules to be retained longer, which results in a tailing peak.[3]
-
Low Volatility: Many carboxylic acids, especially di- and tri-carboxylic acids, have low volatility and may not be suitable for direct GC analysis without derivatization.[2][6]
-
Nonlinear Sorption Isotherm: The high polarity of carboxylic acids can lead to a nonlinear sorption isotherm on standard nonpolar GC phases, resulting in broad, asymmetrical peaks.[2]
Troubleshooting Guide: Step-by-Step Solutions
Peak tailing for carboxylic acids can originate from several parts of the GC system. The following sections break down the most common causes and provide targeted solutions.
Issue 1: Active Sites in the GC System
Active sites are the most frequent cause of peak tailing for polar compounds like carboxylic acids.[4] These are locations in the sample flow path that can interact with and adsorb the analyte.
Q: My carboxylic acid peaks are tailing. I suspect active sites. Where should I look first?
A: The most common sources of activity are, in order, the inlet liner, the first few centimeters of the GC column, and the septum.[1][7]
-
Inlet Liner: The liner is a high-temperature surface where non-volatile residues from previous injections can accumulate, creating active sites.[4][8]
-
GC Column: A poorly cut column can expose active sites at the inlet.[1] Over time, the stationary phase at the front of the column can also degrade or become contaminated.[4][9]
-
Improper Installation: Incorrect column installation in the inlet can create "dead volumes" or turbulence, leading to peak distortion.[1][8]
Troubleshooting Workflow for Active Sites
Caption: A step-by-step workflow for diagnosing and resolving peak tailing caused by active sites in the GC system.
Issue 2: Inappropriate GC Column Selection
The choice of GC column is critical for analyzing polar compounds. Using a standard non-polar column for carboxylic acids will often result in poor peak shape.
Q: What type of GC column is best for analyzing free (underivatized) carboxylic acids?
A: For the direct analysis of free carboxylic acids, a polar stationary phase is recommended.[2] Polyethylene glycol (PEG)-based columns, often referred to as WAX columns, are a common choice.[2] Specifically, acid-modified PEG phases (e.g., FFAP - Free Fatty Acid Phase) are designed to reduce interactions with acidic compounds and provide better peak symmetry.[10]
Table 1: Recommended GC Columns for Carboxylic Acid Analysis
| Stationary Phase Type | Common Trade Names | Polarity | Key Features & Applications |
| Acid-Modified PEG | DB-FFAP, HP-FFAP, Stabilwax-DA, Nukol | Polar | Specifically designed for the analysis of volatile fatty acids and other free carboxylic acids. Provides good peak shape for underivatized acids.[10] |
| Polyethylene Glycol (PEG) | DB-WAX, Carbowax 20M | Polar | General-purpose polar phase suitable for a wide range of polar compounds, including alcohols, esters, and some carboxylic acids.[2] |
| Zwitterionic Liquid | SLB-IL series (specific phases) | Highly Polar | Newer stationary phases that can offer unique selectivity and high thermal stability for the direct analysis of volatile carboxylic acids.[10] |
Issue 3: Sub-optimal GC Method Parameters
Incorrect temperature settings or flow rates can contribute to peak distortion.
Q: Can the inlet temperature affect the peak shape of my carboxylic acids?
A: Yes. The inlet temperature must be high enough to ensure rapid and complete vaporization of the analytes but not so high that it causes thermal degradation.[11] If the temperature is too low, analytes may vaporize slowly and incompletely, leading to broad or tailing peaks.[11] For thermally sensitive carboxylic acids, an excessively high inlet temperature can cause decomposition, which may also manifest as distorted peaks.[5] It is crucial to optimize the inlet temperature for your specific analytes.
Issue 4: High Polarity of Carboxylic Acids (Analyte-Specific Issue)
For many carboxylic acids, especially those with low volatility or multiple carboxyl groups, direct analysis is challenging regardless of the column or system inertness. In these cases, chemical derivatization is the most effective solution.[6]
Q: What is derivatization and how does it prevent peak tailing?
A: Derivatization is a chemical reaction that converts the analyte into a less polar and more volatile compound.[12] For carboxylic acids, this typically involves converting the active hydrogen in the -COOH group into a different functional group, such as an ester or a silyl (B83357) ester.[6][12] This conversion eliminates the problematic hydrogen bonding with active sites in the GC system, resulting in symmetrical peaks and improved chromatography.[6]
Caption: How derivatization blocks the interaction between carboxylic acids and active silanol sites to prevent peak tailing.
Experimental Protocols: Derivatization of Carboxylic Acids
Derivatization is a powerful tool to overcome peak tailing. Silylation and esterification are two of the most common methods.[6]
Protocol 1: Silylation using BSTFA
Silylation replaces the active hydrogen with a silyl group, such as trimethylsilyl (B98337) (TMS).[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[6]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Water will react with the silylating reagent and reduce the derivatization efficiency.
-
Reagent Addition: In a reaction vial, add the dried sample. Add a suitable solvent if necessary (e.g., pyridine, acetonitrile, or dimethylformamide).[6]
-
Silylation: Add an excess of BSTFA (often with 1% TMCS - trimethylchlorosilane - as a catalyst) to the sample.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 15-30 minutes. The reaction is often rapid and complete.[6]
-
Analysis: Cool the vial to room temperature. The sample can then be directly injected into the GC.
Protocol 2: Esterification using Diazomethane (B1218177)
Esterification converts carboxylic acids into their corresponding methyl esters. Diazomethane is a highly effective reagent for this purpose, reacting rapidly to produce high yields with minimal side reactions.[12]
WARNING: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[12]
Methodology:
-
Preparation: Dissolve the carboxylic acid sample in a suitable solvent like diethyl ether.
-
Reaction: Add a freshly prepared ethereal solution of diazomethane dropwise to the sample solution at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas (N₂) will be observed.[12]
-
Quenching: Let the reaction proceed for a few minutes. If necessary, a drop of acetic acid can be added to quench any excess diazomethane.
-
Analysis: The resulting methyl ester solution can be injected directly into the GC.
Table 2: Comparison of Common Derivatization Approaches
| Derivatization Method | Reagent Example | Target Derivative | Advantages | Disadvantages |
| Silylation | BSTFA, MSTFA | Silyl Esters | Fast, effective for many functional groups (-OH, -COOH, -NH), volatile by-products.[6] | Reagents and derivatives are sensitive to moisture. |
| Alkylation (Esterification) | Diazomethane | Methyl Esters | High yield, minimal side reactions, rapid reaction.[12] | Reagent is highly toxic, carcinogenic, and explosive.[12] |
| Alkylation (Esterification) | BF₃/Methanol | Methyl Esters | Effective for converting acids to methyl esters.[13] | Reaction by-products can be damaging to the GC column.[13] |
| Acylation | Acylating Agents | Esters, Thioesters | Produces volatile derivatives from highly polar materials.[12] | Can be less common for simple carboxylic acids compared to silylation or alkylation. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 7. youtube.com [youtube.com]
- 8. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 12. scispace.com [scispace.com]
- 13. gcms.cz [gcms.cz]
Improving sensitivity for low-level detection of 3-Hydroxyhexadecanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity for the low-level detection of 3-Hydroxyhexadecanoic acid (3-HHA). Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to assist in your analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound?
A1: The most prevalent methods for the sensitive and quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] GC-MS typically requires a derivatization step to increase the volatility of 3-HHA, while LC-MS/MS can often analyze the compound directly, though derivatization can also be used to enhance ionization and sensitivity.[4][5][6]
Q2: Why is derivatization necessary for GC-MS analysis of 3-HHA?
A2: this compound contains both a carboxylic acid and a hydroxyl group, making it a polar and non-volatile molecule.[7] Gas chromatography requires analytes to be volatile enough to travel through the GC column. Derivatization, commonly through silylation (e.g., using BSTFA) or methylation, converts these polar functional groups into less polar, more volatile derivatives, enabling GC analysis.[1][5][8]
Q3: Can I analyze 3-HHA with LC-MS without derivatization?
A3: Yes, direct analysis of 3-HHA by LC-MS is possible and avoids time-consuming derivatization procedures.[4][9] Typically, this is performed using electrospray ionization (ESI) in negative ion mode, which detects the deprotonated molecule [M-H]⁻.[4][9] However, for very low-level detection, derivatization to enhance ionization efficiency can still be beneficial.[6]
Q4: What kind of samples can be analyzed for 3-HHA?
A4: 3-HHA can be quantified in a variety of biological matrices, including plasma, serum, milk, cell cultures, and tissue homogenates.[1][2][10][11] The choice of sample preparation protocol will depend on the complexity of the matrix.
Q5: What is the importance of using an internal standard for 3-HHA quantification?
A5: Using a stable isotope-labeled internal standard, such as deuterated this compound, is crucial for accurate and precise quantification.[1][11] Internal standards help to correct for analyte loss during sample preparation and for variations in instrument response, which is essential for achieving reliable low-level detection.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Signal Intensity
Q: I am not seeing a peak for 3-HHA, or the signal is very weak. What should I check?
A: A low or absent signal can stem from issues in sample preparation, chromatography, or mass spectrometer settings.[12] Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Background Noise or Poor Peak Shape
Q: My chromatogram has high background noise, and the 3-HHA peak is broad or tailing. How can I improve this?
A: High background and poor peak shape are often caused by matrix effects, contaminated reagents, or suboptimal chromatographic conditions.
-
Matrix Effects: Biological samples contain many compounds that can co-elute with 3-HHA and interfere with its ionization (ion suppression). Improve your sample cleanup procedure. Consider using solid-phase extraction (SPE) for cleaner extracts.
-
Contamination: Fatty acids are common contaminants.[13] Ensure you are using high-purity solvents and clean glassware. Running a "blank" sample (containing only reagents) can help identify sources of contamination.[13]
-
Chromatography (LC-MS):
-
Mobile Phase: For negative ion mode, using a mobile phase with a neutral or slightly basic pH (e.g., containing ammonium (B1175870) acetate (B1210297) or bicarbonate) can improve peak shape and response for acidic compounds like 3-HHA.
-
Column Choice: Ensure your column provides adequate retention for 3-HHA. A standard C18 column is often suitable.[4]
-
-
Chromatography (GC-MS):
-
Incomplete Derivatization: Un-derivatized 3-HHA can interact strongly with the column, causing peak tailing. Ensure your derivatization reaction goes to completion.[5]
-
Column Activity: Active sites in the GC liner or column can cause peak tailing. Use a deactivated liner and condition your column properly.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of 3-HHA in Plasma (with Derivatization)
This protocol is based on established methods for analyzing 3-hydroxy fatty acids in biological fluids.[1][2]
1. Sample Preparation & Extraction:
- To 500 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., d4-3-HHA).
- For total 3-HHA (free and esterified), first hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-HHA, skip this step.[1]
- Acidify the sample with 6 M HCl.
- Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing, and centrifuging. Collect the top organic layer. Repeat the extraction.[1]
- Dry the pooled organic extracts under a gentle stream of nitrogen at 37°C.[1]
2. Derivatization:
- To the dried extract, add 100 µL of a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][5]
- Cap the vial tightly and heat at 80°C for 60 minutes.[1]
- Cool the sample to room temperature before analysis.
3. GC-MS Parameters:
- GC Column: HP-5MS capillary column (or equivalent).
- Injection Volume: 1 µL.
- Oven Program: Initial temperature of 80°C for 5 min, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 min.[1]
- MS Mode: Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for highest sensitivity.
- Ions to Monitor: Monitor characteristic ions for the derivatized 3-HHA and its internal standard. For the trimethylsilyl (B98337) (TMS) derivative, a characteristic fragment ion is often observed at m/z 233.[1]
start [label="Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step1 [label="Add Internal Standard\n(d4-3-HHA)"];
step2 [label="Hydrolysis (Optional)\nAdd NaOH"];
step3 [label="Acidify\nAdd HCl"];
step4 [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"];
step5 [label="Dry Down\n(Nitrogen Stream)"];
step6 [label="Derivatization\n(BSTFA, 80°C)"];
end [label="Inject into GC-MS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end;
}
Caption: Workflow for GC-MS analysis of 3-HHA.
Protocol 2: LC-MS/MS Analysis of 3-HHA in Plasma (Direct)
This protocol is a simplified method that avoids derivatization, suitable for higher throughput analysis.[4][9][10]
1. Sample Preparation & Extraction:
- To 100 µL of plasma, add 10 µL of the internal standard.
- Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
- Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Parameters:
- LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
- Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid or 5 mM ammonium acetate.
- Flow Rate: 0.3 mL/min.
- Gradient: Start at 50% B, increase to 98% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
- MS Mode: ESI Negative.
- Analysis: Multiple Reaction Monitoring (MRM).
- 3-HHA Transition (example): Precursor ion [M-H]⁻ at m/z 271.4 -> Product ion (e.g., m/z 59 or other characteristic fragment).
- Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled standard.
start [label="Plasma Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step1 [label="Add Internal Standard"];
step2 [label="Protein Precipitation\n(Methanol)"];
step3 [label="Centrifuge & Collect Supernatant"];
step4 [label="Dry Down\n(Nitrogen Stream)"];
step5 [label="Reconstitute in Mobile Phase"];
end [label="Inject into LC-MS/MS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> step1 -> step2 -> step3 -> step4 -> step5 -> end;
}
Caption: Workflow for direct LC-MS/MS analysis of 3-HHA.
Quantitative Data Summary
The following table summarizes typical performance data for the sensitive detection of hydroxy fatty acids from various studies. These values can serve as a benchmark for your method development.
| Analytical Method | Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-HRMS | 3-Hydroxymyristic acid | Milk | 0.1 - 0.9 | 0.4 - 2.6 | [4][9] |
| LC-HRMS | 3-Hydroxylauric acid | Milk | 0.1 - 0.9 | 0.4 - 2.6 | [4][9] |
| GC-MS | 3-Hydroxy fatty acids (C6-C18) | Plasma | Not Specified | 0.3 µmol/L (approx. 70-80 ng/mL) | [1] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrument, sample matrix, and method used. The values presented are indicative.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. marinelipids.ca [marinelipids.ca]
- 6. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lipidmaps.org [lipidmaps.org]
Reducing background noise in 3-Hydroxyhexadecanoic acid quantification
Welcome to the technical support center for the quantification of 3-Hydroxyhexadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise when quantifying this compound?
A1: Background noise in LC-MS or GC-MS analysis of this compound can originate from multiple sources. These include:
-
Sample Matrix: Complex biological samples like serum, plasma, or tissue extracts contain numerous endogenous lipids and other molecules that can interfere with the analysis.[1]
-
Sample Preparation: Contaminants can be introduced from solvents, reagents, and labware (e.g., plasticizers from plastic tubes).[2][3] Incomplete removal of highly abundant lipids can also lead to ion suppression.[4]
-
Chromatography System: The LC or GC system itself can be a source of noise. This can include bleed from the column, contaminated solvents, or buildup of non-volatile residues in the system.[2][3]
-
Mass Spectrometer: The mass spectrometer can contribute to background noise through electronic noise and the detection of solvent cluster ions.[2]
Q2: Why is derivatization recommended for the GC-MS analysis of this compound?
A2: Free 3-hydroxy fatty acids are polar and have low volatility, which makes them unsuitable for direct analysis by Gas Chromatography (GC). Derivatization, typically by converting them to their methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers, is crucial for several reasons:
-
Increased Volatility: Derivatization increases the volatility of the analyte, allowing it to be vaporized in the GC inlet without degradation.
-
Improved Peak Shape: It reduces the polarity of the molecule, which minimizes tailing and results in sharper, more symmetrical peaks.[3]
-
Enhanced Sensitivity: Sharper peaks lead to a better signal-to-noise ratio and improved sensitivity.
A common derivatization method involves using N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS).[5]
Q3: How can I differentiate between column bleed and other sources of background noise in my chromatogram?
A3: Differentiating between noise sources is key to effective troubleshooting:
-
Column Bleed: This is characterized by a rising baseline, particularly at higher temperatures.[3] It is caused by the degradation of the stationary phase of the column.
-
Contaminated Carrier Gas or Solvents: This often results in a consistently high or noisy baseline throughout the chromatogram.[3]
-
Septum Bleed: This typically appears as sharp, discrete peaks, especially in high-temperature regions of the chromatogram.[3]
A simple test is to run a blank gradient (without an injection). If the baseline rise persists, it is likely due to column bleed or contaminated mobile phases. If extraneous peaks disappear, the source might be the injection syringe or sample handling.[3]
Troubleshooting Guides
Issue 1: High Baseline Noise in LC-MS Analysis
A consistently high or noisy baseline can obscure low-level analytes and affect the accuracy of quantification.
Troubleshooting Workflow for High Baseline Noise
Caption: A logical workflow for troubleshooting high baseline noise in LC-MS analysis.
| Possible Cause | Solution | Expected Outcome |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[2] Filter all aqueous mobile phases. | A significant reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system, including the autosampler, with a strong solvent mixture like isopropanol/water. | Removal of system-wide contamination and a cleaner baseline. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. | Improved signal intensity and reduced background ions. |
| Solvent Line Contamination | Clean or replace solvent inlet filters and tubing.[2] | Elimination of noise originating from the solvent delivery system. |
Issue 2: Poor Peak Shape and Tailing for this compound
Poor peak shape can lead to inaccurate integration and reduced sensitivity.
Troubleshooting Workflow for Poor Peak Shape
References
Technical Support Center: Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography
This technical support center provides guidance on selecting the appropriate Gas Chromatography (GC) column and troubleshooting common issues encountered during the analysis of 3-hydroxy fatty acids (3-OH-FAs).
Frequently Asked Questions (FAQs)
Q1: What is the most critical step before analyzing 3-hydroxy fatty acids by GC?
A1: Derivatization is the most critical step. Due to their polarity and low volatility, 3-hydroxy fatty acids must be derivatized before GC analysis. This process typically involves two main reactions:
-
Esterification: The carboxylic acid group is converted into a methyl ester (FAME). This is commonly achieved using reagents like boron trichloride (B1173362) in methanol (B129727) (BCl₃-methanol) or boron trifluoride in methanol (BF₃-methanol).[1]
-
Silylation: The hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether to increase volatility and reduce peak tailing.[1] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[1][2]
Q2: Which type of GC column is best for general separation of 3-hydroxy fatty acid methyl esters (FAMEs)?
A2: The choice of column depends on the specific analytical goal. For general separation based on chain length and degree of unsaturation, polar stationary phases are recommended.[3][4]
-
Mid-Polar Columns: A 5% phenyl / 95% methylpolysiloxane phase (e.g., HP-5MS) is a robust and commonly used column, especially in GC-MS applications, due to its good thermal stability.[2][5]
-
Polar Columns: For better separation of complex mixtures, more polar columns are preferable.[6] Cyanopropyl-based columns (e.g., DB-23) provide excellent separation and can also resolve some cis/trans isomers.[3][4] Polyethylene glycol (PEG) phases (e.g., DB-Wax) are also a good option for separating FAMEs from C4 to C24 based on carbon number and degree of unsaturation.[3]
Q3: When is a chiral GC column necessary for 3-hydroxy fatty acid analysis?
A3: A chiral GC column is required for the separation of the D- and L-enantiomers of 3-hydroxy fatty acids.[7] Standard GC columns cannot distinguish between these stereoisomers. Chiral separations are often performed using columns with a chiral stationary phase (CSP), such as those based on cyclodextrin (B1172386) derivatives. It is important to note that for successful chiral separation by GC, the 3-OH-FAs often need to be derivatized to form diastereomers.[7]
Q4: Can I analyze underivatized 3-hydroxy fatty acids on a GC?
A4: It is strongly discouraged. The low volatility of free fatty acids and the interaction of the carboxylic acid group with the stationary phase will lead to poor peak shape (tailing) and late elution.[1][8] The presence of the hydroxyl group further increases the polarity, making underivatized analysis impractical.
Troubleshooting Guide
Issue 1: No peaks or very small peaks are observed for my 3-hydroxy fatty acid standards.
-
Possible Cause 1: Incomplete Derivatization. The derivatization reaction may be incomplete.
-
Solution: Ensure that the derivatization reagents are fresh and not expired. Optimize the reaction time and temperature; for example, esterification with BCl₃-methanol can be performed at 60°C for 5-10 minutes, while silylation with BSTFA can be done at 60-80°C for 60 minutes.[2] It is also crucial to work in anhydrous conditions as water can deactivate the derivatizing agents.[9]
-
-
Possible Cause 2: Sample Introduction Problems. Issues with the GC inlet can prevent the sample from reaching the column.
-
Solution: Check the syringe for blockage and ensure the injection volume is appropriate. Inspect the inlet liner for contamination or degradation, and replace it if necessary. For manual injections, ensure a smooth and rapid injection technique.
-
-
Possible Cause 3: Column Contamination or Degradation. Residual non-volatile material on the column can interfere with analyte passage.
-
Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[10] If the problem persists, the column may be degraded and require replacement.
-
Issue 2: My 3-hydroxy fatty acid peaks are showing significant tailing.
-
Possible Cause 1: Incomplete Silylation. The free hydroxyl group is a primary cause of peak tailing due to its interaction with the stationary phase.
-
Solution: Re-optimize the silylation step. Ensure a sufficient excess of the silylation reagent (e.g., BSTFA) is used.[1] The presence of even small amounts of moisture can hydrolyze the TMS ethers, so ensure all solvents and vials are dry.
-
-
Possible Cause 2: Active Sites in the GC System. Active sites in the inlet liner or the front of the column can cause polar analytes to tail.
-
Solution: Use a deactivated inlet liner. If the column is old, the front end may have become active; trimming a small portion (e.g., 10-20 cm) from the front of the column can resolve this issue.
-
-
Possible Cause 3: Inappropriate Column Choice. Using a non-polar column for a polar, underivatized, or partially derivatized compound can result in tailing.[8]
-
Solution: Ensure your derivatization is complete. While non-polar columns like DB-5 can be used, they are more susceptible to tailing from active hydroxyl groups compared to more polar phases.[8]
-
Issue 3: Poor resolution between different 3-hydroxy fatty acid peaks.
-
Possible Cause 1: Suboptimal GC Temperature Program. The oven temperature program greatly influences separation.
-
Solution: Optimize the temperature program. A slower temperature ramp rate can improve the resolution of closely eluting peaks. For example, a slow ramp of 3.8°C/min has been used effectively.[2]
-
-
Possible Cause 2: Incorrect Column Phase. The stationary phase may not have the right selectivity for your specific analytes.
-
Solution: For complex mixtures, a highly polar cyanopropyl column (e.g., HP-88) will provide better resolution than a mid-polar or PEG-based column.[3]
-
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to broad, poorly resolved peaks.
-
Solution: Dilute the sample or reduce the injection volume.
-
Experimental Protocol: GC-MS Analysis of 3-OH-FAs in Plasma
This protocol is a summarized example for the quantitative analysis of 3-hydroxy fatty acids in human plasma, adapted from established methods.[2][11]
1. Sample Preparation and Hydrolysis:
-
Add 10 µL of a stable isotope-labeled internal standard mixture to 500 µL of plasma.
-
For total 3-OH-FA content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. The unhydrolyzed sample will represent the free 3-OH-FA content.[2]
-
Acidify the samples with 6 M HCl.
2. Extraction:
-
Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate (B1210297) for each extraction.
-
Combine the organic layers and dry the sample under a stream of nitrogen at 37°C.[2]
3. Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Incubate the mixture for one hour at 80°C to form the TMS derivatives.[2]
4. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: Use a capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[2]
-
Oven Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase at 3.8°C/min to 200°C.
-
Ramp 2: Increase at 15°C/min to 290°C, hold for 6 minutes.[2]
-
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification.
Quantitative Data Summary
The following table presents typical performance characteristics for the quantitative analysis of 3-hydroxy fatty acids by GC-MS.
| Parameter | Value | Reference |
| Sample Type | Serum, Plasma, Fibroblast Culture Media | [2][11] |
| Analytes | C6 to C18 3-hydroxy fatty acids | [2] |
| Derivatization | Trimethylsilyl (TMS) ethers | [2] |
| Internal Standards | Stable isotope-labeled 3-OH-FAs | [2] |
| Coefficient of Variation (CV) at 30 µmol/L | 1.0 – 10.5% | [2] |
| Coefficient of Variation (CV) at 0.3 µmol/L | 3.3 – 13.3% | [2] |
Experimental Workflow Diagram
Caption: Workflow for 3-hydroxy fatty acid analysis by GC-MS.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. agilent.com [agilent.com]
- 4. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aocs.org [aocs.org]
- 8. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 9. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Co-elution of Isomeric Hydroxy Fatty Acids in LC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of co-eluting isomeric hydroxy fatty acids (HFAs) in liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: Why do my isomeric hydroxy fatty acids co-elute in my reversed-phase LC-MS analysis?
A1: Isomeric HFAs possess very similar physicochemical properties, such as polarity and molecular weight, making their separation by conventional reversed-phase (RP) chromatography challenging.[1][2] RPLC primarily separates molecules based on hydrophobicity. Since isomers often have identical or near-identical hydrophobicity, they exhibit similar retention times on standard C8 or C18 columns, leading to co-elution.[2][3]
Q2: What are the main types of HFA isomers I should be aware of, and how do they impact separation?
A2: The primary types of HFA isomers that pose separation challenges include:
-
Positional isomers: The hydroxyl group is located at different positions along the fatty acid chain.
-
Regioisomers: In di- or poly-hydroxylated fatty acids, the relative positions of the hydroxyl groups differ.
-
Enantiomers: These are chiral isomers (R and S forms) that are non-superimposable mirror images of each other.
-
Geometric isomers: These have different spatial arrangements around a double bond (cis/trans).
Each type of isomerism presents a unique separation challenge that may require a specific analytical strategy. For instance, enantiomers require a chiral stationary phase for separation, while positional isomers might be resolved by optimizing the mobile phase or employing advanced techniques like ion mobility spectrometry.[4][5]
Q3: Can I resolve co-eluting isomers with my existing LC-MS system?
A3: In some cases, yes. You can try to optimize your existing method. However, for particularly challenging separations, especially with enantiomers or very similar positional isomers, you may need to consider specialized columns or alternative analytical technologies.[6]
Q4: What is ion mobility spectrometry (IMS), and how can it help with co-elution?
A4: Ion mobility spectrometry (IMS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[7][8] When coupled with mass spectrometry (IMS-MS), it can resolve isomers that co-elute from the LC column.[5][9][10] This post-ionization separation provides an additional dimension of analysis, often allowing for the baseline separation of isomeric species that are indistinguishable by LC-MS alone.[5][7]
Q5: Is derivatization a necessary step for separating isomeric HFAs?
A5: While not always mandatory, derivatization can be a highly effective strategy.[11][12] It can improve chromatographic separation by altering the polarity and volatility of the analytes.[13][14] For chiral separations, derivatization can be used to introduce a diastereomeric element, making the enantiomers separable on a non-chiral column.[15][16] It can also enhance ionization efficiency for mass spectrometry.[12][17]
Troubleshooting Guides
Issue 1: Poor resolution and peak shouldering observed in reversed-phase LC.
This is a common indication of co-eluting isomers.[18]
Troubleshooting Steps:
-
Assess Peak Purity:
-
Optimize Chromatographic Selectivity:
-
Mobile Phase Modification: Alter the organic solvent (e.g., switch from acetonitrile (B52724) to methanol (B129727) or use a combination).[20] Adjusting the pH of the mobile phase can also influence the retention of ionizable HFAs.[21]
-
Temperature Adjustment: Varying the column temperature can impact selectivity and potentially improve resolution.[6][20]
-
Gradient Optimization: Employ a shallower gradient to increase the separation window for the isomers of interest.[22]
-
-
Change the Stationary Phase:
-
If C18 is not providing adequate separation, consider a C8 column or a stationary phase with a different chemistry (e.g., phenyl-hexyl).[23]
-
Issue 2: Inability to separate enantiomers (R/S isomers) of a specific hydroxy fatty acid.
Enantiomers have identical physical properties in a non-chiral environment, making their separation on standard achiral columns impossible.
Troubleshooting Steps:
-
Employ a Chiral Stationary Phase (CSP): This is the most direct approach.
-
Column Selection: Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are commonly used for HFA enantioseparation.[4][15]
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with the chosen chiral column. Supercritical fluid chromatography (SFC) with a chiral column can also be a highly effective and fast alternative.[4]
-
-
Chiral Derivatization:
-
React the HFA with a chiral derivatizing agent to form diastereomers.
-
These diastereomers can then be separated on a standard achiral reversed-phase column.
-
Issue 3: Multiple positional isomers are co-eluting.
This is a frequent challenge, as positional isomers often have very similar polarities.
Troubleshooting Steps:
-
Specialized Chromatography:
-
Silver-Ion HPLC (Ag-HPLC): This technique is particularly effective for separating isomers based on the number and position of double bonds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can sometimes provide a different selectivity compared to RPLC, potentially resolving positional isomers based on the accessibility of the hydroxyl group.[2]
-
-
Advanced MS Techniques:
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This is a highly effective technique for resolving positional isomers in the gas phase after they co-elute from the LC column.[5][7][24]
-
Tandem Mass Spectrometry (MS/MS): While challenging, careful optimization of collision energy may reveal subtle differences in the fragmentation patterns of positional isomers, allowing for their differentiation.[24]
-
Experimental Protocols & Methodologies
Method 1: Chiral Separation of HFAs using LC-MS
This protocol provides a general framework for developing a chiral separation method.
-
Column Selection:
-
Mobile Phase Preparation:
-
For reversed-phase mode, a typical mobile phase could consist of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).
-
For normal-phase or SFC, a non-polar solvent like hexane (B92381) or supercritical CO2 is used with a polar modifier like ethanol (B145695) or isopropanol.[4]
-
-
Gradient Development:
-
Begin with a scouting gradient to determine the approximate elution time of the HFAs.[21]
-
Optimize the gradient to maximize the resolution of the enantiomeric pair. A shallow gradient around the elution time of the isomers is often beneficial.
-
-
MS Detection:
-
Use electrospray ionization (ESI) in negative ion mode for sensitive detection of HFAs.
-
Employ selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.
-
Method 2: Derivatization of HFAs for Improved Separation
This protocol outlines a general procedure for esterification to form fatty acid methyl esters (FAMEs), which can improve chromatographic behavior in GC and sometimes in LC.
-
Reagents:
-
BF3-methanol (14% w/v)[13]
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
To your dried HFA sample, add a suitable volume of 14% BF3-methanol.[13]
-
Cap the vial and heat at 60°C for approximately 30-60 minutes.[13]
-
After cooling, add a saturated NaCl solution to stop the reaction.
-
Extract the FAMEs by adding hexane and vortexing.
-
Collect the upper hexane layer, which contains the FAMEs. It is advisable to pass this through a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Isomeric HFA Separation
| Technique | Principle of Separation | Best Suited For | Limitations |
| Reversed-Phase LC (RPLC) | Hydrophobicity | General screening, separation of HFAs with different chain lengths or degrees of unsaturation.[2][3] | Poor resolution of positional and chiral isomers.[2] |
| Chiral Chromatography | Enantioselective interactions with a chiral stationary phase. | Separation of enantiomers (R/S isomers).[4][15][16] | Column can be expensive and sensitive to mobile phase composition. |
| Silver-Ion HPLC (Ag-HPLC) | Interaction of double bonds with silver ions on the stationary phase. | Separation of isomers based on the number, position, and geometry of double bonds.[1] | Requires specialized columns and mobile phases. |
| Supercritical Fluid Chromatography (SFC) | Polarity-based separation using a supercritical fluid as the mobile phase. | Fast separation of enantiomers when coupled with a chiral column.[4][25] | May have lower separation efficiency for regioisomers compared to LC.[4] |
| Ion Mobility Spectrometry (IMS) | Gas-phase separation based on ion size, shape, and charge.[7][8] | Resolving co-eluting positional, geometric, and regioisomers.[5][9][24] | Requires specialized instrumentation (IMS-MS). |
Visual Diagrams
Caption: A troubleshooting workflow for addressing the co-elution of isomeric HFAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsbms.jp [jsbms.jp]
- 4. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tofwerk.com [tofwerk.com]
- 10. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 18. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 19. m.youtube.com [m.youtube.com]
- 20. waters.com [waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pharmtech.com [pharmtech.com]
- 23. How do you do method development? - Chromatography Forum [chromforum.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Hydroxyhexadecanoic Acid by ESI-MS
Welcome to the technical support center for the analysis of 3-hydroxyhexadecanoic acid and other long-chain fatty acids using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help minimize ion suppression and ensure accurate, reproducible results.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in ESI-MS analysis of complex biological samples, leading to reduced sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Initial Assessment of Ion Suppression
The first step is to determine if ion suppression is affecting your analysis. A common method is the post-column infusion experiment:
-
Preparation : Prepare a standard solution of this compound.
-
Infusion : Infuse the standard solution at a constant rate into the MS detector, post-analytical column.
-
Injection : Inject a blank matrix sample (an extract of your sample matrix without the analyte) onto the LC system.
-
Analysis : Monitor the signal intensity of the infused standard. A drop in the signal at the retention time of co-eluting matrix components indicates ion suppression.
Troubleshooting Steps
If ion suppression is detected, follow these steps to minimize its effects:
1. Optimize Sample Preparation:
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Protein Precipitation (PPT) : While a simple method, it may not be sufficient for complex matrices as it can leave behind phospholipids (B1166683) and other small molecules that cause ion suppression.[2]
-
Liquid-Liquid Extraction (LLE) : This technique can be optimized by adjusting the pH of the aqueous sample to ensure this compound (an acidic analyte) is in a neutral form for efficient extraction into an organic solvent, while leaving polar interfering compounds in the aqueous phase.[3]
-
Solid-Phase Extraction (SPE) : SPE offers a more selective cleanup. A mixed-mode SPE (combining reversed-phase and ion exchange) can be highly effective in removing a broad range of interferences.
2. Enhance Chromatographic Separation:
Optimizing the Liquid Chromatography (LC) method can separate this compound from co-eluting matrix components.
-
Column Selection : Use a C18 column with a smaller particle size (e.g., sub-2 µm) to improve peak resolution.
-
Mobile Phase Optimization :
-
Adjust the mobile phase composition and gradient to maximize the separation between the analyte and interfering peaks.
-
The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency for acidic analytes like this compound in negative ion mode.[4]
-
-
Flow Rate : Reducing the flow rate can sometimes decrease ion suppression.
3. Methodical Dilution:
If extensive sample preparation is not feasible, simple dilution of the sample extract can reduce the concentration of interfering matrix components.[5] In some cases, a 1:4 dilution has been shown to be effective in overcoming ion suppression for 3-hydroxy fatty acids.[5]
4. Employ Internal Standards:
The use of a stable isotope-labeled (SIL) internal standard of this compound is highly recommended for accurate quantification. The SIL internal standard will co-elute with the analyte and experience similar ion suppression, allowing for a reliable ratio of analyte to internal standard to be measured.[2]
5. Consider Derivatization:
While this compound can be analyzed in negative ion mode, its sensitivity may be low.[6] Derivatization to introduce a permanently positively charged group can significantly enhance ionization efficiency in the positive ion mode, moving the analysis away from the interferences common in negative mode.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or non-existent in ESI-MS?
A1: A weak or absent signal is often due to ion suppression, where other components in your sample interfere with the ionization of your analyte. This is particularly common in complex biological matrices. Other potential causes include poor solubility in the ESI solvent, incorrect instrument settings, or analyte degradation. We recommend performing a post-column infusion experiment to confirm ion suppression.
Q2: What are the most common sources of ion suppression for fatty acid analysis?
A2: For lipid analysis, phospholipids are a major cause of ion suppression.[7] Other common sources include salts from buffers (e.g., phosphates), detergents, and endogenous metabolites that co-elute with your analyte of interest.
Q3: Should I analyze this compound in positive or negative ion mode?
A3: As a carboxylic acid, this compound is naturally analyzed in negative ion mode [M-H]-. However, the sensitivity in negative mode can be poor for fatty acids.[6] Derivatization to add a permanently positive charge and analysis in positive ion mode can lead to a significant increase in sensitivity.[6]
Q4: Can I use any internal standard for quantification?
A4: The most reliable quantification is achieved using a stable isotope-labeled (SIL) internal standard of this compound. A structural analog may not co-elute perfectly and may experience different levels of ion suppression, leading to inaccurate results.[2]
Q5: What solvents and additives are recommended for ESI-MS analysis of this compound?
A5: Use high-purity, HPLC-grade solvents such as methanol (B129727), acetonitrile, and water.[8] For mobile phase additives, volatile options like formic acid or acetic acid (typically at concentrations <0.1%) are preferred.[9] Avoid non-volatile salts and buffers like phosphates and Tris, as they can cause significant ion suppression and contaminate the MS source.[8]
Q6: How can I improve the chromatographic peak shape for this compound?
A6: Poor peak shape is often related to the mobile phase pH or secondary interactions with the column. Adding a small amount of a volatile acid like formic acid to the mobile phase can improve the peak shape for carboxylic acids.[4] Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation on the column.
Quantitative Data Summary
| Strategy | Expected Impact on Signal Intensity | Key Considerations |
| No Action | Potentially severe suppression, low S/N | High risk of inaccurate and irreproducible results. |
| Sample Dilution (e.g., 1:4) | Moderate improvement | May not be sufficient for highly complex matrices; risk of diluting the analyte below the limit of detection.[5] |
| Liquid-Liquid Extraction (LLE) | Good improvement | Optimization of pH and solvent choice is crucial for good recovery. |
| Solid-Phase Extraction (SPE) | Significant improvement | Can be highly effective, especially with mixed-mode sorbents, but requires method development. |
| Optimized Chromatography | Variable improvement | Effective if interfering species can be chromatographically resolved from the analyte. |
| Use of SIL Internal Standard | No change in analyte signal, but improved accuracy | Compensates for signal variability, leading to more accurate and precise quantification.[2] |
| Derivatization (Positive Mode) | Potentially large increase in sensitivity | Moves analysis to a different ionization mode, potentially avoiding negative mode interferences.[6] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up a biological sample (e.g., plasma) for the analysis of this compound.
-
Sample Pre-treatment : To 100 µL of plasma, add an internal standard and precipitate proteins by adding 400 µL of cold methanol. Vortex and centrifuge.
-
SPE Column Conditioning : Condition a mixed-mode SPE cartridge by washing with methanol followed by water.
-
Sample Loading : Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution : Elute the this compound using an appropriate solvent (e.g., methanol containing 2% formic acid).
-
Dry-down and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method Parameters
The following are starting parameters for an LC-MS/MS method for this compound. Optimization will be required for your specific instrument and application.
-
LC Column : C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile/Methanol (90:10)
-
Gradient : 5% B to 95% B over 10 minutes
-
Flow Rate : 0.3 mL/min
-
Injection Volume : 5 µL
-
Ionization Mode : Negative ESI
-
MRM Transition : Q1: 271.2 m/z -> Q3: 59.0 m/z (example, requires optimization)
-
Ion Source Temperature : 350 °C
-
Capillary Voltage : -3.5 kV
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression.
Caption: General experimental workflow for this compound analysis.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. ukessays.com [ukessays.com]
- 5. Suppression of ionization and optimization of assay for 3-hydroxy fatty acids in house dust using ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. littlemsandsailing.com [littlemsandsailing.com]
- 8. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 9. vanderbilt.edu [vanderbilt.edu]
Troubleshooting poor reproducibility in 3-Hydroxyhexadecanoic acid measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor reproducibility in 3-Hydroxyhexadecanoic acid (3-OH-C16:0) measurements.
Troubleshooting Guide
Poor reproducibility in 3-OH-C16:0 measurements can arise from various factors throughout the analytical workflow, from sample collection to data analysis. This guide provides a systematic approach to identifying and resolving common issues.
Question 1: My 3-OH-C16:0 measurements are highly variable between replicates. Where should I start troubleshooting?
High variability between replicates often points to issues in the sample preparation or injection phase. A logical first step is to systematically evaluate your workflow.
Troubleshooting Workflow for High Replicate Variability
Caption: A step-by-step decision tree for troubleshooting high variability in 3-OH-C16:0 measurement replicates.
Start by critically examining your sample preparation protocol. Inconsistent sample handling is a primary source of variability. Ensure that you are performing each step, from extraction to derivatization, as uniformly as possible across all samples. Pay close attention to the addition of the internal standard, ensuring it is added accurately and consistently to every sample.
If you have ruled out sample preparation inconsistencies, investigate the autosampler and LC-MS system. Check for consistent injection volumes and ensure that the syringe wash steps are adequate to prevent carryover. Examine the LC pressure trace and peak shapes for any signs of instability.
Question 2: I'm observing a low signal or no peak for 3-OH-C16:0. What are the likely causes?
A low or absent signal can be due to a number of factors, including issues with the analyte itself, the sample preparation process, or the instrument settings.
Potential Causes for Low or No Signal
| Potential Cause | Recommended Action | Citation |
| Analyte Degradation | 3-hydroxy fatty acids can be unstable. Prepare fresh standards and samples. Minimize sample exposure to light and elevated temperatures. | [1] |
| Inefficient Extraction | Optimize your extraction solvent and procedure. A common method involves a two-phase liquid-liquid extraction with a solvent like ethyl acetate. | [2] |
| Incomplete Derivatization | If using GC-MS, ensure complete derivatization to a more volatile form (e.g., trimethylsilyl (B98337) esters). Optimize reaction time and temperature. | [2] |
| Ion Suppression | Co-eluting compounds from the sample matrix can suppress the ionization of 3-OH-C16:0 in the mass spectrometer. Improve chromatographic separation or sample cleanup. | [3] |
| Incorrect MS Settings | Verify that the mass spectrometer is set to monitor the correct precursor and product ions for 3-OH-C16:0 and its internal standard. | [2] |
Question 3: How can I improve the accuracy and reproducibility of my 3-OH-C16:0 quantification?
Accurate and reproducible quantification hinges on a well-validated method and consistent execution.
Key Strategies for Improved Quantification
-
Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for 3-OH-C16:0 is crucial.[4] An SIL-IS will co-elute with the analyte and experience similar extraction efficiencies and ionization effects, thereby correcting for variations in sample preparation and analysis.[5]
-
Optimize Sample Preparation: A robust and reproducible sample preparation protocol is essential. For total 3-OH-C16:0 (free and esterified), an alkaline hydrolysis step is required to release the fatty acid from its bound forms.[2]
-
Validate Your Method: A thorough method validation should be performed, including assessments of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[6]
General Lipidomics Experimental Workflow
Caption: A generalized workflow for the analysis of this compound from biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical platform for 3-OH-C16:0 analysis, LC-MS/MS or GC-MS?
Both LC-MS/MS and GC-MS can be used for the analysis of 3-hydroxy fatty acids.[7][8]
-
GC-MS often requires derivatization to make the analyte volatile, but it can provide excellent chromatographic resolution.[2]
-
LC-MS/MS can often analyze the underivatized fatty acid, simplifying sample preparation.[6]
The choice of platform will depend on the available instrumentation, the required sensitivity, and the overall goals of the study.
Q2: How do I choose an appropriate internal standard for 3-OH-C16:0?
The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-labeled 3-OH-C16:0.[4] If a labeled version of 3-OH-C16:0 is not available, a labeled 3-hydroxy fatty acid with a similar chain length can be used, but this may introduce some bias.[4]
Q3: What are some common sources of contamination in 3-OH-C16:0 analysis?
Contamination can be a significant issue in lipidomics. Potential sources include:
-
Solvents and Reagents: Use high-purity solvents and reagents.
-
Plasticware: Phthalates and other plasticizers can leach from plastic tubes and tips. Use glass or polypropylene (B1209903) labware where possible.
-
Sample Collection: Ensure that the sample collection process is clean and does not introduce external lipids.
Q4: My data analysis software gives inconsistent results for peak integration. What can I do?
Inconsistent peak integration is a known issue with some automated software platforms.[9][10] It is crucial to manually review and curate the peak integrations to ensure accuracy.[11] Pay close attention to the baseline and the start and end of the peak.
Experimental Protocols
Sample Preparation for Total 3-OH-C16:0 in Plasma (GC-MS)
This is a generalized protocol based on published methods.[2]
-
Internal Standard Addition: To 500 µL of plasma, add a known amount of ¹³C-labeled 3-OH-C16:0 internal standard.
-
Hydrolysis: Add 500 µL of 10 M NaOH and incubate for 30 minutes to hydrolyze the esterified fatty acids.
-
Acidification: Acidify the sample with 6 M HCl.
-
Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.
-
Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen.
-
Derivatization: Add 100 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) and heat to form the trimethylsilyl ester.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS.
GC-MS Parameters for 3-Hydroxy Fatty Acid Analysis
| Parameter | Value | Citation |
| Column | HP-5MS capillary column | [2] |
| Injection Volume | 1 µL | [2] |
| Oven Program | Initial 80°C, ramp to 200°C, then to 290°C | [2] |
| Ionization Mode | Electron Impact (EI) | [12] |
| Monitored Ions (TMS derivatives) | m/z 233 for native, m/z 235 for labeled internal standard | [2] |
LC-MS/MS Method for Fatty Acid Analysis
The following table provides a starting point for developing an LC-MS/MS method for 3-OH-C16:0.
LC-MS/MS Parameters
| Parameter | Value | Citation |
| Column | C8 or C18 reversed-phase column | [6] |
| Mobile Phase A | Water with an ion-pairing agent (e.g., tributylamine) or a weak acid (e.g., formic acid) | [6] |
| Mobile Phase B | Methanol or acetonitrile | [6] |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode | [1] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lcms.cz [lcms.cz]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for removing interfering lipids from 3-Hydroxyhexadecanoic acid samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing interfering lipids from 3-Hydroxyhexadecanoic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering lipids when analyzing this compound?
A1: The most common interfering lipids are typically more abundant, non-polar lipids such as triglycerides (TGs) and polar lipids like phospholipids (B1166683) (PLs). These can co-extract with this compound and interfere with downstream analysis, for example, by causing ion suppression in mass spectrometry.
Q2: What are the primary strategies for removing these interfering lipids?
A2: The two primary strategies are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE utilizes a solid sorbent to selectively retain the analyte of interest or the interferences, while LLE separates compounds based on their differential solubility in two immiscible liquid phases. The choice between these methods depends on the sample matrix, the concentration of the analyte, and the desired purity.
Q3: Which SPE sorbent is most effective for isolating this compound?
A3: For isolating fatty acids, including hydroxylated fatty acids, aminopropyl-bonded silica (B1680970) SPE cartridges are particularly useful.[1] These sorbents can effectively separate free fatty acids from neutral lipids and phospholipids. Reversed-phase sorbents like C18 can also be used, where the lipid's aliphatic chain interacts with the non-polar stationary phase.[2] The optimal choice depends on the specific sample matrix and the other components present. For instance, cartridges containing PSA and Z-sep have been shown to be effective in removing fatty acids as co-extractives in complex samples.[3]
Q4: What are the advantages of using a three-phase Liquid-Liquid Extraction (3PLE) method?
A4: A three-phase liquid extraction (3PLE) offers the advantage of simultaneously extracting and fractionating lipids based on their polarity in a single step.[4][5] This can be particularly beneficial for complex samples as it can separate neutral lipids (like triglycerides) into an upper organic phase, while more polar lipids (like phospholipids) and the target this compound are contained in a middle organic phase, thereby reducing ion suppression in mass spectrometry and increasing the number of identified lipid species.[4][5]
Q5: How can I improve the recovery of this compound during extraction?
A5: To improve recovery, ensure optimal pH conditions during extraction. For SPE, proper conditioning of the cartridge is crucial.[6] The choice of elution solvent is also critical; it should be strong enough to disrupt the interaction between the analyte and the sorbent without eluting interfering compounds. In LLE, the selection of immiscible solvents with appropriate polarity is key to partitioning the analyte into the desired phase. Additionally, performing multiple extractions with fresh solvent can enhance recovery.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound | SPE: - Improper cartridge conditioning. - Sample pH not optimized for retention. - Inappropriate elution solvent or volume. - Analyte breakthrough during sample loading. | SPE: - Ensure the cartridge is conditioned with an appropriate solvent to activate the sorbent. - Adjust the sample pH to ensure the hydroxylated fatty acid is in a neutral or charged state for optimal retention, depending on the sorbent. - Use a stronger elution solvent or increase the elution volume. Perform a second elution to check for remaining analyte. - Reduce the sample loading flow rate. |
| LLE: - Suboptimal solvent system. - Incomplete phase separation. - Insufficient mixing. | LLE: - Experiment with different solvent systems to improve the partition coefficient of this compound. - Centrifuge the sample to achieve a clear separation between the aqueous and organic layers. - Ensure thorough mixing by vortexing or gentle inversion to maximize the surface area for extraction. | |
| Presence of interfering peaks (e.g., phospholipids, triglycerides) in the final sample | SPE: - Ineffective wash step. - Co-elution of interfering lipids with the analyte. | SPE: - Optimize the wash solvent to be strong enough to remove interferences without eluting the this compound. - Use a more selective sorbent or a different elution solvent with a polarity that selectively elutes the target analyte. |
| LLE: - Poor selectivity of the solvent system. | LLE: - Employ a multi-step extraction or a back-extraction to remove impurities. - Consider using the three-phase liquid extraction (3PLE) method for better fractionation of lipid classes.[4][5] | |
| High background noise in mass spectrometry analysis | - Residual phospholipids in the sample. - Contamination from solvents or labware. | - Implement a more rigorous phospholipid removal step, such as a dedicated phospholipid removal SPE cartridge or a precipitation step. - Use high-purity solvents and thoroughly clean all glassware and equipment. |
| Co-elution of this compound with other fatty acids | - Similar chromatographic properties of the fatty acids. | - Optimize the chromatographic method by changing the mobile phase composition, gradient, or column chemistry.[7] - Consider derivatization of the fatty acids to improve their separation. |
Quantitative Data Summary
The following tables summarize the efficiency of different extraction methods for lipid removal and fatty acid recovery.
Table 1: Comparison of Lipid Removal Efficiency by SPE and LLE
| Interfering Lipid | Method | Sorbent/Solvent System | Removal Efficiency | Reference |
| Phospholipids | SPE | Reversed-Phase Sorbent | >95% | [8] |
| Phospholipids | LLE (Bligh & Dyer) | Chloroform/Methanol (B129727) | Variable, can be incomplete | [9] |
| Triglycerides | LLE | Hexane (B92381)/DFP | >99% (in extracted oil) | [10] |
| Fatty Acids (as interferents) | SPE | PSA and Z-sep | Optimal removal | [3] |
Table 2: Recovery Rates of Hydroxylated Fatty Acids and Related Compounds
| Analyte | Method | Sorbent/Solvent System | Recovery Rate | Reference |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | SPE | Titanium and zirconium dioxide-coated | 100% | [11] |
| General Drugs (Acids, Bases, Neutrals) | SPE (Oasis PRiME HLB) | Reversed-Phase Polymer | 98 ± 8% | [12] |
| General Drugs (Acids, Bases, Neutrals) | LLE | Ethyl Acetate | 70 ± 10% | [12] |
| Volatile Fatty Acids (Butyric Acid) | LLE | IL-101 in dodecane | 66.0–92.1% | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification
Objective: To isolate this compound from a complex lipid mixture, removing interfering phospholipids and triglycerides. This protocol utilizes an aminopropyl-bonded silica cartridge.
Materials:
-
Aminopropyl-bonded silica SPE cartridge
-
Sample containing this compound, dissolved in a non-polar solvent (e.g., hexane)
-
Wash Solvent 1: Chloroform/Isopropanol (2:1, v/v)
-
Elution Solvent: Diethyl ether/Acetic acid (98:2, v/v)[1]
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning: Condition the aminopropyl SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry.
-
Sample Loading: Load the sample (dissolved in hexane) onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity or with gentle vacuum at a flow rate of approximately 1-2 drops per second.
-
Washing: Wash the cartridge with 5 mL of Chloroform/Isopropanol (2:1, v/v) to elute neutral lipids such as triglycerides. Discard the eluate.
-
Elution: Elute the this compound from the cartridge with 5 mL of Diethyl ether/Acetic acid (98:2, v/v). Collect the eluate in a clean collection tube.
-
Solvent Evaporation: Evaporate the solvent from the collected eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).
Protocol 2: Three-Phase Liquid-Liquid Extraction (3PLE) for Fractionation of Lipids
Objective: To separate neutral lipids, polar lipids, and the target this compound from a biological sample using a three-phase solvent system.
Materials:
-
Sample (e.g., tissue homogenate, plasma)
-
Solvent A: Hexane
-
Solvent B: Methyl acetate
-
Solvent C: Acetonitrile
-
Solvent D: Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place the sample in a glass centrifuge tube.
-
Solvent Addition: Add the solvents in the following ratio to the sample: 1 mL Hexane, 1 mL Methyl acetate, 0.75 mL Acetonitrile, and 1 mL Water.[4]
-
Mixing: Vortex the mixture vigorously for 10-15 seconds.
-
Phase Separation: Centrifuge the tube at 2,500 x g for 5 minutes at room temperature. Three distinct phases will form: an upper organic phase, a middle organic phase, and a lower aqueous phase.
-
Fraction Collection:
-
The upper organic phase is enriched in neutral lipids (triglycerides). Carefully collect this layer using a Pasteur pipette.
-
The middle organic phase contains the polar lipids, including this compound. Carefully collect this layer into a separate tube.
-
The lower aqueous phase contains water-soluble components and can be discarded.
-
-
Solvent Evaporation: Evaporate the solvent from the collected middle phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for your downstream analysis.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Principle of Solid-Phase Extraction (SPE) for purification.
References
- 1. aocs.org [aocs.org]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the performance of various sorbents in micro-solid phase extraction cartridges for pesticide residue analysis in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Endotoxin Detection: 3-Hydroxyhexadecanoic Acid vs. The Limulus Amebocyte Lysate (LAL) Assay
For Researchers, Scientists, and Drug Development Professionals
Endotoxin (B1171834) detection is a critical step in ensuring the safety and purity of pharmaceutical products, medical devices, and in various research applications. The presence of endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit strong inflammatory responses in humans. This guide provides an objective comparison of two prominent methods for endotoxin detection: the analysis of 3-hydroxyhexadecanoic acid (a biomarker for endotoxin) by Gas Chromatography-Mass Spectrometry (GC-MS) and the established Limulus Amebocyte Lysate (LAL) assay.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound analysis via GC-MS and the LAL assay for endotoxin detection.
| Feature | This compound (GC-MS) | Limulus Amebocyte Lysate (LAL) Assay |
| Principle | Chemical marker detection: quantifies a specific structural component (3-hydroxy fatty acid) of endotoxin's Lipid A. | Biological assay: measures the enzymatic cascade triggered by the biological activity of endotoxin. |
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS). | Gel-clot, Turbidimetric, or Chromogenic detection. |
| Specificity | Highly specific to the chemical structure of 3-hydroxy fatty acids, which are characteristic of Gram-negative bacteria. However, potential for interference from endogenous 3-hydroxy fatty acids in mammalian samples exists.[1] | Generally specific to endotoxin, but can be prone to false positives from (1→3)-β-D-glucans and other molecules that can activate the enzymatic cascade. |
| Sensitivity | High, with detection limits in the picogram to femtomole range.[2] | Very high, with some chromogenic and turbidimetric methods reaching sensitivities of 0.001-0.005 EU/mL.[3] |
| Quantitative Capability | Fully quantitative, providing an absolute measure of the mass of the biomarker. | Quantitative (chromogenic and turbidimetric methods) or semi-quantitative (gel-clot method). |
| Sample Throughput | Lower, due to the multi-step sample preparation and analysis time. | Higher, especially with microplate-based chromogenic and turbidimetric assays. |
| Matrix Effect | Can be affected by complex sample matrices, requiring extensive sample cleanup. | Susceptible to inhibition or enhancement by various substances in the sample, often requiring sample dilution. |
| Cost | Higher initial instrument cost and operational expenses. | Lower initial setup cost for basic methods (gel-clot), with varying costs for instrumentation for quantitative assays. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of the key experimental protocols for both methods.
Quantification of this compound via GC-MS
This method involves the hydrolysis of the lipid A moiety of endotoxin to release 3-hydroxy fatty acids, followed by extraction, derivatization, and analysis by GC-MS.
1. Sample Preparation and Hydrolysis:
-
Objective: To liberate 3-hydroxy fatty acids from the lipopolysaccharide complex.
-
Procedure:
-
A known quantity of the sample is subjected to acid or alkaline hydrolysis (e.g., using hydrochloric acid or sodium hydroxide) at elevated temperatures.
-
An internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid) is added to the sample prior to extraction to correct for procedural losses and variations in ionization.
-
2. Extraction:
-
Objective: To isolate the liberated 3-hydroxy fatty acids from the sample matrix.
-
Procedure:
-
The hydrolyzed sample is acidified.
-
Liquid-liquid extraction is performed using an organic solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol).[4]
-
The organic phase containing the fatty acids is collected and the solvent is evaporated.
-
3. Derivatization:
-
Objective: To increase the volatility and thermal stability of the 3-hydroxy fatty acids for GC analysis.
-
Procedure:
-
The dried extract is treated with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.[5][6]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration.
-
4. GC-MS Analysis:
-
Objective: To separate and quantify the derivatized this compound.
-
Procedure:
-
An aliquot of the derivatized sample is injected into the gas chromatograph.
-
The fatty acid derivatives are separated on a capillary column (e.g., a non-polar or medium-polarity column).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized this compound and the internal standard, ensuring high sensitivity and specificity.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of the this compound standard.
-
Endotoxin Detection by Kinetic Chromogenic LAL Assay
The kinetic chromogenic LAL assay is a widely used quantitative method that measures the rate of color development, which is proportional to the endotoxin concentration.
1. Reagent and Sample Preparation:
-
Objective: To prepare reagents and samples for the assay, minimizing contamination.
-
Procedure:
-
All materials (pipette tips, microplates, etc.) must be pyrogen-free.
-
The LAL reagent, chromogenic substrate, and endotoxin standard are reconstituted using LAL Reagent Water (LRW).
-
A standard curve is prepared by serially diluting the reconstituted endotoxin standard to known concentrations (e.g., from 50 EU/mL down to 0.005 EU/mL).[3]
-
Test samples are diluted as necessary to fall within the range of the standard curve and to overcome potential inhibition or enhancement.
-
2. Assay Procedure:
-
Objective: To initiate and monitor the endotoxin-triggered enzymatic reaction.
-
Procedure:
-
100 µL of standards, samples, and negative controls (LRW) are added to the wells of a 96-well microplate.
-
The plate is pre-incubated at 37°C for a specified time (e.g., 10 minutes).
-
100 µL of the reconstituted LAL reagent containing the chromogenic substrate is added to each well.[7]
-
The plate is immediately placed in a microplate reader equipped with a 405 nm filter and incubated at 37°C.
-
3. Data Acquisition and Analysis:
-
Objective: To measure the absorbance change over time and calculate endotoxin concentrations.
-
Procedure:
-
The absorbance at 405 nm is measured at regular intervals over a defined period.
-
The time it takes for the absorbance in each well to reach a predetermined onset absorbance is recorded.
-
A log-log linear standard curve is generated by plotting the onset times against the corresponding endotoxin concentrations of the standards.
-
The endotoxin concentration in the samples is determined by interpolating their onset times from the standard curve.
-
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Endotoxin Signaling Pathway
Endotoxin triggers an inflammatory response through a well-defined signaling cascade.
Caption: Endotoxin (LPS) signaling cascade via the TLR4 receptor complex.
Experimental Workflow for Biomarker Validation
The validation of this compound as a biomarker for endotoxin exposure follows a structured workflow.
Caption: Workflow for the validation of this compound as an endotoxin biomarker.
Concluding Remarks
The choice between analyzing this compound and using the LAL assay depends on the specific requirements of the application. The GC-MS method offers a highly specific and quantitative chemical analysis of a structural component of endotoxin, making it a valuable tool for research and for applications where the absolute amount of endotoxin needs to be determined. However, its lower throughput and higher cost may be limiting factors.
The LAL assay, particularly the kinetic chromogenic method, provides a sensitive, high-throughput, and biologically relevant measure of endotoxin activity. It remains the industry standard for quality control in pharmaceutical and medical device manufacturing. However, its susceptibility to interference from non-endotoxin molecules necessitates careful validation for each sample type.
For comprehensive endotoxin characterization, especially in complex environmental or biological samples, a combination of both methods can be advantageous. The GC-MS analysis of this compound can confirm the presence of Gram-negative bacterial endotoxins, while the LAL assay can provide a measure of their biological activity. This dual approach can provide a more complete picture of endotoxin contamination and its potential biological impact.
References
- 1. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 4. biomedres.us [biomedres.us]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. Limulus Amebocyte Lysate Test Using Chromogenic Methods Of Endotoxin Detection [bioprocessonline.com]
A Comparative Guide to GC-MS and LC-MS for 3-Hydroxy Fatty Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-hydroxy fatty acids (3-OH-FAs) is crucial for understanding various physiological and pathological processes. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your research needs.
At a Glance: GC-MS vs. LC-MS for 3-OH-FA Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Mandatory for non-volatile 3-OH-FAs to increase volatility and thermal stability.[1] | Optional , can analyze 3-OH-FAs directly in their native form.[2] |
| Sample Volatility | Requires analytes to be volatile and thermally stable.[3] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[3] |
| Sample Preparation | More complex and time-consuming due to the required derivatization step. | Generally simpler and faster sample preparation.[4] |
| Sensitivity | High sensitivity, particularly with specific derivatization agents and detection modes. | Generally offers high sensitivity, often with lower detection limits than GC-MS for many biomolecules. |
| Selectivity | Excellent chromatographic resolution provides high selectivity. | High selectivity, especially when coupled with tandem mass spectrometry (MS/MS). |
| Throughput | Can be lower due to the derivatization step. | Higher throughput is often achievable due to simpler sample preparation and faster run times.[4] |
| Instrumentation Cost | Generally lower instrumentation cost. | Higher initial instrument and maintenance costs.[3] |
Quantitative Performance Data
The following tables summarize quantitative data from published studies to provide a comparative overview of the performance of GC-MS and LC-MS for 3-OH-FA analysis.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | Matrix | LOD | LOQ |
| 3-Hydroxymyristate | GC/MS | Mouse Plasma | 18 ng/ml | 60 ng/ml |
| 3-Hydroxymyristate | HPLC/MS/MS | Mouse Plasma | 12 ng/ml | 40 ng/ml |
| Various Saturated Hydroxy FAs | LC-HRMS | Milk | 0.1 - 0.9 ng/mL | 0.4 - 2.6 ng/mL |
Data for 3-Hydroxymyristate is from a direct comparison study, while data for various saturated hydroxy FAs by LC-HRMS is from a separate study and is presented for broader context.
Table 2: Precision of a GC-MS Method for 3-Hydroxy Fatty Acids
| Concentration | Coefficient of Variation (CV%) |
| 30 µmol/L | 1.0 – 10.5% |
| 0.3 µmol/L | 3.3 – 13.3% |
This data demonstrates the reproducibility of a validated GC-MS assay for 3-OH-FAs at different concentration levels.[1]
Experimental Workflows
The general experimental workflows for the analysis of 3-OH-FAs by GC-MS and LC-MS are depicted below.
Caption: General experimental workflows for 3-OH-FA analysis by GC-MS and LC-MS.
Experimental Protocols
GC-MS Method for 3-Hydroxy Fatty Acids in Plasma
This protocol is a summary of a typical method for the quantitative analysis of 3-OH-FAs using GC-MS, which necessitates a derivatization step.
1. Sample Preparation and Extraction:
-
To a 500 µL plasma sample, add an internal standard solution containing stable isotope-labeled 3-OH-FAs.
-
For the analysis of total 3-OH-FAs (free and esterified), perform alkaline hydrolysis using a strong base (e.g., NaOH) at an elevated temperature.
-
Acidify the sample with a strong acid (e.g., HCl).
-
Extract the 3-OH-FAs from the acidified sample using an organic solvent such as ethyl acetate (B1210297).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatization reagent. A common choice for hydroxyl groups is a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[1]
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[1]
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 290°C) to elute the derivatized 3-OH-FAs.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the analytes and internal standards.[1]
-
4. Data Analysis:
-
Quantify the 3-OH-FAs by comparing the peak area ratios of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
LC-MS/MS Method for 3-Hydroxy Fatty Acids in Plasma (Direct Analysis)
This protocol outlines a general method for the direct analysis of 3-OH-FAs by LC-MS/MS, which does not require derivatization.
1. Sample Preparation and Extraction:
-
To a plasma sample, add an internal standard solution containing stable isotope-labeled 3-OH-FAs.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile (B52724).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing the 3-OH-FAs to a new tube and evaporate to dryness or directly inject a portion for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of fatty acids.[5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) acetate to improve ionization.[5]
-
Flow Rate: A typical analytical flow rate is used.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each 3-OH-FA and its internal standard.[5]
-
3. Data Analysis:
-
Quantify the 3-OH-FAs by comparing the peak area ratios of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.
Signaling Pathways and Logical Relationships
The analysis of 3-OH-FAs is often relevant in the context of fatty acid metabolism and related signaling pathways. The following diagram illustrates the central role of fatty acid beta-oxidation, where 3-OH-FAs are key intermediates.
Caption: Role of 3-OH-FAs in mitochondrial beta-oxidation and disease.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of 3-hydroxy fatty acids, each with its own set of advantages and disadvantages.
GC-MS is a robust and well-established technique that offers excellent chromatographic separation and sensitivity. However, the mandatory derivatization step adds complexity and time to the sample preparation process.
LC-MS , particularly when coupled with tandem mass spectrometry, provides high sensitivity and selectivity without the need for derivatization, allowing for a more direct and often higher-throughput analysis of 3-OH-FAs in their native form. This makes it particularly well-suited for large-scale clinical and metabolomics studies.
The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the study, including the number of samples, the need for absolute quantification, the available instrumentation, and the expertise of the laboratory personnel. For targeted, quantitative analysis of a smaller number of samples where high precision is paramount, a well-validated GC-MS method can be highly effective. For high-throughput screening, analysis of a broad range of 3-OH-FAs, and studies involving complex biological matrices, LC-MS/MS is often the preferred method.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. researchgate.net [researchgate.net]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 3-Hydroxyhexadecanoic Acid vs. Lipopolysaccharide as Bacterial Markers
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of bacterial contamination are critical in research, clinical diagnostics, and the development of pharmaceuticals. Historically, lipopolysaccharide (LPS) has been the gold standard for detecting Gram-negative bacteria. However, the use of 3-hydroxy fatty acids, such as 3-hydroxyhexadecanoic acid, as alternative bacterial markers is gaining attention. This guide provides an objective comparison of these two markers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Lipopolysaccharide (LPS) |
| Molecular Nature | A C16 saturated 3-hydroxy fatty acid, a key component of the lipid A moiety of LPS. | Large glycolipid complex comprising lipid A, a core oligosaccharide, and an O-antigen. |
| Specificity | Primarily a marker for Gram-negative bacteria, as it is a constituent of their outer membrane. However, it can also be a product of mammalian fatty acid metabolism. | Highly specific marker for the outer membrane of most Gram-negative bacteria. |
| Primary Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Limulus Amebocyte Lysate (LAL) assay, ELISA, Cell-based assays (e.g., HEK-Blue™). |
| Biological Activity | Not well-defined as an independent signaling molecule. Its biological effects are largely attributed to its presence within the LPS structure. | Potent pro-inflammatory molecule that activates the innate immune system via Toll-like receptor 4 (TLR4). |
| Quantification | Can be quantified with high precision and accuracy using mass spectrometry-based methods. | Quantification can be influenced by the structure of the LPS molecule, which varies between bacterial species. |
| Limitations | Potential for false positives due to endogenous production in mammals. | LAL assay can be inhibited by certain sample components. Biological activity and detection can vary with LPS structure. |
In-Depth Analysis
Lipopolysaccharide (LPS): The Established Endotoxin (B1171834)
LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent pyrogen and a powerful activator of the innate immune system.[1] Its detection is a critical step in ensuring the safety of parenteral drugs and medical devices.
Mechanism of Action: The biological effects of LPS are primarily mediated by its lipid A component, which is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells.[2][3][4] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators.[5][6]
Detection Methods: A variety of methods are available for the detection and quantification of LPS.
| Method | Principle | Sensitivity | Throughput |
| Limulus Amebocyte Lysate (LAL) Assay | Enzymatic cascade triggered by LPS, leading to coagulation or a colorimetric/turbidimetric change.[1] | High (as low as 0.005 EU/mL) | High |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies specific to the O-antigen or core regions of LPS.[7][8] | Moderate to High (ng/mL range) | High |
| HEK-Blue™ LPS Detection Kit | Engineered human embryonic kidney (HEK) cells that express TLR4 and a reporter gene, which is activated upon LPS binding.[9] | High (as low as 0.01 EU/mL) | Moderate |
This compound: A Chemical Marker
3-hydroxy fatty acids are integral components of the lipid A portion of LPS in most Gram-negative bacteria.[10] Their presence in a sample can, therefore, indicate bacterial contamination.
Rationale for Use: The analysis of 3-hydroxy fatty acids offers a chemical-based approach to bacterial detection, which can be highly quantitative and is less susceptible to interference from components that may affect biological assays like the LAL test.[9]
Detection Methods: The primary method for the detection and quantification of 3-hydroxy fatty acids is mass spectrometry coupled with chromatography.
Experimental Protocols
Quantification of 3-Hydroxy Fatty Acids by GC-MS
This protocol is adapted from published methods for the analysis of 3-hydroxy fatty acids in biological samples.[2][11]
1. Sample Preparation and Lipid Extraction:
-
To 500 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction using a suitable organic solvent system (e.g., chloroform:methanol).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
2. Hydrolysis:
-
Resuspend the dried lipid extract in a strong acid (e.g., 6M HCl).
-
Heat the sample at 90-100°C for 2-4 hours to hydrolyze the fatty acids from the lipid A backbone.
-
Cool the sample and extract the released fatty acids with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Evaporate the solvent.
3. Derivatization:
-
To the dried fatty acid residue, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or methanolic HCl) to create volatile esters.
-
Heat the sample to complete the reaction (e.g., 60-80°C for 30-60 minutes).
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature gradient to separate the fatty acid derivatives.
-
Detect and quantify the target 3-hydroxy fatty acid methyl esters using a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
LPS Quantification using HEK-Blue™ Assay
This protocol is a summary of the manufacturer's instructions for the HEK-Blue™ LPS Detection Kit.[9]
1. Cell Culture:
-
Culture HEK-Blue™-4 cells according to the manufacturer's protocol. These cells are engineered to express TLR4, MD-2, and CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
2. Assay Procedure:
-
Add the test sample to a 96-well plate containing HEK-Blue™-4 cells.
-
Include a standard curve of known LPS concentrations.
-
Incubate the plate for the recommended time (e.g., 18-24 hours) to allow for LPS-induced SEAP expression.
3. Detection:
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.
-
Incubate for a specified period to allow for color development.
-
Measure the absorbance at the recommended wavelength (e.g., 620-655 nm).
4. Quantification:
-
Determine the LPS concentration in the test sample by comparing its absorbance to the standard curve.
Comparative Performance and Considerations
| Parameter | This compound (GC-MS) | Lipopolysaccharide (LAL Assay) |
| Sensitivity | Picogram to nanogram levels. | Femtogram to picogram levels (highly sensitive). |
| Specificity | High chemical specificity for the target molecule. However, biological specificity for bacteria is compromised by endogenous production. | High biological specificity for LPS from Gram-negative bacteria. |
| Interference | Minimal from sample matrix after appropriate cleanup. | Can be affected by β-glucans, high salt concentrations, and certain detergents. |
| Quantitative Accuracy | High, especially with the use of stable isotope-labeled internal standards. | Can be variable depending on the LPS structure and the presence of interfering substances. |
Logical Relationship of the Markers
Conclusion and Recommendations
Both LPS and this compound have their merits and drawbacks as bacterial markers.
-
LPS , detected via methods like the LAL assay, remains the industry standard for endotoxin testing due to its exceptional sensitivity and direct biological relevance. It is the preferred method for applications where the primary concern is the pyrogenic and pro-inflammatory potential of bacterial contamination, such as in the quality control of parenteral drugs.
-
This compound , quantified by GC-MS or LC-MS/MS, offers a highly specific and quantitative chemical measurement. This makes it a valuable tool in research settings for studying the composition of bacterial membranes and for quantifying bacterial biomass in complex environmental or biological samples where biological assays may be prone to interference. However, researchers must be cautious of the potential for false-positive results due to the endogenous production of 3-hydroxy fatty acids in mammalian systems.[5]
Recommendation: The choice between these two markers should be guided by the specific research question and the nature of the sample. For routine endotoxin testing where biological activity is the primary concern, LPS assays are superior. For detailed chemical analysis of bacterial components and quantification in complex matrices, 3-hydroxy fatty acid analysis is a powerful alternative, provided that appropriate controls are in place to account for potential endogenous sources. In many cases, a combination of both approaches may provide the most comprehensive understanding of bacterial presence and its potential biological impact.
References
- 1. This compound | C16H32O3 | CID 301590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the LPS and 3OHFA Contents in the Lipoprotein Fractions and Lipoprotein Particles of Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic and Lipid Biomarkers for Pathogenic Algae, Fungi, Cyanobacteria, Mycobacteria, Gram-Positive Bacteria, and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BG - Development of global temperature and pH calibrations based on bacterial 3-hydroxy fatty acids in soils [bg.copernicus.org]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 10. ijcmas.com [ijcmas.com]
- 11. lipidmaps.org [lipidmaps.org]
Comparative analysis of 3-Hydroxyhexadecanoic acid and 2-Hydroxyhexadecanoic acid
An Objective Comparison of 3-Hydroxyhexadecanoic Acid and 2-Hydroxyhexadecanoic Acid for Researchers
Introduction
This compound and 2-Hydroxyhexadecanoic acid are positional isomers of hydroxypalmitic acid, both sharing the same chemical formula but differing in the placement of a hydroxyl (-OH) group on their 16-carbon backbone. This subtle structural variance leads to profoundly different biological roles, metabolic pathways, and analytical considerations. For researchers in drug development, microbiology, and neuroscience, understanding these distinctions is critical. This guide provides a comprehensive comparative analysis, supported by experimental data and methodologies, to delineate the unique characteristics of these two important hydroxy fatty acids.
Chemical and Physical Properties
While structurally similar, their distinct hydroxyl group positions lead to different chemical identifiers and subtle property shifts. Both are long-chain fatty acids, generally appearing as white, waxy solids with limited solubility in water but good solubility in organic solvents.[1]
| Property | This compound | 2-Hydroxyhexadecanoic Acid |
| Synonyms | β-Hydroxypalmitic acid, 3-OH C16:0[1][2] | α-Hydroxypalmitic acid, 2-OH C16:0[3] |
| Molecular Formula | C₁₆H₃₂O₃[4] | C₁₆H₃₂O₃[3] |
| Molecular Weight | 272.42 g/mol [4] | 272.42 g/mol [3] |
| CAS Number | 2398-34-7[4] | 764-67-0[3] |
| Chemical Class | Beta-hydroxy acid | Alpha-hydroxy acid |
| Natural Occurrence | Component of bacterial lipopolysaccharides (LPS)[5][6] | Component of mammalian sphingolipids[7] |
Structural Comparison
The fundamental difference between these two molecules is the location of the hydroxyl group. In 2-Hydroxyhexadecanoic acid, it is on the alpha-carbon (C2), adjacent to the carboxyl group. In this compound, it is on the beta-carbon (C3). This distinction is visualized below.
Comparative Biological Significance
The distinct biological roles of these isomers are directly tied to their structural differences and their incorporation into larger, complex lipids.
This compound: A Bacterial Signature
3-HHA is most renowned as a fundamental and conserved component of Lipid A , the bioactive portion of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[5][6]
-
Endotoxin (B1171834) Activity : As part of Lipid A, 3-HHA is critical for the molecule's ability to activate the innate immune system via the Toll-like receptor 4 (TLR4) complex, triggering inflammatory responses.[5] Its presence is often used as a direct chemical marker for endotoxin contamination.[6]
-
Quorum Sensing : In some bacteria like Ralstonia solanacearum, a methyl ester derivative of 3-HHA acts as a quorum sensing signal molecule, modulating genes related to virulence.[6]
-
Metabolic Intermediate : In mammals, (R)-3-Hydroxyhexadecanoic acid is an intermediate in the fatty acid biosynthesis pathway. However, its accumulation is linked to metabolic diseases such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where it can induce oxidative stress and mitochondrial dysfunction.[6]
2-Hydroxyhexadecanoic Acid: A Key to Mammalian Membrane Structure
In contrast, 2-HHA is primarily found in mammals as a crucial N-acyl chain component of sphingolipids , a class of lipids vital for cell signaling and membrane structure.[7][8]
-
Nervous System Integrity : 2-hydroxy fatty acids are abundant in the sphingolipids of the nervous system.[7] Mutations in the gene for fatty acid 2-hydroxylase (FA2H), the enzyme that synthesizes 2-HHA, are associated with severe neurological disorders, including leukodystrophy and spastic paraparesis, highlighting the importance of these lipids in maintaining myelin.[7][9]
-
Skin Barrier Function : In the epidermis, ceramides (B1148491) containing 2-HHA are essential for establishing and maintaining the skin's permeability barrier, which prevents water loss and protects against environmental insults.[7][9]
-
Membrane Organization : The hydroxyl group of 2-HHA participates in hydrogen bonding networks, helping to organize plasma membrane nanodomains.[10][11] These domains are critical for concentrating signaling proteins, such as those involved in pattern-triggered immunity in plants.[10]
References
- 1. CAS 2398-34-7: this compound | CymitQuimica [cymitquimica.com]
- 2. larodan.com [larodan.com]
- 3. 2-Hydroxyhexadecanoic acid | C16H32O3 | CID 92836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C16H32O3 | CID 301590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipid - Wikipedia [en.wikipedia.org]
- 9. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Challenges of 3-Hydroxy Fatty Acid Quantification: A Comparative Guide to Immunoassays and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate measurement of 3-hydroxy fatty acids (3-HFAs) is critical for advancing our understanding of their roles in bacterial pathogenesis, innate immunity, and metabolic disorders. While immunoassays offer a convenient and high-throughput method for detection, significant cross-reactivity issues can compromise data integrity. This guide provides a comprehensive comparison of available analytical methods, with a focus on the specificity challenges inherent in immunoassays and the robust alternative offered by mass spectrometry.
The Cross-Reactivity Conundrum in 3-HFA Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen.[1] However, the structural similarity among different fatty acid species presents a considerable challenge for antibody specificity.[2][3] Cross-reactivity occurs when an antibody raised against a specific 3-HFA also binds to other structurally related molecules, leading to inaccurate quantification.[3]
The primary sources of cross-reactivity in 3-HFA immunoassays include:
-
Positional Isomers: Antibodies may not distinguish between 2-hydroxy, 3-hydroxy, and other hydroxylated fatty acids of the same carbon chain length.
-
Chain Length Variants: An antibody developed for a 3-HFA with a specific chain length (e.g., 3-hydroxydecanoic acid, C10) may also bind to 3-HFAs with shorter or longer acyl chains (e.g., 3-hydroxyoctanoic acid, C8; 3-hydroxydodecanoic acid, C12).
-
Related Endogenous Molecules: Other endogenous lipids with similar structural motifs can interfere with the assay.
Due to these challenges, obtaining reliable and specific quantitative data from 3-HFA immunoassays can be difficult. Manufacturers of general free fatty acid ELISA kits often do not provide detailed cross-reactivity data for specific 3-hydroxy fatty acids, making it challenging to assess their suitability for specific research applications.
Alternative Methods: The Gold Standard of Mass Spectrometry
Given the limitations of immunoassays, mass spectrometry (MS)-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have emerged as the gold standard for the accurate and specific quantification of 3-HFAs.[4] These methods offer high sensitivity and specificity, allowing for the differentiation of various 3-HFA isomers and chain-length variants.
Comparative Analysis: Immunoassays vs. Mass Spectrometry
| Feature | Immunoassays (ELISA) | Mass Spectrometry (GC-MS, LC-MS/MS) |
| Specificity | Prone to cross-reactivity with other fatty acids. | High specificity, capable of distinguishing isomers and chain lengths. |
| Sensitivity | Generally high, but can be artificially inflated by cross-reactivity. | Very high sensitivity, allowing for detection of low-abundance species. |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Lower throughput, more time-consuming per sample. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise | Relatively simple to perform with standard laboratory equipment. | Requires specialized instrumentation and expertise for operation and data analysis. |
| Validation | Requires rigorous validation with specific cross-reactivity testing. | Considered the validation standard for other methods. |
Experimental Protocols
General Immunoassay Protocol (Competitive ELISA)
A typical competitive ELISA protocol for fatty acid quantification involves the following steps:
-
Coating: A microplate is pre-coated with a known amount of the target fatty acid or a conjugate.
-
Competition: Standards and samples are added to the wells, along with a specific primary antibody. The free fatty acid in the sample competes with the coated fatty acid for binding to the limited amount of primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric or fluorometric signal.
-
Measurement: The signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of the fatty acid in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-HFA Analysis
A general workflow for 3-HFA analysis by GC-MS includes:
-
Lipid Extraction: Lipids are extracted from the sample using an organic solvent mixture (e.g., Folch method).
-
Hydrolysis: Esterified fatty acids are released by acid or alkaline hydrolysis.
-
Derivatization: The fatty acids are converted to volatile derivatives (e.g., methyl esters, trimethylsilyl (B98337) ethers) to improve their chromatographic properties.
-
GC Separation: The derivatized fatty acids are separated based on their boiling points and polarity on a gas chromatography column.
-
MS Detection: The separated compounds are ionized and fragmented, and the resulting mass-to-charge ratios are detected by the mass spectrometer, allowing for identification and quantification.
Signaling Pathways Involving 3-Hydroxy Fatty Acids
3-Hydroxy fatty acids are key components of lipopolysaccharide (LPS), a major outer membrane constituent of Gram-negative bacteria.[5] As such, they play a crucial role in activating the innate immune system through Toll-like receptor 4 (TLR4).[6] Some 3-HFAs can also signal through G-protein coupled receptors (GPCRs).[7][8]
Caption: TLR4 Signaling Pathway Activation by LPS-associated 3-HFAs.
Caption: G-Protein Coupled Receptor Signaling by 3-Hydroxy Fatty Acids.
Conclusion and Recommendations
The quantification of 3-hydroxy fatty acids is essential for various fields of biomedical research. While immunoassays provide a convenient platform, their utility is hampered by the high potential for cross-reactivity with other structurally similar fatty acids. Researchers must exercise caution when interpreting data from such assays and, where possible, validate their findings using a more specific method.
References
- 1. Omega-3 fatty acids cause dramatic changes in TLR4 and purinergic eicosanoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma of 3-Hydroxyhexadecanoic Acid: A Comparative Analysis of its Biological Activity in Quorum Sensing
For researchers, scientists, and drug development professionals, understanding the diverse lexicon of bacterial communication is paramount. This guide provides a comprehensive comparison of the biological activity of 3-Hydroxyhexadecanoic acid (3-OH-C16:0) with other well-characterized quorum sensing (QS) molecules. While direct quantitative comparisons remain an emerging area of research, this document synthesizes available data on its inhibitory potential and signaling roles, offering insights into its unique standing within the complex world of microbial communication.
At a Glance: this compound vs. Classical Quorum Sensing Molecules
While canonical quorum sensing molecules like Acyl-Homoserine Lactones (AHLs) and the Pseudomonas Quinolone Signal (PQS) are known to activate specific gene expression pathways leading to virulence and biofilm formation, current research points towards a modulatory, and often inhibitory, role for long-chain fatty acids such as this compound.
| Quorum Sensing Molecule | Primary Mode of Action | Target Organisms (Examples) | Typical Effective Concentrations | Key Regulated Phenotypes |
| This compound | Primarily reported as a QS inhibitor | Pseudomonas aeruginosa, Chromobacterium violaceum | Micromolar (µM) range for inhibition | Inhibition of virulence factor production (pyocyanin, elastase), biofilm formation |
| N-Acyl-Homoserine Lactones (AHLs) | Transcriptional activation | Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri) | Nanomolar (nM) to micromolar (µM) range | Virulence factor production, biofilm formation, bioluminescence |
| Pseudomonas Quinolone Signal (PQS) | Transcriptional activation | Pseudomonas aeruginosa | Micromolar (µM) range | Virulence factor production, biofilm formation, iron acquisition |
| Autoinducing Peptides (AIPs) | Two-component signal transduction | Gram-positive bacteria (e.g., Staphylococcus aureus) | Nanomolar (nM) range | Toxin production, virulence gene expression |
Delving Deeper: The Inhibitory Profile of n-Hexadecanoic Acid
While specific data for this compound is limited, studies on its close structural analog, n-hexadecanoic acid (palmitic acid), provide valuable insights into the potential anti-quorum sensing activities of long-chain fatty acids. Research has demonstrated that n-hexadecanoic acid can significantly reduce the production of key virulence factors in the opportunistic pathogen Pseudomonas aeruginosa.
| Virulence Factor | Organism | Concentration of n-Hexadecanoic Acid | Percentage Inhibition | Reference |
| Pyocyanin (B1662382) | Pseudomonas aeruginosa PAO1 | Sub-MIC | Significant reduction | [1][2] |
| Elastase | Pseudomonas aeruginosa PAO1 | Sub-MIC | Significant reduction | [1][2] |
| Rhamnolipid | Pseudomonas aeruginosa PAO1 | Sub-MIC | Significant reduction | [1][2] |
| Biofilm Formation | Pseudomonas aeruginosa PAO1 | Sub-MIC | Notable inhibition | [1][2] |
| Violacein | Chromobacterium violaceum | Not specified | Inhibition observed | [1] |
These findings suggest that long-chain fatty acids may act as competitive inhibitors, interfering with the binding of native AHL autoinducers to their cognate LuxR-type receptors. However, the precise molecular mechanism of this inhibition by this compound requires further elucidation.
A Different Role: 3-Hydroxy Fatty Acids as Elicitors of Plant Immunity
Interestingly, medium-chain 3-hydroxy fatty acids (e.g., 3-hydroxydecanoic acid, 3-OH-C10:0) have been identified as potent activators of plant innate immunity. This signaling is chain-length dependent and is mediated by the LORE (LIPOPOLYSACCHARIDE-SPECIFIC REDUCED ELICITATION) receptor kinase in plants like Arabidopsis thaliana. This discovery underscores the diverse biological roles of 3-hydroxy fatty acids, acting as both potential modulators of bacterial communication and as signals in inter-kingdom interactions.
Experimental Methodologies: A Guide to Assessing Quorum Sensing Activity
The evaluation of quorum sensing and its inhibition relies on a variety of well-established experimental protocols. Below are detailed methodologies for key assays cited in the context of fatty acid-mediated QS modulation.
Virulence Factor Quantification in Pseudomonas aeruginosa
a) Pyocyanin Production Assay:
-
Principle: Pyocyanin is a blue-green phenazine (B1670421) pigment produced by P. aeruginosa under the control of the rhl and las quorum sensing systems. Its quantity can be measured spectrophotometrically.
-
Protocol:
-
Culture P. aeruginosa PAO1 in a suitable medium (e.g., Luria-Bertani broth) with and without the test compound (e.g., this compound) at various concentrations for 24-48 hours.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Extract pyocyanin from the supernatant with chloroform (B151607).
-
Re-extract the pyocyanin from the chloroform layer into an acidic solution (0.2 M HCl), which turns pink.
-
Measure the absorbance of the pink solution at 520 nm.
-
Quantify the pyocyanin concentration based on its molar extinction coefficient.
-
b) Elastase Activity Assay:
-
Principle: The LasB elastase is a major virulence factor regulated by the las QS system. Its activity can be determined by its ability to degrade elastin (B1584352).
-
Protocol:
-
Grow P. aeruginosa as described for the pyocyanin assay.
-
Centrifuge the cultures and collect the supernatant containing the secreted elastase.
-
Add the supernatant to a solution containing Elastin-Congo Red.
-
Incubate the mixture to allow for elastin degradation.
-
Stop the reaction and centrifuge to pellet the undigested substrate.
-
Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of released Congo Red.
-
Biofilm Formation Assay
-
Principle: Biofilm formation is a key QS-regulated phenotype. The crystal violet staining method is a common technique to quantify the total biofilm biomass.
-
Protocol:
-
Grow bacterial cultures in a 96-well microtiter plate in the presence and absence of the test compound.
-
After a suitable incubation period (e.g., 24-48 hours), gently wash the wells to remove planktonic cells.
-
Stain the adherent biofilm with a 0.1% crystal violet solution.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a wavelength of 550-595 nm.
-
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of quorum sensing molecules and the experimental approaches to study them, the following diagrams are provided.
Caption: Potential inhibitory mechanism of this compound on AHL-mediated quorum sensing.
Caption: Experimental workflow for the crystal violet biofilm formation assay.
Future Directions
The study of this compound and other long-chain fatty acids as quorum sensing modulators is a promising frontier in the development of novel anti-virulence strategies. Future research should focus on:
-
Quantitative Comparative Studies: Performing dose-response experiments to determine the EC50 or IC50 values of this compound in comparison to known AHLs and other QS molecules for the regulation of specific virulence phenotypes.
-
Receptor Binding Assays: Directly assessing the binding affinity of this compound to LuxR-type receptors to confirm a competitive or allosteric inhibitory mechanism.
-
Transcriptomic and Proteomic Analyses: Uncovering the global changes in gene and protein expression in bacteria upon exposure to this compound to identify its specific targets in the QS cascade.
-
In Vivo Efficacy Studies: Evaluating the potential of this compound to attenuate bacterial virulence and biofilm formation in relevant animal models of infection.
By elucidating the precise role of this compound in bacterial communication, the scientific community can pave the way for innovative therapeutic interventions that disarm pathogens rather than killing them, thereby reducing the selective pressure for antibiotic resistance.
References
A Comparative Guide to the Quantification of 3-Hydroxyhexadecanoic Acid: An Inter-Laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount. 3-Hydroxyhexadecanoic acid (3-OH-C16:0), a 3-hydroxy long-chain fatty acid, is a metabolite of interest in various physiological and pathological processes. Its precise measurement is crucial for understanding its biological role and potential as a biomarker. This guide provides an objective comparison of two prevalent analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of established protocols and performance data from various studies to simulate a comprehensive inter-laboratory comparison.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by a balance of sensitivity, specificity, throughput, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the quantification of this compound by GC-MS and LC-MS/MS, based on data from single-laboratory validation studies.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.01 - 0.1 µM | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.3 µM | 0.4 - 3.0 ng/mL[1] |
| Linearity (R²) | >0.99 | >0.99[2] |
| Intra-day Precision (%RSD) | 1.0 - 10.5%[3] | < 15% |
| Inter-day Precision (%RSD) | 3.3 - 13.3%[3] | < 15%[4] |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 110%[2][5] |
| Sample Throughput | Lower (due to derivatization and longer run times) | Higher (simpler sample preparation and faster analysis) |
| Derivatization Requirement | Mandatory (Silylation)[3] | Often not required (direct analysis in negative ion mode)[1] |
Visualizing the Methodologies
To better understand the practical application of these techniques, the following diagrams illustrate a typical experimental workflow and the logical framework for comparing the two methods.
Experimental Protocols
Detailed and standardized protocols are the cornerstone of reproducible research and are essential for meaningful inter-laboratory comparisons.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the principle of separating the volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative of this compound using a gas chromatograph, followed by detection and quantification using a mass spectrometer. Stable isotope-labeled this compound is recommended as an internal standard to correct for sample preparation variability and matrix effects.
1. Sample Preparation:
-
Hydrolysis (for total 3-OH-C16:0): To 500 µL of plasma or cell lysate, add 500 µL of 10 M NaOH. Incubate at 37°C for 30 minutes to release esterified this compound.[3] For the analysis of free this compound, this step is omitted.
-
Internal Standard Spiking: Add a known amount of isotopically labeled this compound internal standard to each sample.
-
Acidification: Acidify the sample to a pH of approximately 3 using 6 M HCl.[3]
-
Liquid-Liquid Extraction: Extract the this compound from the acidified sample twice with 3 mL of ethyl acetate.[3] Vortex vigorously and centrifuge to separate the layers.
-
Drying: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 37°C.[3]
2. Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]
-
Incubate at 80°C for 60 minutes to form the TMS derivative.[3]
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample onto the GC-MS system.[3]
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of this compound and its internal standard.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method involves the separation of this compound from other sample components using liquid chromatography, followed by highly selective and sensitive detection using a tandem mass spectrometer. This method often does not require derivatization, simplifying the workflow.
1. Sample Preparation:
-
Internal Standard Spiking: Add a known amount of isotopically labeled this compound internal standard to each sample.
-
Protein Precipitation: To 50 µL of plasma, add 100 µL of ice-cold methanol (B129727) containing 0.2% formic acid.[5]
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.[5]
-
Liquid Chromatograph (LC) Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for this compound and its internal standard.
-
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the study. GC-MS is a well-established and robust method that can provide excellent sensitivity and specificity, particularly with the use of stable isotope dilution. However, the mandatory derivatization step can be time-consuming and may introduce variability.
LC-MS/MS offers the advantage of higher throughput due to simpler sample preparation and faster analysis times. It can also be advantageous for the simultaneous analysis of a wider range of lipid metabolites. While historically considered less sensitive for certain non-polar compounds compared to GC-MS, modern LC-MS/MS instruments offer exceptional sensitivity that is often comparable or even superior.
For inter-laboratory comparisons to be meaningful, it is crucial that participating laboratories adhere to well-defined and validated protocols, utilize appropriate internal standards and quality control materials, and have a clear understanding of the performance characteristics of their chosen method. This guide provides a foundational framework for researchers to make informed decisions when establishing and comparing methods for the quantification of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different derivatization reagents for 3-hydroxy fatty acids
For researchers, scientists, and drug development professionals engaged in the analysis of 3-hydroxy fatty acids (3-OH-FAs), selecting the appropriate derivatization strategy is paramount for achieving accurate and sensitive quantification. This guide provides a comparative overview of three commonly employed derivatization reagents, detailing their reaction mechanisms, experimental protocols, and performance data to facilitate an informed choice for your analytical needs.
The inherent polarity and low volatility of 3-hydroxy fatty acids necessitate derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS) and often for liquid chromatography-mass spectrometry (LC-MS) to enhance performance. This process modifies the functional groups (carboxyl and hydroxyl) of the 3-OH-FAs, improving their chromatographic behavior and detection sensitivity. This guide compares two workhorse reagents for GC-MS analysis—N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and Boron Trifluoride-Methanol (BF3-Methanol)—and a novel reagent, 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI), for advanced LC-MS applications.
Comparative Performance of Derivatization Reagents
The efficacy of a derivatization reagent is determined by several factors, including reaction efficiency, the stability of the resulting derivative, and the enhancement in analytical sensitivity. The following table summarizes the key performance metrics for the selected reagents based on available experimental data.
| Parameter | BSTFA + 1% TMCS (GC-MS) | BF3-Methanol (GC-MS) | ADMI (LC-MS) |
| Target Analytes | Free 3-OH-FAs and those released from complex lipids after hydrolysis. | Free and esterified 3-OH-FAs (transesterification). | Free 2- and 3-OH-FAs. |
| Reaction Principle | Silylation of both hydroxyl and carboxyl groups to form volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers and esters.[1][2] | Methylation of the carboxyl group to form fatty acid methyl esters (FAMEs).[1][3] | Amidation of the carboxyl group to introduce a permanently charged moiety, enhancing ionization efficiency.[4][5] |
| Reaction Time | Approximately 60 minutes.[1] | 30 - 60 minutes.[1][6] | Information not readily available. |
| Reaction Temperature | 60-80°C.[1] | 70°C.[6] | Information not readily available. |
| Precision (%RSD) | Good (e.g., <15% for various fatty acids). | Good (e.g., <10% for various fatty acids). | Expected to be high due to stable isotope labeling strategy.[4][5] |
| Key Advantages | Derivatizes both hydroxyl and carboxyl groups in a single step, suitable for a wide range of hydroxylated compounds.[1][2] | Robust and widely used method for FAMEs analysis, effective for transesterification of complex lipids.[1][7] | High sensitivity in positive ion mode, allows for the distinction between 2-OH and 3-OH isomers based on characteristic fragment ions.[4][5] |
| Limitations | Derivatives can be sensitive to moisture, potentially requiring anhydrous conditions.[1] | Does not derivatize the hydroxyl group, which may lead to peak tailing or require a second derivatization step for the hydroxyl group. | A relatively new, in-house synthesized reagent, so commercial availability may be limited. |
Experimental Workflow and Methodologies
A generalized workflow for the derivatization of 3-hydroxy fatty acids for chromatographic analysis is depicted below. This process typically involves sample preparation (extraction and hydrolysis if necessary), the derivatization reaction itself, and subsequent analysis.
Detailed Experimental Protocols
Below are detailed methodologies for the three highlighted derivatization reagents.
1. Silylation using BSTFA + 1% TMCS for GC-MS Analysis
This method is suitable for the analysis of free 3-hydroxy fatty acids and those released after hydrolysis of complex lipids.
-
Sample Preparation: Start with a dried extract of the fatty acids. It is crucial that the sample is free of water, as moisture can deactivate the silylating reagent.[1]
-
Reagent Addition: To the dried sample, add 100 µL of a silylating agent mixture, typically N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).[1]
-
Reaction: Cap the reaction vial tightly and heat at 60-80°C for 60 minutes.[1] The TMCS acts as a catalyst to enhance the derivatization of the hydroxyl group.
-
Sample Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent like dichloromethane.[1]
2. Methylation using BF3-Methanol for GC-MS Analysis
This is a classic method for the preparation of fatty acid methyl esters (FAMEs) and is effective for both free fatty acids and for transesterification of fatty acids from glycerolipids.
-
Sample Preparation: Place 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF3) in methanol (B129727) to the sample.
-
Reaction: Tightly cap the tube and heat at 70°C for 30-60 minutes.[6]
-
Extraction: After cooling, add 1 mL of water and 1-2 mL of hexane (B92381). Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Sample Cleanup: Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a clean vial. The extract can be dried over anhydrous sodium sulfate (B86663) before GC-MS analysis.
3. Derivatization with ADMI for LC-MS Analysis
This novel derivatization strategy is designed to enhance the sensitivity of 2- and 3-hydroxy fatty acid analysis by LC-MS and to allow for their isomeric differentiation.
-
Derivatization Principle: ADMI (4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride) reacts with the carboxylic acid group of the 3-OH-FA. The resulting derivative contains a pre-charged quaternary amine group, which significantly improves ionization efficiency in positive electrospray ionization mode.
-
Isomer Differentiation: Upon collision-induced dissociation in the mass spectrometer, the ADMI derivatives of 2- and 3-hydroxy fatty acids produce distinct diagnostic fragment ions (m/z 155.1 for 2-OH-FAs and m/z 171.1 for 3-OH-FAs), enabling their unambiguous identification.[4][5]
-
Protocol: A detailed, step-by-step protocol for ADMI derivatization is described in the original research publication. It involves the use of coupling agents to facilitate the amidation reaction between the fatty acid and the ADMI reagent. For quantitative studies, an isotope-labeled version of ADMI can be synthesized and used to generate internal standards.[4][5]
Logical Framework for Reagent Selection
The choice of derivatization reagent is dictated by the analytical platform available and the specific research question. The following diagram illustrates a decision-making process for selecting an appropriate reagent.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxyhexadecanoic Acid in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 3-Hydroxyhexadecanoic acid in plasma is critical for understanding various physiological and pathological processes. This guide provides an objective comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is compiled from established methodologies for 3-hydroxy fatty acids and similar analytes.
Comparison of Analytical Methods
The selection between GC-MS and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, including sensitivity, selectivity, and sample throughput.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | ~0.3 µmol/L[1] | 0.4 to 2.6 ng/mL (for similar hydroxy fatty acids)[2] |
| Precision (%CV) | 3.3–13.3% at 0.3 µmol/L[1] | Typically <15% |
| Accuracy (% Recovery) | Not explicitly stated, but implied by validation | 80.8% to 109.4% (for similar hydroxy fatty acids)[2] |
| Sample Preparation | Requires derivatization, can be complex and time-consuming[1][3][4] | Simpler, often direct injection after protein precipitation[2][5] |
| Throughput | Lower due to longer run times and derivatization | Higher due to faster analysis times |
| Selectivity | Good, but can be affected by co-eluting compounds | Excellent, due to MS/MS fragmentation |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of 3-hydroxy fatty acids in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves extraction, derivatization, and subsequent analysis by GC-MS.
1. Sample Preparation:
-
Hydrolysis and Extraction: To 500 µL of serum or plasma, internal standards (stable isotope-labeled 3-hydroxy fatty acids) are added. For total fatty acid analysis, the sample is hydrolyzed with 500 µL of 10 M NaOH for 30 minutes.[1] The samples are then acidified with 6 M HCl.[1] Extraction is performed twice with 3 mL of ethyl acetate.[1]
-
Derivatization: The dried extract is derivatized with 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS) at 80°C for one hour to form trimethylsilyl (B98337) (TMS) esters.[1]
2. GC-MS Analysis:
-
Instrumentation: An Agilent 5890 series II GC system with a HP-5MS capillary column is used.[1]
-
GC Conditions: The oven temperature program starts at 80°C for 5 minutes, then ramps to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.[1]
-
MS Conditions: Analysis is performed in Selected Ion Monitoring (SIM) mode. For this compound, the characteristic ion [M-CH3]+ at m/z 401 is monitored, with m/z 403 for its stable isotope-labeled internal standard.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method typically involves a simpler sample preparation followed by direct analysis.
1. Sample Preparation:
-
Protein Precipitation: To a plasma sample, an internal standard is added, followed by a protein precipitation agent like methanol (B129727) or acetonitrile.[2] The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant is collected and can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[6]
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Chromatographic separation is often achieved on a C18 column (e.g., Phenomenex Luna 3μm, C18(2), 100Å, 150×2 mm) with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol.[5]
-
MS/MS Conditions: The analysis is performed in negative electrospray ionization mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific transition from the precursor ion to a product ion for this compound and its internal standard.[5]
Visualizing the Workflow
To better illustrate the key steps in the analytical process, the following diagrams depict the experimental workflows for both GC-MS and LC-MS/MS based sample analysis.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. schebb-web.de [schebb-web.de]
- 4. jfda-online.com [jfda-online.com]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Endogenous levels of 3-Hydroxyhexadecanoic acid in mammalian tissues and potential interference
For researchers, scientists, and drug development professionals, understanding the endogenous landscape of bioactive lipids is paramount. This guide provides a comparative overview of 3-Hydroxyhexadecanoic acid, a saturated 3-hydroxy fatty acid, in mammalian systems. We delve into its reported endogenous levels, potential analytical interferences, and the methodologies employed for its detection.
Endogenous Levels of this compound: A Picture of Scarcity
Comprehensive quantitative data for this compound across a wide range of mammalian tissues remains largely unavailable in published literature. However, existing research points to its presence in key metabolic tissues and circulation, primarily as an intermediate in fatty acid biosynthesis.[1] This process is most active in the liver and adipose tissue, suggesting these as primary sites of its endogenous production.
While specific concentrations in solid tissues are not well-documented, a detailed analysis of human plasma provides a quantitative reference point.
Table 1: Endogenous Levels of 3-Hydroxy Fatty Acids in Human Plasma
| Analyte | Concentration Range (µmol/L) | Sample Type | Analytical Method |
| This compound | 0.1 - 1.0 | Human Plasma | GC-MS |
| Other 3-Hydroxy Fatty Acids (C6-C18) | Variable | Human Plasma | GC-MS |
Data extrapolated from studies quantifying a range of 3-hydroxy fatty acids. It is important to note that the Human Metabolome Database indicates that normal and abnormal concentrations for this compound are "Not Available".
Potential Interferences in Measurement
A significant challenge in accurately quantifying endogenous this compound lies in distinguishing it from structurally similar compounds and understanding its metabolic origins.
1. Isomeric Interference: The presence of other isomers of hydroxyhexadecanoic acid can interfere with analytical measurements. Chromatographic separation is crucial to differentiate this compound from other positional isomers.
2. Endogenous Metabolic Pathways: 3-Hydroxy fatty acids are intermediates in mitochondrial fatty acid β-oxidation.[2] This endogenous production can be a confounding factor, particularly when using 3-hydroxy fatty acids as biomarkers for external sources like bacterial endotoxins (lipopolysaccharides), which also contain these molecules.
3. Dietary Influences: The levels of certain fatty acids can be influenced by diet. For instance, studies in mice have shown that a high-fat diet can alter the profile of hydroxy fatty acids in the brain.[3]
Comparative Analysis of Analytical Methodologies
The quantification of this compound in biological matrices primarily relies on mass spectrometry-based techniques.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography followed by mass analysis. | High sensitivity and specificity; well-established methods for fatty acid analysis.[2][4] | Requires derivatization to increase volatility, which can add complexity to sample preparation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography coupled with tandem mass spectrometry for high selectivity. | High specificity and can often analyze underivatized molecules; suitable for complex biological samples. | Matrix effects can suppress or enhance ionization, affecting accuracy. |
Experimental Protocols
Key Experiment: Quantification of 3-Hydroxy Fatty Acids in Human Plasma by GC-MS
This protocol provides a robust method for the analysis of 3-hydroxy fatty acids, including this compound.
1. Sample Preparation:
- To 500 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).
- For total fatty acid analysis, perform alkaline hydrolysis with NaOH.
- Acidify the sample with HCl.
2. Extraction:
- Extract the fatty acids from the acidified sample using an organic solvent such as ethyl acetate.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
3. Derivatization:
- To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the fatty acids into their volatile trimethylsilyl (B98337) (TMS) esters.
- Heat the sample to ensure complete derivatization.
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
- Use a temperature gradient to separate the different fatty acid derivatives.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the analyte and the internal standard.
Visualizing the Workflow and Metabolic Context
To aid in the understanding of the experimental process and the metabolic significance of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
Caption: Metabolic pathways involving 3-hydroxy fatty acids.
References
- 1. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxy-hexadecanoic acid (HMDB0010734) [hmdb.ca]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic and Transcriptomic Changes in the Mouse Brain in Response to Short-Term High-Fat Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
A Comparative Guide to 3-Hydroxy Fatty Acid Profiles in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-hydroxy fatty acid (3-OH-FA) profiles across different bacterial species, offering insights into their structural diversity and significance. 3-OH-FAs are crucial components of the lipopolysaccharide (LPS) in Gram-negative bacteria, specifically within the Lipid A moiety, which serves as the primary endotoxic center.[1] The composition and structure of these fatty acids can vary significantly between species, influencing the immunological response of host organisms. Understanding these profiles is essential for developing novel antibacterial agents and for the accurate detection and differentiation of bacteria.[2]
Comparative Analysis of 3-Hydroxy Fatty Acid Profiles
The distribution and chain length of 3-OH-FAs are highly specific to the bacterial species.[2] These molecules are considered reliable chemical markers for the presence of Gram-negative bacteria in various environments.[3][4] The table below summarizes the predominant 3-OH-FA species identified in several medically relevant bacteria. Note that profiles can be influenced by culture conditions such as temperature and growth media.[5]
| Bacterial Species | Predominant 3-Hydroxy Fatty Acids (3-OH-FA) | Key Findings & References |
| Escherichia coli | 3-OH-C14:0 (3-hydroxytetradecanoic acid) is a major component. Also contains other hydroxylated fatty acids. | The 3-OH-FA profile is a key target for bacterial differentiation. E. coli LPS is a potent activator of the host immune response.[6] |
| Pseudomonas aeruginosa | Primarily 3-OH-C10:0 and 3-OH-C12:0. The profile also includes 2-OH-C12:0. | The fatty acid composition, including 3-OH-FAs, changes in response to environmental stress, such as exposure to nanoparticles.[7] |
| Helicobacter pylori | Contains a distinct profile with longer chain 3-OH-FAs, including 3-OH-C16:0 and 3-OH-C18:0. | The unique fatty acid composition of its Lipid A may explain its lower reactivity in the Limulus assay compared to other Gram-negative bacteria like S. typhimurium.[8] |
| Francisella novicida | Contains hydroxylated fatty acids, but lacks the carbocyclic fatty acids found in E. coli. | The 3-OH-FA profile is a distinguishing feature when compared to E. coli and B. subtilis.[2] |
| Bacillus subtilis (Gram-positive) | Does not contain 3-hydroxy fatty acids in its cell wall structure. | As a Gram-positive bacterium, it lacks the outer membrane and LPS characteristic of Gram-negative bacteria. Its fatty acid profile is dominated by methyl-branched fatty acids.[2] |
Experimental Protocols for 3-OH-FA Analysis
The standard method for analyzing bacterial 3-OH-FAs involves their extraction, derivatization to form volatile esters, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2]
1. Lipid Extraction and Hydrolysis
-
Cell Harvesting : Bacterial cultures, typically grown to the late stationary phase, are harvested by centrifugation.[9]
-
Lipid Extraction : Total lipids are extracted from the cell pellet using a solvent mixture, most commonly a chloroform:methanol (B129727) solution (e.g., in a 2:1 v/v ratio), as described in the Folch or Bligh and Dyer methods.[1][10] This step separates lipids from other cellular components.
-
Hydrolysis : The extracted lipid residue is subjected to acid hydrolysis (e.g., using 1N HCl) to release the fatty acids from the Lipid A moiety.[1]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To make the fatty acids volatile for GC analysis, they must be derivatized. This is typically achieved by methylation.
-
Acid-Catalyzed Methylation : The dried lipid extract is treated with an anhydrous solution of HCl in methanol (e.g., 1.25 M) and heated (e.g., at 50-80°C). This process converts the fatty acids into their corresponding fatty acid methyl esters (FAMEs).[9]
-
Base-Catalyzed Methylation : Alternatively, a base such as sodium methoxide (B1231860) (NaOCH3) can be used. This reaction is typically faster than acid catalysis.[10]
3. GC-MS Analysis
-
Extraction of FAMEs : After derivatization, the FAMEs are extracted into an organic solvent like hexane (B92381).[9]
-
Injection and Separation : A small volume (e.g., 1 µL) of the hexane extract is injected into the GC system.[9][11] The FAMEs are separated based on their boiling points and polarity as they pass through a capillary column (e.g., HP-5MS).[11]
-
Detection and Identification : The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the unequivocal identification of each fatty acid, including the position of the hydroxyl group.[4][11] The use of parallel Flame Ionization Detection (FID) can aid in comparing the relative composition with existing databases.[11]
Visualizing the Workflow
The following diagram illustrates the generalized experimental workflow for the analysis of bacterial 3-hydroxy fatty acids.
Caption: Experimental workflow for 3-OH-FA analysis.
References
- 1. Sensitive assay, based on hydroxy fatty acids from lipopolysaccharide lipid A, for Gram-negative bacteria in sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Distinct Effects of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Cell Wall Component-Induced Inflammation on the Iron Metabolism of THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid A in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. agilent.com [agilent.com]
Assessing the Specificity of 3-Hydroxyhexadecanoic Acid as a Marker for Certain Bacterial Phyla
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate detection and differentiation of bacterial phyla are critical in various fields, from clinical diagnostics to environmental microbiology and drug development. Cellular fatty acid analysis has emerged as a powerful chemotaxonomic tool, with specific fatty acids serving as biomarkers for particular microbial groups. Among these, 3-Hydroxyhexadecanoic acid (3-OH-C16:0) has been widely recognized as a marker for Gram-negative bacteria due to its integral role in the structure of lipopolysaccharide (LPS). This guide provides a comprehensive assessment of the specificity of 3-OH-C16:0 as a bacterial marker, comparing its presence and abundance across different bacterial phyla, detailing the analytical methodologies for its detection, and exploring the biosynthetic pathways responsible for its production.
Data Presentation: Comparative Abundance of this compound
| Bacterial Phylum | Gram Staining | Presence of 3-OH-C16:0 | General Abundance | Notes |
| Proteobacteria | Gram-negative | Present | High | A major and often abundant component of the lipid A moiety of LPS.[1] |
| Bacteroidetes | Gram-negative | Present | Moderate to High | Found in the LPS of many species. Some gliding bacteria within this phylum have diverse 3-hydroxy fatty acid profiles. |
| Firmicutes | Gram-positive | Generally Absent | Very Low / Trace | As Gram-positive bacteria lack LPS, 3-OH-C16:0 is not a structural component of their cell wall. Trace amounts may be detected as metabolic intermediates. |
| Actinobacteria | Gram-positive | Generally Absent | Very Low / Trace | Similar to Firmicutes, Actinobacteria do not possess an outer membrane with LPS. While they have complex cell walls and unique fatty acid profiles, 3-OH-C16:0 is not a characteristic component.[2] |
| Cyanobacteria | Gram-negative | Present | Moderate | As Gram-negative bacteria, they contain LPS with 3-hydroxy fatty acids. |
| Planctomycetes | Gram-negative (atypical) | Variable | Low to Moderate | Cell wall structure is atypical and can lack peptidoglycan. The presence and composition of LPS and its associated 3-OH FAs can vary. |
| Verrucomicrobia | Gram-negative | Present | Moderate | Possess a Gram-negative cell wall structure, including an outer membrane with LPS. |
Key takeaway: The presence of significant amounts of 3-OH-C16:0 is strongly indicative of the presence of Gram-negative bacteria. However, its absolute specificity is challenged by its potential presence as a metabolic intermediate in other organisms and the variability in LPS composition among different Gram-negative phyla.
Experimental Protocols
The analysis of bacterial fatty acids, including 3-OH-C16:0, is most commonly performed using gas chromatography-mass spectrometry (GC-MS) after derivatization of the fatty acids to their methyl esters (FAMEs). The MIDI Sherlock® Microbial Identification System is a widely used commercial platform that relies on this methodology.[3][4][5][6]
Key Experimental Steps for Bacterial Fatty Acid Analysis:
-
Cell Culture and Harvesting: Bacteria are cultured under standardized conditions (e.g., specific temperature and growth medium) to ensure reproducible fatty acid profiles.[5] A specified amount of bacterial biomass is then harvested.
-
Saponification: The harvested cells are subjected to strong alkaline hydrolysis (e.g., using sodium hydroxide (B78521) in methanol (B129727)/water) at a high temperature. This process breaks down complex lipids and releases the constituent fatty acids as salts.
-
Methylation: The saponified sample is acidified, and the fatty acids are esterified to form fatty acid methyl esters (FAMEs). This is typically achieved by heating in the presence of an acidic methanol solution (e.g., hydrochloric acid in methanol). Methylation increases the volatility of the fatty acids, making them suitable for GC analysis.[3]
-
Extraction: The FAMEs are extracted from the aqueous mixture into an organic solvent (e.g., a hexane/methyl tert-butyl ether mixture). This step separates the nonpolar FAMEs from the polar components of the reaction mixture.
-
Washing: The organic extract is washed with a dilute base solution to remove any residual acidic reagents.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter a mass spectrometer, which fragments the molecules and detects the resulting ions. The mass spectrum of each FAME provides a unique fragmentation pattern that allows for its identification and quantification.
Mandatory Visualization
Logical Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound from bacterial cultures.
Biosynthesis of this compound in Gram-Negative Bacteria
The primary route for the synthesis of 3-hydroxy fatty acids in bacteria is the Type II Fatty Acid Synthesis (FASII) pathway. In Gram-negative bacteria, this pathway is intricately linked to the biosynthesis of Lipopolysaccharide (LPS), a major component of their outer membrane.
Caption: Simplified pathway showing the synthesis of 3-Hydroxyhexadecanoyl-ACP via the FASII pathway and its incorporation into LPS in Gram-negative bacteria.
Conclusion
This compound is a valuable biomarker, and its detection is a strong indicator of the presence of Gram-negative bacteria. This is due to its high abundance as a structural component of the lipid A portion of LPS, which is characteristic of the outer membrane of this bacterial group. However, it is crucial for researchers to exercise caution when interpreting the presence of 3-OH-C16:0 as an absolute and exclusive marker for Gram-negative phyla. Trace amounts can be present in other organisms as metabolic intermediates. Therefore, for a definitive identification, the analysis of 3-OH-C16:0 should be complemented with the detection of other signature fatty acids and, where possible, with other chemotaxonomic or molecular methods. The standardized analytical protocols, such as those employed by the MIDI system, provide a robust framework for the reproducible analysis of bacterial fatty acid profiles, aiding in the reliable differentiation of bacterial communities.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. midi-inc.com [midi-inc.com]
- 4. 2.8. Fatty Acid Profiling [bio-protocol.org]
- 5. Cellular fatty acid composition (MIDI) [uv.es]
- 6. Rapid sample processing and fast gas chromatography for identification of bacteria by fatty acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Link: Correlation of 3-Hydroxyhexadecanoic Acid with Key Inflammatory Markers
A comprehensive review of existing literature reveals a conspicuous absence of direct quantitative data correlating 3-Hydroxyhexadecanoic acid (3-OH-C16:0) levels with the archetypal inflammatory markers: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and high-sensitivity C-reactive Protein (hs-CRP) in human subjects. While the broader family of fatty acids is intrinsically linked to inflammatory pathways, specific data for 3-OH-C16:0 remains to be elucidated.
This guide synthesizes the available information on the analysis of 3-hydroxy fatty acids and established inflammatory markers, providing researchers, scientists, and drug development professionals with a foundational understanding of the methodologies employed in such investigations. In the absence of direct correlational studies, this document serves as a methodological framework for future research aimed at exploring the potential role of this compound in inflammation.
Comparative Analysis of Inflammatory Marker Levels
Due to the lack of studies directly measuring the correlation between this compound and TNF-α, IL-6, or hs-CRP, a quantitative comparison table cannot be provided at this time. Future research is critically needed to establish these potential relationships.
Experimental Protocols
To facilitate future investigations into the correlation between this compound and inflammatory markers, detailed methodologies for the quantification of each analyte are outlined below.
Quantification of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific measurement of 3-hydroxy fatty acids in biological matrices.
Sample Preparation:
-
Lipid Extraction: Lipids are extracted from plasma or serum samples using a solvent system, typically a mixture of chloroform (B151607) and methanol (B129727) (Folch method).
-
Saponification: The extracted lipids are saponified using a strong base (e.g., potassium hydroxide) to release the fatty acids from their esterified forms.
-
Acidification and Extraction: The solution is acidified, and the free fatty acids are extracted into an organic solvent (e.g., hexane).
-
Derivatization: The hydroxyl and carboxyl groups of the fatty acids are derivatized to increase their volatility for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC-MS system.
-
Separation: The fatty acid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization and Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The mass-to-charge ratio of the resulting fragments is measured, allowing for the identification and quantification of this compound based on its specific fragmentation pattern and retention time.
Quantification of TNF-α and IL-6 via Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific method for quantifying cytokine concentrations in biological fluids.
Assay Principle:
The sandwich ELISA is the most common format for cytokine quantification.
-
Coating: A microplate is coated with a capture antibody specific for the target cytokine (TNF-α or IL-6).
-
Blocking: Any unbound sites on the microplate are blocked to prevent non-specific binding.
-
Sample Incubation: Standards, controls, and samples are added to the wells. The cytokine present in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the target cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added and binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve.
Quantification of hs-CRP via Immunoturbidimetric Assay
This automated assay is widely used in clinical laboratories for the rapid and precise measurement of hs-CRP.
Assay Principle:
-
Reaction: The sample containing CRP is mixed with a reagent containing latex particles coated with anti-CRP antibodies.
-
Agglutination: The CRP in the sample binds to the antibodies on the latex particles, causing them to agglutinate.
-
Turbidity Measurement: The degree of agglutination is measured as an increase in the turbidity of the solution. This is quantified by measuring the amount of light that is scattered or absorbed by the sample at a specific wavelength.
-
Quantification: The turbidity is directly proportional to the concentration of CRP in the sample. The concentration is calculated by comparing the measurement to a calibrator of a known CRP concentration.
Visualizing the Workflow and Potential Pathways
To aid in the conceptualization of the necessary research, the following diagrams illustrate the experimental workflow and a generalized signaling pathway for fatty acids in inflammation.
A Head-to-Head Comparison: Evaluating Non-Isotopically Labeled vs. Isotopically Labeled Internal Standards for 3-Hydroxyhexadecanoic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of non-isotopically labeled and isotopically labeled internal standards for the analysis of 3-Hydroxyhexadecanoic acid (3-OH-C16:0), a key biomarker in various metabolic pathways.
The use of an internal standard (IS) is crucial in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response.[1] For mass spectrometry-based quantification, the ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for matrix effects.[2][3] The two main categories of internal standards used for fatty acid analysis are non-isotopically labeled compounds, such as odd-chain fatty acids, and stable isotope-labeled (SIL) versions of the analyte.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with a heavier isotope (e.g., ²H or ¹³C), are widely considered the gold standard for quantitative mass spectrometry.[2] Because their physicochemical properties are nearly identical to the endogenous analyte, they behave similarly during extraction, derivatization, and chromatographic separation. This close-to-ideal behavior allows for the most accurate correction of analytical variability.
The Alternative: Non-Isotopically Labeled Internal Standards
Non-isotopically labeled internal standards are structurally similar to the analyte but differ in a way that allows them to be distinguished by the analytical instrument, such as having an odd number of carbon atoms. For the analysis of this compound, a potential non-isotopically labeled internal standard could be an odd-chain 3-hydroxy fatty acid (e.g., 3-Hydroxypentadecanoic acid or 3-Hydroxyheptadecanoic acid). While more cost-effective and readily available than their isotopic counterparts, their different chemical nature can lead to variations in extraction efficiency and chromatographic behavior, potentially compromising data accuracy.[1]
Performance Comparison: A Data-Driven Evaluation
Table 1: Comparison of Internal Standard Performance for Long-Chain Fatty Acid Analysis
| Performance Metric | Isotopically Labeled IS | Non-Isotopically Labeled IS | Reference |
| Precision (Median Increase in Variance) | Baseline | 141% | [1] |
| Accuracy (Median Spike-Recovery Absolute Percent Bias) | Not Reported | 8.82% | [1] |
Note: Data is based on a study of various long-chain fatty acids and serves as a general indicator of performance differences.
Experimental Protocols
For the highest level of accuracy and precision in the analysis of this compound, a stable isotope dilution method using gas chromatography-mass spectrometry (GC-MS) is recommended.[4][5]
Experimental Protocol: Quantification of this compound using a Stable Isotope-Labeled Internal Standard by GC-MS
1. Sample Preparation and Hydrolysis:
-
To 500 µL of serum or plasma, add 10 µL of a 500 µM solution of the stable isotope-labeled internal standard (e.g., ³H- or ¹³C-labeled this compound).[4]
-
For the determination of total 3-hydroxy fatty acid content, hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes.[4]
-
Acidify the samples with 6 M HCl (125 µL for unhydrolyzed, 2 mL for hydrolyzed).[4]
2. Extraction:
-
Extract the fatty acids twice with 3 mL of ethyl acetate.[4]
-
Dry the pooled organic extracts under a stream of nitrogen at 37 °C.[4]
3. Derivatization:
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]
-
Incubate at 80 °C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.[4]
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into a GC-MS system.
-
GC Column: HP-5MS capillary column (or equivalent).[4]
-
Oven Temperature Program:
-
MS Detection:
-
Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor the characteristic ions for the TMS-derivatized this compound and its isotopically labeled internal standard. For example, monitor m/z 233 for the unlabeled analyte and m/z 235 for a di-deuterated standard.[4]
-
5. Quantification:
-
Calculate the concentration of the native this compound based on the ratio of the peak area of the analyte to the peak area of the internal standard and the known concentration of the internal standard.[4]
Logical Workflow and Signaling Pathway Diagrams
To visualize the analytical process and the rationale behind the choice of internal standard, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Logical comparison of internal standard types.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in the quantitative analysis of this compound. While non-isotopically labeled internal standards offer a cost-effective alternative, the available evidence strongly supports the use of stable isotope-labeled internal standards to achieve the highest levels of accuracy and precision. The near-identical physicochemical properties of SIL standards ensure they effectively track the analyte of interest throughout the entire analytical procedure, providing superior correction for matrix effects and other sources of variability. For researchers, scientists, and drug development professionals requiring the most reliable and reproducible quantitative data for this compound, the adoption of a stable isotope dilution method is highly recommended.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Hydroxyhexadecanoic Acid: A Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper disposal of 3-Hydroxyhexadecanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste disposal.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Although the substance is not classified as hazardous, general safe laboratory practices should always be observed.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
In the event of a spill, treat the spilled material and any cleanup materials as hazardous waste.[2] Small spills that can be cleaned up within 15 minutes by laboratory personnel should be managed using appropriate PPE.[3] All contaminated spill cleanup materials must be disposed of as hazardous waste.[2][3]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound from a laboratory setting.
Step 1: Waste Characterization and Segregation
-
Treat all laboratory chemical waste as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) department.[2]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible wastes must be segregated to prevent dangerous reactions.[2][4]
-
Keep solid and liquid waste in separate containers.[5]
Step 2: Waste Accumulation and Container Management
-
Use a designated, compatible, and leak-proof container for waste collection. The container must be in good condition with no cracks or leaks.[3][4]
-
The container must be kept closed except when adding waste.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][6]
-
Ensure the SAA has secondary containment to contain any potential spills.[2]
Step 3: Labeling
-
Affix a fully completed hazardous waste label to the container as soon as the first drop of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to request a waste pickup once the container is full or approaching the maximum accumulation time limit.[6]
-
Do not dispose of this compound down the sink or in the regular trash.[3] Although the SDS for 3-hydroxy Palmitic Acid suggests that smaller quantities can be disposed of with household waste, standard laboratory practice and regulations prohibit the drain disposal of chemical waste.[1][3] Large quantities should not be allowed to enter sewer systems or waterways as it is considered slightly hazardous to water.[1]
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative limits and conditions for the accumulation of chemical waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline/Limit | Citation |
| Maximum Waste Volume per SAA | 55 gallons | [2][6] |
| Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | [2][6] |
| Maximum Accumulation Time | Up to 9-12 months (or until full) | [3][6] |
| Headspace in Liquid Waste Container | At least 5% of container volume | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling 3-Hydroxyhexadecanoic Acid
This document provides immediate safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 3-Hydroxyhexadecanoic acid. The guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to adhere to standard laboratory safety protocols when handling any chemical.[1] Another similar compound, 12-Hydroxyhexadecanoic acid, is classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2] Therefore, a cautious approach is recommended.
Personal Protective Equipment (PPE)
A standard set of personal protective equipment should be worn to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are suitable for handling this substance.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothing and skin from potential contamination. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended if handling the powder outside of a fume hood or if dust is generated. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound.
-
Ensure a clean and organized workspace.
-
Locate the nearest safety shower and eyewash station.
-
Don all required personal protective equipment as outlined in the table above.
-
If there is a potential for generating dust, work in a chemical fume hood.
2. Handling:
-
Handle the solid material carefully to avoid creating dust.
-
Use a spatula or other appropriate tool to transfer the chemical.
-
If preparing a solution, add the solid to the solvent slowly.
-
Avoid direct contact with the skin and eyes.[5]
-
Keep containers closed when not in use.
3. Clean-up:
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
While one Safety Data Sheet suggests that small quantities can be disposed of with household waste, the recommended best practice for a laboratory setting is to treat all chemical waste as hazardous unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[1]
-
Solid Waste: Collect any unused this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should be disposed of in a properly labeled liquid hazardous waste container. Do not pour chemical waste down the drain.[2][6]
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The first rinse should be collected and disposed of as hazardous waste.[6] After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Contact EHS: Follow your institution's specific procedures for the collection and disposal of chemical waste.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Logical Relationship for Disposal of this compound Waste
Caption: Decision process for the disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fatfinger.io [fatfinger.io]
- 4. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
